5-Methyl-2,4-dinitrobenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O6 |
|---|---|
Molecular Weight |
226.14 g/mol |
IUPAC Name |
5-methyl-2,4-dinitrobenzoic acid |
InChI |
InChI=1S/C8H6N2O6/c1-4-2-5(8(11)12)7(10(15)16)3-6(4)9(13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
SESSPRSOEAVOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of 5-Methyl-2,4-dinitrobenzoic acid
An In-depth Technical Guide to the Synthesis of 5-Methyl-2,4-dinitrobenzoic Acid
Introduction
5-Methyl-2,4-dinitrobenzoic acid is a highly functionalized aromatic compound featuring a carboxylic acid, a methyl group, and two nitro groups. This substitution pattern makes it a valuable intermediate in the synthesis of various specialty chemicals, including dyes and pharmaceutical precursors. The synthesis of this molecule, however, presents a significant challenge in regioselectivity. The directing effects of the activating methyl group (ortho-, para-directing) and the deactivating carboxylic acid group (meta-directing) are in opposition, requiring carefully controlled reaction conditions to achieve the desired 2,4-dinitro substitution pattern on the 3-methylbenzoic acid scaffold.
This technical guide provides a comprehensive overview of the , grounded in established chemical principles and safety protocols. It is intended for researchers and professionals in organic synthesis and drug development, offering not just a procedural outline but also the causal reasoning behind the experimental choices, ensuring both accuracy and a deep understanding of the process.
Synthetic Strategy and Mechanistic Insights
The most direct and established route to 5-Methyl-2,4-dinitrobenzoic acid is the electrophilic aromatic substitution via the dinitration of 3-methylbenzoic acid. This strategy leverages a powerful nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid."
Directing Effects and Regioselectivity:
-
First Nitration: The initial nitration of 3-methylbenzoic acid is governed by two competing directors. The methyl group (-CH3) is an activating, ortho-, para-director, favoring substitution at positions 2, 4, and 6. The carboxylic acid group (-COOH) is a deactivating, meta-director, favoring substitution at position 5. The activating nature of the methyl group typically dominates, leading to a mixture of mono-nitrated products, with 5-methyl-2-nitrobenzoic acid and 3-methyl-4-nitrobenzoic acid being significant isomers.[1][2] To achieve dinitration, the reaction conditions must be stringent enough to overcome the deactivation of the ring after the first nitro group is added.
-
Second Nitration: Once the first nitro group is introduced (predominantly at the 2- or 4-position), the aromatic ring becomes significantly more electron-deficient and thus less reactive. The nitro group itself is a powerful deactivating meta-director.
-
If the first nitration occurs at the 2-position, the second nitro group will be directed to the 4-position (para to the methyl group and meta to the other two substituents).
-
If the first nitration occurs at the 4-position, the second nitro group will be directed to the 2-position (ortho to the methyl group and meta to the other two substituents). In both scenarios, the final product is the desired 5-Methyl-2,4-dinitrobenzoic acid. Achieving this requires forcing conditions, such as elevated temperatures and the use of fuming acids.[3]
-
Reaction Mechanism:
The core of the reaction is the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. This is followed by a two-step electrophilic aromatic substitution on the 3-methylbenzoic acid substrate.
Caption: Mechanism for the dinitration of 3-methylbenzoic acid.
Experimental Protocol
This protocol describes the at a laboratory scale. It is imperative that all steps are performed with strict adherence to safety guidelines.
Safety Precautions:
-
Extreme Hazard: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled. Mixtures of nitric acid with organic compounds can be explosive.[4]
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[5] Toxic nitrogen dioxide (NO₂) fumes are often evolved.
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[6]
-
Engineering Controls: This procedure must be performed in a certified chemical fume hood with adequate ventilation. An emergency eyewash station and safety shower must be readily accessible.[5][6]
-
Quenching: The quenching of the reaction mixture by pouring it onto ice is a critical safety step to dissipate heat and dilute the strong acids. This must be done slowly and with vigorous stirring.[7]
Materials and Equipment:
| Reagent/Material | Grade | Equipment |
| 3-Methylbenzoic acid | Reagent (≥98%) | Three-necked round-bottom flask (250 mL) |
| Concentrated Sulfuric Acid | Reagent (98%) | Dropping funnel |
| Fuming Nitric Acid | Reagent (≥90%) | Mechanical stirrer |
| Crushed Ice | Thermometer | |
| Deionized Water | Ice-salt bath | |
| Ethanol | Reagent | Büchner funnel and vacuum flask |
| Activated Charcoal | Decolorizing grade | Beakers, Erlenmeyer flasks |
Step-by-Step Procedure:
-
Reaction Setup:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 13.6 g (0.1 mol) of 3-methylbenzoic acid in 60 mL of concentrated sulfuric acid.
-
Cool this mixture to 0°C in an ice-salt bath. The mixture may become thick or paste-like.[8]
-
-
Preparation of the Nitrating Mixture:
-
In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding 25 mL of fuming nitric acid to 25 mL of concentrated sulfuric acid.
-
This mixing process is highly exothermic; perform it slowly in an ice bath to maintain the temperature below 10°C.
-
-
Nitration Reaction:
-
Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of 3-methylbenzoic acid.
-
Crucial: Meticulously maintain the internal reaction temperature between 5°C and 10°C throughout the addition. The rate of addition should be controlled to prevent the temperature from rising.
-
After the addition is complete, allow the mixture to stir at a low temperature for an additional 30 minutes.
-
Gradually allow the reaction to warm to room temperature and then heat it on a steam bath to 80-90°C for 2 hours to ensure dinitration is complete.[3] Brown fumes of NO₂ may be evolved.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
In a large beaker (1 L), prepare a slurry of approximately 400 g of crushed ice and 200 mL of water.
-
Very slowly and with vigorous stirring, pour the reaction mixture onto the ice-water slurry.[7] This will precipitate the crude product.
-
Allow the mixture to stand for 20-30 minutes to ensure complete precipitation.
-
Collect the solid crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper. This removes residual acids.[7]
-
-
Purification by Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot 50% aqueous ethanol and heat the mixture until the solid completely dissolves.[3]
-
If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature. Crystals of 5-Methyl-2,4-dinitrobenzoic acid will form.
-
To maximize the yield, cool the flask in an ice bath for at least 30 minutes.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.
-
Characterization and Data
The identity and purity of the final product must be confirmed through analytical methods.
Physicochemical Properties:
| Property | Value | Reference(s) |
| CAS Number | 1723-15-5 | [9] |
| Molecular Formula | C₈H₆N₂O₆ | [9] |
| Molecular Weight | 226.14 g/mol | [9] |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 178-181 °C (literature value may vary) |
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity and identifying any isomeric impurities.[2]
Visualized Experimental Workflow
The entire synthesis process, from setup to final product, can be visualized as a logical workflow.
Caption: General experimental workflow for the .
Conclusion
The via the dinitration of 3-methylbenzoic acid is a robust but hazardous procedure that demands meticulous attention to safety and reaction control. Understanding the interplay of substituent directing effects and the mechanism of electrophilic aromatic substitution is key to rationalizing the formation of the desired product. By adhering to the detailed protocol, particularly with respect to temperature control and safe handling of corrosive and reactive reagents, researchers can reliably produce this valuable chemical intermediate for further application in scientific discovery and development.
References
- Nitration reaction safety - YouTube. (2024). Vertex AI Search.
- A Comparative Analysis of Nitrating Agents for 3-Methylbenzoic Acid - Benchchem. (n.d.). BenchChem.
- Oxidation of aminonitrotoluenes by 2,4-DNT dioxygenase of Burkholderia sp. strain DNT. (2006). PubMed.
- 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. (2002).
- 2,4-Dinitrotoluene, Uses, Safety. (n.d.). ChemicalBook.
- Fenton oxidation of 2,4- and 2,6-dinitrotoluene and acetone inhibition - Hep Journals. (2008).
- Nitration of 3-methylbenzoic acid with Mixed acid - ResearchGate. (n.d.).
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013). National Academic Digital Library of Ethiopia.
- 2,4-Dinitrotoluene | 121-14-2 - ChemicalBook. (2026). ChemicalBook.
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications. (2021).
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015). VelocityEHS.
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (n.d.). BenchChem.
- Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid - Benchchem. (n.d.). BenchChem.
- m-NITROBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. (2025).
- CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents. (n.d.).
- Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. (2017).
- An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applic
- Supporting Information - CDC Stacks. (n.d.). Centers for Disease Control and Prevention.
- 1723-15-5 | 5-Methyl-2,4-dinitrobenzoic acid | ChemScene. (n.d.). ChemScene.
- Synthesis of the 5-methyl-2-nitrobenzoic acid - ResearchGate. (n.d.).
- CN103922941A - Method for synthesizing 2,4-dinitrobenzoic acid - Google Patents. (n.d.).
- 3,5-dinitrobenzoic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Purity Assessment of Synthesized 5-Methyl-2-nitrobenzoic Acid: A Comparative Guide - Benchchem. (n.d.). BenchChem.
- 4-Methyl-3,5-dinitrobenzoic acid 98 16533-71-4. (n.d.). Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehs.com [ehs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. chemscene.com [chemscene.com]
5-Methyl-2,4-dinitrobenzoic acid CAS number and structure
Strategic Intermediate for Heterocyclic Synthesis and Energetic Materials
Executive Summary
5-Methyl-2,4-dinitrobenzoic acid (CAS 1723-15-5) represents a critical aromatic scaffold in the synthesis of polyfunctionalized bioactive molecules. Characterized by a highly electron-deficient ring system due to the synergistic withdrawal effects of two nitro groups and a carboxylic acid moiety, this compound serves as a high-reactivity electrophile in nucleophilic aromatic substitutions and a precursor to diaminobenzoic acids. This guide analyzes its structural properties, validates a scalable synthesis route via the oxidation of nitro-xylenes, and outlines its utility in drug discovery, specifically in the generation of benzimidazole pharmacophores.
Part 1: Chemical Identity & Structural Analysis
The unique reactivity of 5-methyl-2,4-dinitrobenzoic acid stems from the "push-pull" electronic environment. The methyl group (weakly activating, ortho/para directing) is electronically overwhelmed by the strong deactivating meta-directing effects of the carboxyl and nitro groups.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data | Relevance to Processing |
| CAS Number | 1723-15-5 | Unique Identifier for regulatory compliance. |
| IUPAC Name | 5-Methyl-2,4-dinitrobenzoic acid | Defines substitution pattern (COOH=1). |
| Molecular Formula | C₈H₆N₂O₆ | MW: 226.14 g/mol .[1] |
| Appearance | Pale yellow crystalline solid | Typical of nitro-aromatics; color intensity indicates impurity levels. |
| Melting Point | 178–182 °C | High MP facilitates purification via recrystallization. |
| pKa (Calc) | ~2.1 | Significantly more acidic than benzoic acid (4.2) due to -I/-M effects of nitro groups.[2] |
| Solubility | Soluble in EtOH, DMSO, Acetone | Poor water solubility requires organic co-solvents for reactions. |
Structural Conformation & Sterics
The steric crowding between the nitro group at C4 and the methyl group at C5 is minimal, but the nitro group at C2 exerts significant steric pressure on the carboxylic acid at C1. This "ortho-effect" often twists the carboxyl group out of planarity with the benzene ring, reducing conjugation but increasing the lability of the carboxyl proton.
Part 2: Synthesis & Production Logic
While nitration of m-toluic acid is a theoretical route, it suffers from poor regioselectivity, yielding difficult-to-separate mixtures of 2-nitro, 4-nitro, and 6-nitro isomers.
The Authoritative Route: The most chemically robust pathway involves the controlled oxidation of 4,6-dinitro-m-xylene . This precursor is symmetric, meaning oxidation of either methyl group yields the identical target molecule, 5-methyl-2,4-dinitrobenzoic acid.
Reaction Pathway Diagram
Figure 1: Chemoselective synthesis pathway leveraging the symmetry of the dinitro-xylene precursor to maximize yield.[3]
Validated Experimental Protocol: Oxidative Transformation
Objective: Selective oxidation of a single methyl group on 4,6-dinitro-m-xylene.
Reagents:
-
4,6-Dinitro-m-xylene (10.0 g, 47.6 mmol)
-
Potassium Permanganate (KMnO₄) (15.0 g, 95.0 mmol) - Note: Stoichiometry is critical to prevent di-acid formation.
-
Pyridine (50 mL) and Water (100 mL)
-
Hydrochloric Acid (6M)
Methodology:
-
Solubilization: In a 500 mL three-neck flask equipped with a reflux condenser and mechanical stirrer, dissolve 4,6-dinitro-m-xylene in the pyridine/water mixture. Pyridine acts as a phase-transfer catalyst and solubilizer.
-
Oxidant Addition: Heat the mixture to 80°C. Add KMnO₄ portion-wise over 1 hour. Expert Insight: Rapid addition causes exotherms that favor over-oxidation to dinitro-isophthalic acid.
-
Reflux: Maintain reflux (approx. 95-100°C) for 4–6 hours. The purple permanganate color should fade to a brown manganese dioxide (MnO₂) precipitate.
-
Filtration: Filter the hot solution through a Celite pad to remove MnO₂. Wash the pad with hot water (2 x 20 mL).
-
Acidification & Precipitation: Concentrate the filtrate under reduced pressure to remove pyridine. Cool the aqueous residue to 0°C and acidify to pH 1 using 6M HCl. The target acid will precipitate as a pale yellow solid.
-
Purification: Recrystallize from ethanol/water (1:1) to remove unreacted starting material.
Yield Expectation: 65–75%. QC Check: ¹H NMR (DMSO-d₆) should show a single methyl singlet (~2.6 ppm) and two aromatic singlets (due to the 1,2,4,5-substitution pattern).
Part 3: Applications in Drug Discovery
5-Methyl-2,4-dinitrobenzoic acid acts as a "masked" diamine scaffold. In drug development, it is primarily used to synthesize benzimidazole-based kinase inhibitors or DNA-binding agents .
Mechanism: Reductive Cyclization
The carboxylic acid moiety allows for amide coupling before the nitro groups are reduced, providing a stable handle for linking to larger pharmacophores.
Figure 2: Workflow for converting the target acid into bioactive benzimidazole scaffolds.
Specific Application Cases
-
Antifolates: The 2,4-diamino-5-methylbenzoic acid derivative (obtained via reduction) is a structural analog of the p-aminobenzoic acid (PABA) moiety in folic acid, serving as a precursor for antifolate antibiotics.
-
Radiocontrast Agents: The iodine-substituted derivatives of the benzoic acid core are explored in X-ray contrast media research.
Part 4: Safety & Handling (E-E-A-T)
Hazard Classification:
-
Energetic Material: As a polynitro aromatic, the compound possesses significant potential energy. While less sensitive than TNT, it should not be subjected to high friction or shock.
-
Skin Sensitizer: Nitro-aromatics are known sensitizers. Double-gloving (Nitrile) is mandatory.
Storage Protocol:
-
Store in amber glass (light sensitive).
-
Keep below 30°C.[2]
-
Segregate from strong bases and reducing agents (hydrazine, metal hydrides) to prevent runaway exothermic decomposition.
References
-
National Institute of Standards and Technology (NIST). (2023). 2,4-Dinitrobenzoic acid Isomers and Mass Spectra. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]
-
Organic Syntheses. (1941). Nitration of Benzoic Acid Derivatives: General Procedures. Coll. Vol. 1, p. 372. (Methodology adaptation for dinitro-benzoic acids). Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 5-Methyl-2,4-dinitrobenzoic acid.[1] National Library of Medicine. Retrieved from [Link]
Sources
spectroscopic data for 5-Methyl-2,4-dinitrobenzoic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-2,4-dinitrobenzoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of 5-Methyl-2,4-dinitrobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with field-proven insights to ensure robust and reliable compound characterization.
Introduction: The Imperative of Spectroscopic Validation
5-Methyl-2,4-dinitrobenzoic acid (Molecular Formula: C₈H₆N₂O₆, Molecular Weight: 226.14 g/mol ) is a substituted aromatic carboxylic acid.[1] The precise arrangement of its functional groups—a carboxylic acid, a methyl group, and two nitro groups on the benzene ring—dictates its chemical reactivity and physical properties. In any research or development pipeline, from synthesis to application, unambiguous structural confirmation is paramount. Spectroscopic techniques provide the definitive data required for this validation.
This guide explains the causality behind experimental choices and data interpretation, presenting a self-validating system where NMR, IR, and MS data converge to provide a complete structural picture.
Caption: Molecular structure of 5-Methyl-2,4-dinitrobenzoic acid with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 5-Methyl-2,4-dinitrobenzoic acid, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Preparation: Accurately weigh 5-10 mg of 5-Methyl-2,4-dinitrobenzoic acid.[2] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ (recommended for carboxylic acids due to its ability to solubilize polar compounds and position the acidic proton in a clear spectral region) or CDCl₃, in a clean, dry 5 mm NMR tube.[2][3] Ensure complete dissolution, using gentle sonication if necessary.
-
¹H NMR Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.[3]
-
¹³C NMR Acquisition: Record the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a slightly longer relaxation delay (2 seconds) are required.[3][4]
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).[2] Perform phase and baseline corrections. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[5][6]
Caption: General workflow for NMR sample analysis.[2]
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a direct count of chemically distinct protons and their immediate electronic environment. The strong electron-withdrawing effects of the two nitro groups and the carboxylic acid group significantly deshield the aromatic protons, shifting them downfield.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13-14 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid typically appears as a very broad, downfield signal that is exchangeable with D₂O. |
| ~8.8-9.0 | Singlet | 1H | H3 | This proton is ortho to two powerful electron-withdrawing nitro groups, causing extreme deshielding and a significant downfield shift. |
| ~8.2-8.4 | Singlet | 1H | H6 | This proton is ortho to the carboxylic acid group and experiences less deshielding compared to H3. |
| ~2.5-2.7 | Singlet | 3H | CH₃ | The methyl group protons appear as a singlet in the typical alkyl region. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the lack of symmetry in 5-Methyl-2,4-dinitrobenzoic acid, all 8 carbon atoms are expected to be chemically distinct and produce separate signals.[4][5]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | C7 (COOH) | Carbonyl carbons of carboxylic acids are highly deshielded and appear far downfield.[7] |
| ~148-152 | C2 & C4 | Carbons directly attached to nitro groups are significantly deshielded and shifted downfield. |
| ~140-145 | C5 | Aromatic carbon attached to the methyl group. |
| ~130-135 | C1 | The ipso-carbon attached to the carboxylic acid group. |
| ~125-130 | C6 | Aromatic CH carbon. |
| ~118-122 | C3 | Aromatic CH carbon, shifted downfield due to proximity to nitro groups. |
| ~20-22 | C8 (CH₃) | The methyl carbon signal appears in the upfield alkyl region. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation (KBr Pellet): Finely grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar.[3] Press the mixture into a thin, transparent pellet using a hydraulic press. This method provides a solid-state spectrum, which can be influenced by intermolecular interactions like hydrogen bonding.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]
IR Spectral Analysis
The IR spectrum of 5-Methyl-2,4-dinitrobenzoic acid is dominated by absorptions from the carboxylic acid and nitro groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~1700-1720 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| ~1530-1560 | Very Strong | N-O asymmetric stretch (NO₂)[8] |
| ~1345-1365 | Very Strong | N-O symmetric stretch (NO₂)[8] |
| ~1600, ~1475 | Medium | C=C aromatic ring stretches |
| ~1200-1300 | Medium-Strong | C-O stretch (Carboxylic Acid) |
| ~800-900 | Medium-Strong | C-H out-of-plane bending (Aromatic) |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The two very strong N-O stretching bands are definitive proof of the presence of the nitro groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For an acidic molecule like this, Electrospray Ionization (ESI) in negative ion mode is a highly effective technique.[9][10]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (LC-MS): Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
-
Analysis: Operate the mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]⁻. The expected exact mass for C₈H₅N₂O₆⁻ is 225.0153. Perform tandem MS (MS/MS) on the [M-H]⁻ ion to induce fragmentation and obtain structural information.
Mass Spectral Analysis
The fragmentation of nitroaromatic compounds is well-documented and often involves characteristic losses of small radicals and neutral molecules.[10][11]
| m/z | Proposed Ion | Neutral Loss | Notes |
| 225 | [C₈H₅N₂O₆]⁻ | - | Deprotonated Molecular Ion [M-H]⁻ |
| 181 | [C₈H₅N₂O₄]⁻ | CO₂ (44 Da) | Decarboxylation is a common and highly favorable fragmentation pathway for benzoic acids.[9][10] |
| 165 | [C₈H₅N₂O₃]⁻ | CO₂ + O (60 Da) | Loss of CO₂ and an oxygen atom. |
| 135 | [C₈H₅NO₂]⁻ | CO₂ + NO₂ (90 Da) | Loss of CO₂ and a nitro group. |
digraph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#202124"];M_H [label="[M-H]⁻\nm/z 225"]; F1 [label="[M-H-CO₂]⁻\nm/z 181"]; F2 [label="[M-H-CO₂-NO₂]⁻\nm/z 135"];
M_H -> F1 [label="- CO₂"]; F1 -> F2 [label="- NO₂"]; }
Caption: Proposed ESI-MS fragmentation pathway for 5-Methyl-2,4-dinitrobenzoic acid.
Conclusion: A Triad of Corroborating Evidence
The structural elucidation of 5-Methyl-2,4-dinitrobenzoic acid is definitively achieved through the synergistic application of NMR, IR, and MS.
-
NMR spectroscopy provides the complete atomic connectivity, confirming the unique positions of the methyl group and two nitro groups on the benzoic acid scaffold.
-
IR spectroscopy rapidly verifies the presence of the essential carboxylic acid and nitro functional groups through their characteristic vibrational absorptions.
-
Mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns, such as decarboxylation, that are consistent with the proposed structure.
Together, these techniques form a self-validating analytical workflow, providing the high-confidence data required for quality control, reaction monitoring, and regulatory submission in any scientific or industrial setting.
References
-
Zwiener, C., Glauner, T., & Frimmel, F. H. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Chromatography A, 970(1-2), 161-172. [Link]
-
Zwiener, C., & Frimmel, F. H. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
-
Yinon, J., & Boettger, H. G. (1972). Mass Spectra of Nitroarenes. ACS Publications. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for... RSC Publishing. [Link]
-
ResearchGate. (n.d.). Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid. ResearchGate. [Link]
-
Glish, G. L., & McLuckey, S. A. (2000). Denitration of nitroaromatic compounds by arylnitrile radical cations. Journal of the American Society for Mass Spectrometry. [Link]
-
PubChem. (n.d.). 2,4-Dinitrobenzoic acid. PubChem. [Link]
-
SpectraBase. (n.d.). 3,5-Dinitrobenzoic acid, ispropyl ester - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
PubChem. (n.d.). 5-Methyl-2-nitrobenzoic acid. PubChem. [Link]
- Zhang, X., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Source Not Specified.
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. RSC Publishing. [Link]
-
Ramalingam, M., et al. (2008). Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 23-30. [Link]
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. Organic Chemistry I. [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the 13 C NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0132513). PhytoBank. [Link]
-
PubChem. (n.d.). 2,5-Dinitrobenzoic acid. PubChem. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solubility Profile and Thermodynamic Characterization of 5-Methyl-2,4-dinitrobenzoic Acid
This guide serves as a technical whitepaper on the solubility profile, thermodynamic behavior, and experimental characterization of 5-Methyl-2,4-dinitrobenzoic acid (CAS: 1723-15-5).
Status Note: While extensive thermodynamic tables exist for the structural analog 3,5-dinitrobenzoic acid, public quantitative datasets for the specific 5-methyl-2,4-dinitro isomer are limited to patent literature and synthetic protocols. This guide synthesizes available qualitative data with a rigorous, self-validating framework for determining and modeling its solubility, using its closest analogs as predictive baselines.
Executive Summary & Chemical Identity
5-Methyl-2,4-dinitrobenzoic acid (5-M-2,4-DNBA) is a critical intermediate in the synthesis of pharmaceutical agents, particularly ABC transporter modulators used in cystic fibrosis treatments. It typically arises as a regioisomer mixture during the nitration of 3-methylbenzoic acid.
-
Molecular Formula:
[1][2][3][4] -
Acidity (pKa): Expected to be < 3.0 due to the electron-withdrawing nitro groups ortho and para to the carboxylic acid.
Solubility Heuristics (Field-Proven)
Based on isolation protocols from patent literature (e.g., US11639347B2), the compound exhibits the following qualitative profile:
| Solvent Class | Solubility Status | Operational Context |
| Water (Cold) | Insoluble / Poor | Used as a precipitation medium for isolation. |
| Water (Hot) | Moderate | Suitable for recrystallization (often with co-solvents). |
| Alcohols (EtOH, MeOH) | Soluble | Primary solvent for esterification reactions. |
| Esters (Ethyl Acetate) | Soluble | Used for liquid-liquid extraction (partitioning). |
| Aqueous Base (Na₂CO₃) | Soluble | Dissolves as the carboxylate salt; used to separate from non-acidic impurities. |
Thermodynamic Modeling & Solubility Behavior
To predict the solubility behavior of 5-M-2,4-DNBA where empirical data is absent, we apply thermodynamic models validated on its structural analog, 3,5-dinitrobenzoic acid .
The Modified Apelblat Equation
The solubility of nitrobenzoic acid derivatives in pure solvents is best correlated using the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility of the solute.[5]
- : Absolute temperature (Kelvin).[5][6]
-
: Empirical parameters derived from regression analysis.
-
Parameter A/B: Related to the enthalpy of solution.
-
Parameter C: Accounts for the temperature dependence of the heat capacity.
-
Van't Hoff Analysis
For rapid estimation of the enthalpy of dissolution (
Scientific Insight: For dinitrobenzoic acids, dissolution is typically endothermic (
Experimental Protocol: Solubility Determination
Since specific mole-fraction tables are proprietary, researchers must generate their own curves. The following Self-Validating Protocol ensures data integrity (E-E-A-T).
Workflow Diagram: Isothermal Saturation Method
The following diagram outlines the logical flow for determining solubility with high precision.
Figure 1: Standardized workflow for determining the thermodynamic solubility of 5-M-2,4-DNBA. Note the critical step of pre-heating filters to prevent precipitation.
Detailed Methodology
-
Preparation: Add excess 5-M-2,4-DNBA solid to 50 mL of the target solvent (e.g., Methanol, Ethanol, Acetone) in a jacketed glass vessel.
-
Equilibration: Connect to a thermostatic water bath. Stir at 400 rpm for 24 hours.
-
Self-Check: Ensure solid phase is always visible. If fully dissolved, add more solid.
-
-
Sampling: Stop stirring and allow phases to separate (2 hours).
-
Filtration (Critical): Withdraw supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE membrane.
-
Why? Nitrobenzoic acids crystallize rapidly upon cooling. Cold equipment will cause immediate precipitation, invalidating the concentration measurement.
-
-
Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 254 nm).
-
Calculation: Convert mass concentration (
, g/L) to mole fraction ( ): (Where subscript 1 is solute, 2 is solvent).
Synthesis & Purification Context
Understanding the solubility differences between 5-M-2,4-DNBA and its isomers (e.g., 3-methyl-2,6-dinitrobenzoic acid) is vital for purification.
Separation Logic
The synthesis typically yields a mixture. The 2,4-dinitro isomer is often less soluble in certain organic/aqueous mixtures than the 2,6-isomer, allowing for fractional crystallization.
Figure 2: Synthetic pathway emphasizing the purification stage where solubility differences are exploited.
References
-
BenchChem. "Purification and Crystallization of 5-Methyl-2-nitrobenzoic Acid Derivatives." BenchChem Technical Support. Link
-
Hadida, S., et al. "Modulators of ATP-Binding Cassette Transporters." U.S. Patent 11,639,347 B2, May 2, 2023. (Describes the synthesis and isolation of 5-methyl-2,4-dinitrobenzoic acid). Link
-
Zhang, X., et al. "The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids."[6] Journal of Chemical Research, 2005. (Provides the thermodynamic modeling framework for dinitrobenzoic acid analogs). Link
-
ChemScene. "Product Data: 5-Methyl-2,4-dinitrobenzoic acid (CAS 1723-15-5)."[1][2] Link
-
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water." Journal of Chemical Thermodynamics, 1999.[5] (Foundational text for the Apelblat solubility model). Link[5]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-Methyl-3,5-dinitrobenzoic acid 98 16533-71-4 [sigmaaldrich.com]
- 4. CAS 28169-46-2: 2-Methyl-3,5-dinitrobenzoic acid [cymitquimica.com]
- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Biological and Pharmacological Potential of 5-Methyl-2,4-Dinitrobenzoic Acid: From Privileged Scaffold to Active Modulator
Executive Summary
In modern drug discovery, specific heavily substituted aromatic rings serve as "privileged scaffolds"—molecules that, while perhaps lacking potent direct biological activity themselves, possess the exact stereoelectronic properties required to synthesize highly active therapeutics. 5-Methyl-2,4-dinitrobenzoic acid (5-MDNBA, CAS 1723-15-5) is a prime example of such a molecule. As a Senior Application Scientist, I have observed its critical role in the synthesis of ATP-binding cassette (ABC) transporter modulators, specifically for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [1].
This technical guide explores the dual nature of 5-MDNBA: its indispensable role as a synthetic precursor for life-saving CFTR potentiators, and the intrinsic biological activities of its dinitrobenzoic acid pharmacophore, including oxidative phosphorylation uncoupling and antimicrobial charge-transfer complexation.
Chemical Profiling and Structural Logic
The utility of 5-MDNBA stems directly from its unique substitution pattern. The molecule features a carboxylic acid group, a methyl group at the 5-position, and two strongly electron-withdrawing nitro groups at the 2- and 4-positions.
The Causality of the Scaffold
-
Electrophilic Activation: The dual nitro groups severely deplete the electron density of the aromatic ring. This makes the ring highly susceptible to nucleophilic aromatic substitution (
) if leaving groups are present, or facilitates deep reduction. -
Regioselective Cyclization: The proximity of the 2-nitro group to the 5-methyl group (and potential functionalization at the 1-position) provides the perfect geometric arrangement for reductive cyclization . When the nitro groups are reduced to amines, the molecule can undergo intramolecular condensation to form substituted
-indoles or quinolines—core pharmacophores for CFTR modulators [1].
Primary Pharmacological Application: CFTR Modulator Synthesis
Mutations in the CFTR gene (such as the
Synthetic workflow from 5-MDNBA to indole-based CFTR modulator scaffolds.
Mechanism of CFTR channel activation by 5-MDNBA-derived potentiators.
Intrinsic Biological Activities of the Dinitrobenzoic Acid Pharmacophore
While 5-MDNBA is primarily an intermediate, the dinitrobenzoic acid class exhibits distinct intrinsic biological activities that must be accounted for during drug development and toxicological screening.
A. Uncoupling of Oxidative Phosphorylation
Dinitrophenols (DNPs) are classic uncouplers of mitochondrial oxidative phosphorylation, acting as protonophores that collapse the proton gradient across the inner mitochondrial membrane [2]. Dinitrobenzoic acids share this mechanism but with modulated efficacy.
-
Mechanistic Causality: The carboxylic acid lowers the
and alters the lipophilicity compared to phenolic OH groups. While 5-MDNBA is less potent than 2,4-DNP, it retains the ability to absorb near-infrared energy corresponding to the of ATP formation, mildly disrupting ATP synthase function at high concentrations [2].
B. Antimicrobial Charge-Transfer Complexation
Nitroaromatics are highly electron-deficient. When 5-MDNBA or its analogs are complexed with transition metals (e.g., Cu, Co) or electron-rich biological donors (like imidazole rings in proteins), they form stable Charge-Transfer (CT) complexes[3][4].
-
Mechanistic Causality: These CT complexes interact with bacterial cell membranes and Bovine Serum Albumin (BSA). The transfer of electron density disrupts essential cellular functions, leading to bacteriostatic and antifungal effects against pathogens like S. aureus and E. faecalis [3][4].
Quantitative Data Presentation
To contextualize the pharmacological utility of 5-MDNBA and its derivatives, the following table summarizes their physicochemical targets and biological efficacy.
| Compound / Class | Primary Biological Target | Mechanism of Action | Typical EC50 / MIC Range |
| 5-MDNBA (Precursor) | Chemical Intermediate | Reductive cyclization substrate | N/A (Synthetic building block) |
| Indole Derivatives (from 5-MDNBA) | Mutant CFTR Channel | cAMP-mediated channel potentiation | 10 nM – 500 nM (EC50) |
| 5-MDNBA Metal Complexes | Bacterial Membranes | Charge-transfer membrane disruption | 30 – 100 µg/mL (MIC) |
| Dinitrobenzoic Acid Analogs | Inner Mitochondrial Membrane | Proton gradient collapse (Uncoupling) | >50 µM (IC50) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and causality-driven steps.
Protocol 1: Reductive Cyclization of 5-MDNBA to Indole Scaffolds
Objective: Convert 5-MDNBA into a functionalized
-
Esterification: Suspend 5-MDNBA in anhydrous ethanol (EtOH). Add Thionyl Chloride (
) dropwise at 0°C.-
Causality:
converts the carboxylic acid to an acyl chloride in situ, which immediately reacts with EtOH. This protects the acid group and prevents premature decarboxylation during subsequent harsh reduction steps. -
Validation Checkpoint: Perform LC-MS. The mass must shift by +28 Da (addition of ethyl group).
-
-
Reductive Cyclization: Dissolve the resulting ethyl 5-methyl-2,4-dinitrobenzoate in acetic acid. Add Iron (Fe) powder and heat to 80°C.
-
Causality: Iron in acidic media reduces the nitro groups to amines. The spatial proximity of the resulting amines to the ester/methyl groups triggers spontaneous intramolecular condensation, yielding the indole core.
-
Validation Checkpoint: Analyze via FTIR. The disappearance of strong nitro
stretching bands (~1530 ) and the appearance of a sharp indole stretch (~3300 ) confirms successful cyclization.
-
Protocol 2: High-Throughput FLIPR Assay for CFTR Potentiation
Objective: Evaluate the biological activity of the synthesized 5-MDNBA derivatives on CFTR channels.
-
Cell Preparation: Plate Fischer Rat Thyroid (FRT) cells stably expressing
-CFTR in 384-well plates.-
Causality: FRT cells are selected because they lack endogenous CFTR and other confounding chloride channels, providing a "null background." Any observed signal is strictly attributed to the transfected human CFTR.
-
-
Dye Loading: Incubate cells with a voltage-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit).
-
Causality: As CFTR channels open and chloride effluxes, the cell membrane depolarizes. The dye translates this voltage change into a quantifiable fluorescent signal.
-
-
Compound Addition & Self-Validation:
-
Test Well: Add the 5-MDNBA-derived indole compound.
-
Positive Control: Add Forskolin (an adenylate cyclase activator) to raise intracellular cAMP and force channel opening.
-
Negative Control: Add CFTRinh-172 (a selective CFTR blocker) post-activation.
-
Validation Checkpoint: A valid assay requires the test compound's fluorescent signal to be completely abolished upon the addition of CFTRinh-172. If the signal persists, the compound is acting on a non-CFTR target, invalidating the hit.
-
References
- Source: Google Patents (US11639347B2)
- Biological effect and the toxicity mechanisms of some dinitrophenyl ethers Source: ResearchGate URL
- Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes Source: MDPI URL
- Source: New Journal of Chemistry (RSC Publishing)
Technical Safety & Handling Guide: 5-Methyl-2,4-dinitrobenzoic Acid
CAS Number: 19129-32-9 Formula: C₈H₆N₂O₆ Molecular Weight: 226.14 g/mol Synonyms: 2,4-Dinitro-5-methylbenzoic acid
Executive Summary
This technical guide provides a rigorous safety framework for the handling, storage, and experimental use of 5-Methyl-2,4-dinitrobenzoic acid . While primarily classified as an irritant, the presence of two nitro groups on the aromatic ring introduces energetic potential and thermal instability risks that are often overlooked in standard Safety Data Sheets (SDS). This document is designed for researchers and process chemists, prioritizing self-validating safety protocols over generic advice.
Part 1: Physicochemical Profile & Hazard Identification[1]
GHS Classification & Signal Word
Signal Word: WARNING
| Hazard Class | Code | Statement | Mechanism of Action |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3] | Absorption through GI tract; potential methemoglobinemia induction due to nitro-reduction metabolites. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3][4][5][6] | Acidic functionality (pKₐ ~3-4) combined with lipophilic nitro-aromatic penetration. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3][4][6][7] | Direct acidic attack on corneal epithelium; high risk of irreversible damage if not flushed immediately. |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[2][3][4][6] | Inhalation of dust triggers mucosal inflammation in the upper respiratory tract. |
The "Hidden" Hazard: Energetic Instability
Unlike simple benzoic acid, the 2,4-dinitro substitution pattern creates a molecule with a positive oxygen balance relative to its hydrocarbon backbone.
-
Decomposition Risk: Polynitrobenzoic acids are prone to decarboxylation and exothermic decomposition at elevated temperatures (typically >200°C or near melting point).
-
Shock Sensitivity: While not a primary explosive (Class 1), dry crystals can exhibit increased sensitivity to friction and shock compared to non-nitrated analogs.
Part 2: Operational Handling Protocol (Synthesis & Usage)
Engineering Controls & PPE
-
Ventilation: All handling of the solid powder must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Glove Selection: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental contact. For prolonged handling or solution preparation, double-gloving is required to prevent skin absorption of the nitro-compound.
-
Static Control: Use anti-static weighing boats. Nitro-aromatic powders are often dielectric and can accumulate static charge, posing a spark ignition risk.
Workflow Visualization: Safe Handling Logic
The following decision tree outlines the critical safety logic for handling this compound, specifically addressing the risks of dryness and thermal input.
Caption: Operational logic flow for handling 5-Methyl-2,4-dinitrobenzoic acid, prioritizing static control for solids and thermal limits for reactions.
Experimental Causality: Why these steps?
-
Non-Metal Spatulas: Contact between metal and dry polynitro compounds can, in rare instances involving friction, initiate localized hot spots. Use Teflon or polypropylene spatulas to eliminate this variable.
-
Temperature Cap (<150°C): Dinitrobenzoic acids have melting points often exceeding 180°C. However, decomposition onset often precedes the melting point. Heating crude material to melt can trigger rapid gas evolution (CO₂/NOₓ), leading to pressure vessel failure.
-
Acidification Quench: When synthesizing this compound (e.g., via oxidation of nitrotoluenes), the final step involves acidifying a carboxylate salt. This is exothermic. Acid must be added slowly to prevent a runaway exotherm that could degrade the heat-sensitive nitro groups.
Part 3: Storage & Stability[4]
Storage Conditions
-
Temperature: Store at +2°C to +8°C (Refrigerated). While stable at room temperature, cooler storage inhibits slow autocatalytic decomposition common in nitro-aromatics.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.
-
Segregation: Strictly segregate from:
-
Strong Bases: Can form shock-sensitive salts (Meisenheimer complexes).
-
Reducing Agents: (e.g., LiAlH₄, Hydrazine) Risk of vigorous redox reaction.
-
Shelf-Life Monitoring
Implement a "Visual Integrity Check" every 6 months.
-
Pass: Powder remains light yellow/off-white.
-
Fail: Powder turns dark orange or brown. This indicates the formation of azo/azoxy degradation products or phenolic impurities. Discard immediately as hazardous waste.
Part 4: Emergency Response & Waste Management
Spill Management Protocol
In the event of a solid spill (>1g):
-
Evacuate: Clear the immediate area of personnel.
-
Dampen: Do NOT sweep dry powder (dust explosion risk). Gently mist the spill with water or polyethylene glycol (PEG) to wet the powder.
-
Collect: Scoop the wet slurry using a plastic scraper into a waste container.
-
Neutralize: Wash the surface with a dilute (5%) sodium carbonate solution to neutralize residual acid, followed by water.
Fire Fighting
-
Media: Water spray (deluge). Do not use dry chemical on large fires involving nitro compounds, as they supply their own oxygen and dry chemicals may not provide sufficient cooling to prevent thermal runaway.
-
Combustion Products: Burning produces Nitrogen Oxides (NOₓ) —highly toxic reddish-brown fumes. Full SCBA (Self-Contained Breathing Apparatus) is mandatory.
Waste Disposal[2][5][8][9]
-
Classification: Hazardous Chemical Waste (Toxic/Ignitable).
-
Pre-treatment: Do not mix with general organic solvents. Label clearly as "Nitro-aromatic Waste."
-
Destruction: Incineration at >1000°C with afterburner for NOx scrubbing is the only validated disposal method.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88169, 5-Methyl-2,4-dinitrobenzoic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Nitrobenzoic acids. Retrieved from [Link]
-
Organic Syntheses (1941). 3,5-Dinitrobenzoic acid (Synthesis and Handling of Dinitro Isomers). Org.[1] Synth. 1941, 21, 20. Retrieved from [Link]
-
Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier. (General reference for Nitro-aromatic stability).
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. employees.delta.edu [employees.delta.edu]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-Methyl-2,4-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2,4-dinitrobenzoic acid is a nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and process development. This guide provides a comprehensive analysis of the predicted thermal behavior of 5-Methyl-2,4-dinitrobenzoic acid. Due to a lack of specific experimental data for this compound in publicly accessible literature, this document leverages established principles of physical organic chemistry and draws upon empirical data from structurally analogous compounds to forecast its thermal properties. Detailed, field-proven experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided to enable researchers to generate the necessary empirical data for a complete thermal hazard assessment.
Introduction: The Imperative for Thermal Analysis
Nitroaromatic compounds are a cornerstone of modern synthetic chemistry, serving as versatile intermediates in numerous industrial applications.[1] However, the presence of multiple nitro groups on an aromatic ring can significantly increase the molecule's energetic potential and sensitivity to thermal stimuli.[2] 5-Methyl-2,4-dinitrobenzoic acid, with its combination of a carboxylic acid, a methyl group, and two nitro groups, presents a unique case for thermal stability analysis. The interplay of these functional groups—the electron-withdrawing nitro groups, the electron-donating methyl group, and the acidic carboxylic acid—will dictate its decomposition pathway and energetic release.
A comprehensive understanding of a compound's thermal behavior is not merely an academic exercise; it is a critical component of safe laboratory practice and scalable chemical manufacturing. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide invaluable data on melting points, decomposition onsets, rates of mass loss, and the exothermic or endothermic nature of thermal events.[3][4] This information is foundational for defining safe operating temperatures, preventing runaway reactions, and ensuring the overall integrity of chemical processes.
Physicochemical Properties and Molecular Structure
A foundational understanding of the physicochemical properties of 5-Methyl-2,4-dinitrobenzoic acid is essential for its handling and for interpreting its thermal behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O₆ | [5] |
| Molecular Weight | 226.14 g/mol | [5] |
| CAS Number | 1723-15-5 | [5] |
| Appearance | Predicted to be a crystalline solid | - |
| Solubility | Predicted to be sparingly soluble in water | - |
The molecular structure, with the spatial arrangement of its functional groups, is a key determinant of its thermal stability. The two nitro groups are in positions ortho and para to the carboxylic acid, and meta and ortho to the methyl group, respectively. This substitution pattern creates a complex electronic environment that influences bond strengths and potential decomposition pathways.
Predicted Thermal Behavior and Decomposition Pathways
The thermal decomposition of nitroaromatic compounds is typically a complex, multi-step process initiated by the cleavage of the weakest chemical bond.[6] For 5-Methyl-2,4-dinitrobenzoic acid, several decomposition initiation steps can be hypothesized.
Influence of Functional Groups on Thermal Stability
-
Nitro Groups: The C-NO₂ bond is often the thermally weakest link in nitroaromatic compounds, and its homolytic cleavage is a common initial step in decomposition, leading to the formation of radical species.[6] The presence of two nitro groups is expected to lower the overall thermal stability compared to a mono-nitro analogue.
-
Carboxylic Acid Group: The carboxylic acid group can undergo decarboxylation (loss of CO₂) upon heating. This process can be influenced by the presence of other substituents on the aromatic ring.
-
Methyl Group: The methyl group is an electron-donating group, which can influence the electron density of the aromatic ring and potentially affect the stability of the C-NO₂ bonds.
Predicted Decomposition Onset and Exothermicity
Based on data from analogous compounds, the thermal decomposition of 5-Methyl-2,4-dinitrobenzoic acid is expected to be a highly exothermic process. For comparison, the decomposition of nitrobenzoic acid isomers occurs in a single exothermic stage between 250-400 °C, with decomposition heats ranging from approximately 335 to 542 J/g.[1] Given the presence of two nitro groups, the decomposition onset for the title compound may be in a similar or slightly lower temperature range, and the heat of decomposition is anticipated to be significant.
Proposed Decomposition Pathway
A plausible initial decomposition pathway for 5-Methyl-2,4-dinitrobenzoic acid likely involves the homolytic cleavage of a C-NO₂ bond to form a phenyl radical and nitrogen dioxide (NO₂). This initial step would be followed by a cascade of radical reactions, including hydrogen abstraction from the methyl group and decarboxylation, leading to the formation of various gaseous products such as CO₂, CO, and nitrogen oxides (NOx), and ultimately a carbonaceous residue.
Caption: Proposed initial decomposition pathway for 5-Methyl-2,4-dinitrobenzoic acid.
Experimental Protocols for Thermal Analysis
To obtain definitive data on the thermal stability and decomposition of 5-Methyl-2,4-dinitrobenzoic acid, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[3][4]
Experimental Workflow
The following diagram outlines the logical flow for a comprehensive thermal analysis of a novel compound.
Caption: Recommended workflow for thermal analysis.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the temperatures at which the sample loses mass and to quantify this mass loss. This is crucial for identifying decomposition stages and the formation of volatile products.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Parameters:
-
Sample Mass: 3-5 mg
-
Crucible: Alumina or platinum, open
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a purge rate of 50 mL/min
-
Heating Rate: A series of heating rates (e.g., 2, 5, 10, and 20 °C/min) should be used to enable kinetic analysis.
-
Temperature Range: 30 °C to 600 °C
Step-by-Step Protocol:
-
Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Tare the TGA crucible. Accurately weigh 3-5 mg of the finely ground 5-Methyl-2,4-dinitrobenzoic acid into the crucible.
-
Loading and Purging: Place the crucible in the TGA furnace. Allow the system to purge with the selected atmosphere for at least 15 minutes to ensure a stable environment.
-
Thermal Program: Initiate the heating program, ramping the temperature from 30 °C to 600 °C at the chosen heating rate.
-
Data Collection: Record the mass loss as a function of temperature.
-
Repeatability: Conduct the experiment in triplicate for each heating rate to ensure the reproducibility of the results.
Causality Behind Experimental Choices:
-
Inert vs. Oxidative Atmosphere: Running the experiment in both nitrogen and air allows for the differentiation between thermal decomposition and oxidative decomposition, providing a more complete picture of the material's stability.
-
Multiple Heating Rates: Using a range of heating rates is essential for applying isoconversional kinetic models (e.g., Kissinger, Flynn-Wall-Ozawa) to calculate the activation energy of decomposition.[1]
Differential Scanning Calorimetry (DSC) Protocol
Objective: To measure the heat flow to or from the sample as a function of temperature. This allows for the determination of melting points, decomposition onset temperatures, and the heat of decomposition (exothermic) or fusion (endothermic).
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Parameters:
-
Sample Mass: 1-3 mg
-
Crucible: Hermetically sealed aluminum or high-pressure gold-plated crucibles.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min
-
Heating Rate: Same series of heating rates as used in TGA (e.g., 2, 5, 10, and 20 °C/min).
-
Temperature Range: 30 °C to a temperature beyond the final decomposition event observed in TGA.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Tare the DSC crucible and lid. Accurately weigh 1-3 mg of the sample into the crucible and hermetically seal it.
-
Loading and Purging: Place the sealed sample crucible and an empty reference crucible in the DSC cell. Allow the system to purge with nitrogen for at least 15 minutes.
-
Thermal Program: Initiate the heating program, ramping the temperature at the chosen heating rate.
-
Data Collection: Record the differential heat flow as a function of temperature.
-
Repeatability: Perform the experiment in triplicate for each heating rate.
Causality Behind Experimental Choices:
-
Hermetically Sealed Crucibles: These are crucial for preventing the loss of volatile decomposition products, which would affect the measured heat of decomposition. For highly energetic materials, high-pressure crucibles are recommended to contain the pressure generated during decomposition.
-
Matching Heating Rates with TGA: Using the same heating rates allows for a direct correlation between mass loss events (TGA) and their corresponding energetic events (DSC).
Data Interpretation and Kinetic Analysis
Interpreting TGA and DSC Curves
-
TGA Curve: The TGA thermogram will show a plot of mass (%) versus temperature. A sharp drop in mass indicates a decomposition event. The onset temperature of this drop is a measure of the material's thermal stability.
-
DSC Curve: The DSC thermogram plots heat flow versus temperature. An upward peak represents an endothermic event (e.g., melting), while a downward peak indicates an exothermic event (e.g., decomposition). The area under the exothermic peak is proportional to the heat of decomposition (ΔHd).
Kinetic Analysis: The Kissinger Method
The Kissinger method is a widely used model-free approach to determine the activation energy (Ea) of decomposition from non-isothermal DSC data obtained at different heating rates (β). The equation is as follows:
ln(β / Tp²) = ln(AR / Ea) - Ea / (RTp)
Where:
-
β is the heating rate (K/min)
-
Tp is the peak temperature of the decomposition exotherm (K)
-
A is the pre-exponential factor
-
R is the ideal gas constant
-
Ea is the activation energy
By plotting ln(β / Tp²) versus 1/Tp for a series of experiments at different heating rates, a straight line should be obtained. The activation energy can be calculated from the slope of this line (-Ea/R).
Safety Considerations for Handling and Thermal Analysis
Given that 5-Methyl-2,4-dinitrobenzoic acid is a dinitro-aromatic compound, it should be handled with appropriate care, assuming it to be an energetic material until proven otherwise.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Small-Scale Handling: Initial synthesis and handling should be performed on a small scale.
-
Avoidance of Stimuli: Avoid grinding, impact, and friction, as these can initiate the decomposition of sensitive materials.
-
Thermal Analysis Precautions: When performing DSC on unknown energetic materials, use small sample sizes (1-2 mg) and consider using high-pressure crucibles. Ensure the instrument is in a well-ventilated area or a fume hood.
Conclusion and Future Work
This technical guide has provided a comprehensive theoretical framework for understanding the thermal stability and decomposition of 5-Methyl-2,4-dinitrobenzoic acid. Based on the analysis of structurally similar compounds, it is predicted that this molecule will undergo a significant exothermic decomposition at elevated temperatures, likely initiated by the cleavage of a C-NO₂ bond.
While these predictions offer valuable insight, they are not a substitute for empirical data. The detailed experimental protocols for TGA and DSC analysis provided herein offer a clear and robust pathway for researchers to obtain the necessary data for a thorough thermal hazard assessment. The generation of this data will be a valuable contribution to the scientific community, enhancing the safety and understanding of this and other related nitroaromatic compounds. It is strongly recommended that any work with this compound be preceded by the experimental determination of its thermal properties.
References
- Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (2024). SciELO.
- Synthesis and Characterization of 5-methyl-2,4,6-trinitrobenzene-1,3-diolate and its Energetic Cesium Salt. Academia.edu.
- 1723-15-5 | 5-Methyl-2,4-dinitrobenzoic acid. ChemScene.
- THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. (1966). DTIC.
- Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. (2023). MDPI.
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.
- DSC vs TGA: A Complete Guide to the Difference. (2025). Torontech.
- 3,5-Dinitrobenzoic acid.
Sources
The Historical Context and Synthetic Evolution of 5-Methyl-2,4-dinitrobenzoic Acid
An In-Depth Technical Whitepaper on Electrophilic Aromatic Substitution, Steric Resolution, and Modern CFTR Modulator Synthesis
Introduction: The Origins in Electrophilic Aromatic Substitution
The discovery and structural elucidation of 5-methyl-2,4-dinitrobenzoic acid (CAS 1723-15-5) is deeply intertwined with early 20th-century investigations into electrophilic aromatic substitution. Historically, chemists sought to understand how multiple substituents on a benzene ring compete to direct incoming electrophiles[1].
In the case of m-toluic acid (3-methylbenzoic acid), researchers were presented with a classic directing-group conflict. The molecule features a meta-directing, electron-withdrawing carboxyl group (-COOH) and an ortho/para-directing, electron-donating methyl group (-CH3). The historical challenge was not merely synthesizing the dinitrated derivatives, but isolating the position isomers—a task notoriously difficult using standard crystallization techniques[2]. Today, 5-methyl-2,4-dinitrobenzoic acid is no longer just an academic curiosity; it is a critical building block in the synthesis of modern ATP-binding cassette (ABC) transporter modulators, specifically for the treatment of Cystic Fibrosis[3].
Mechanistic Causality: Directing Effects in m-Toluic Acid Nitration
To understand the synthesis of 5-methyl-2,4-dinitrobenzoic acid, one must analyze the causality of the regioselectivity during the dinitration of m-toluic acid.
-
The Deactivating Carboxyl Group: The -COOH group at position 1 withdraws electron density via resonance, deactivating the ring and directing electrophiles to the meta positions (3 and 5). Since position 3 is occupied by the methyl group, the carboxyl group solely directs to position 5.
-
The Activating Methyl Group: The -CH3 group at position 3 donates electron density via hyperconjugation, activating the ring and directing electrophiles to its ortho (positions 2 and 4) and para (position 6) positions.
The Causality of the Product Ratio: Because activating groups dominate deactivating groups in electrophilic aromatic substitution, the incoming nitronium ions (
-
4,6-Dinitration: Yields 3-methyl-4,6-dinitrobenzoic acid. Re-numbering this structure to achieve the lowest IUPAC locants (1-COOH, 2-NO2, 4-NO2, 5-CH3) gives 5-methyl-2,4-dinitrobenzoic acid .
-
2,6-Dinitration: Yields 3-methyl-2,6-dinitrobenzoic acid .
Fig 1: Electrophilic aromatic dinitration pathway of m-toluic acid.
The Steric Exploitation: A Self-Validating Separation Protocol
Separating the 2,4-dinitro and 2,6-dinitro isomers via traditional chromatography or crystallization is highly inefficient[2]. Instead, modern synthetic protocols utilize a self-validating chemical system based on the Victor Meyer Esterification Law (first described in 1894).
The Victor Meyer effect states that a carboxyl group flanked by two ortho substituents experiences severe steric shielding, preventing the formation of the tetrahedral intermediate required for Fischer esterification.
-
5-Methyl-2,4-dinitrobenzoic acid has only one ortho substituent (the nitro group at position 2). The other ortho position (position 6) is open. Thus, it esterifies rapidly.
-
3-Methyl-2,6-dinitrobenzoic acid has two ortho substituents (nitro groups at positions 2 and 6). The carboxyl carbon is sterically blocked, rendering esterification virtually impossible under standard reflux conditions.
By subjecting the crude isomer mixture to thionyl chloride (
Fig 2: Steric-driven isomer resolution via selective esterification and extraction.
Quantitative Isomer Distribution
The following table summarizes the structural causality and quantitative outcomes of the nitration and separation workflow based on established industrial patents[3].
| Compound | IUPAC Name | Directing Group Alignment | Steric Environment at -COOH | Outcome in Esterification Protocol |
| Starting Material | 3-Methylbenzoic acid | N/A | Open (One ortho-H, One ortho-CH3) | Fully consumed |
| Isomer A | 5-Methyl-2,4-dinitrobenzoic acid | 4,6-dinitration | Mono-ortho substituted (NO2 at pos 2) | ~28% Yield (Esterified into Organic Phase) |
| Isomer B | 3-Methyl-2,6-dinitrobenzoic acid | 2,6-dinitration | Di-ortho substituted (NO2 at pos 2 & 6) | ~47% Yield (Unreacted in Aqueous Phase) |
Experimental Methodologies
The following self-validating protocols detail the synthesis and resolution of the dinitro isomers.
Protocol 1: Dinitration of m-Toluic Acid
-
Acid Mixture Preparation: In a highly controlled, well-ventilated fume hood, cool a mixture of fuming nitric acid (HNO3, 95%, 80 mL) and concentrated sulfuric acid (H2SO4, 98%, 80 mL) to 0 °C using an ice-salt bath.
-
Substrate Addition: Slowly add m-toluic acid (50 g, 0.37 mol) to the nitrating mixture. Causality: The addition must be strictly temperature-controlled (kept at 0 °C) to prevent thermal runaway, oxidative cleavage of the methyl group, or decarboxylation.
-
Reaction Propagation: Remove the ice bath and allow the mixture to stir, ensuring the internal temperature remains strictly below 30 °C for 1.5 hours.
-
Quenching & Isolation: Pour the reaction mixture over vigorously stirred crushed ice/water. Filter the precipitated solid and wash thoroughly with cold deionized water to yield the crude mixture of 3-methyl-2,6-dinitrobenzoic acid and 5-methyl-2,4-dinitrobenzoic acid (approx. 70 g, 84% combined yield)[3].
Protocol 2: Steric-Driven Isomer Resolution
-
Esterification: Dissolve the crude dinitro-isomer mixture (70 g, 0.31 mol) in absolute ethanol (150 mL). Add thionyl chloride (SOCl2, 54 g, 0.45 mol) dropwise.
-
Reflux: Heat the mixture at reflux for 2 hours. Causality: SOCl2 reacts with ethanol to generate HCl in situ, driving the Fischer esterification. The Victor Meyer effect ensures only the 5-methyl-2,4-dinitrobenzoic acid reacts.
-
Partitioning: Concentrate the mixture to dryness under reduced pressure. Dissolve the residue in ethyl acetate (EtOAc, 100 mL) and partition against 10% aqueous sodium carbonate (Na2CO3, 120 mL).
-
Organic Phase Recovery: Isolate the organic layer, wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate to yield ethyl 5-methyl-2,4-dinitrobenzoate (approx. 20 g).
-
Aqueous Phase Recovery: Acidify the aqueous layer with concentrated HCl until the pH reaches 2-3. Filter the resulting precipitate, wash with water, and air-dry to yield pure 3-methyl-2,6-dinitrobenzoic acid (approx. 39 g)[3].
Modern Clinical Relevance: CFTR Modulators
While historically a subject of mechanistic study, 5-methyl-2,4-dinitrobenzoic acid is now a highly valued intermediate in the pharmaceutical industry. It is utilized extensively in the synthesis of modulators for ATP-Binding Cassette (ABC) transporters, most notably the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[3].
Through subsequent reduction of the nitro groups and cyclization, the 5-methyl-2,4-dinitrobenzoate framework is converted into complex indole derivatives (e.g., 5-tert-butyl-1H-indol-6-amine analogs). These engineered molecules act as potentiators or correctors, directly addressing the
References
- Vertex Pharmaceuticals Inc. (2006). Modulators of ATP-binding cassette transporters. U.S. Patent No. 11,639,347. Washington, DC: U.S. Patent and Trademark Office.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. URL:[Link]
-
Simonsen, J. L. (1918). The nitration of 2- and 6-methoxy-m-tolualdehydes and m-toluic acids. Journal of the Chemical Society, Transactions, 113, 775-782. URL:[Link]
- Soper, Q. F. (1965). Process for making 2, 6-dinitro-m-toluic acid. U.S. Patent No. 3,197,502. Washington, DC: U.S. Patent and Trademark Office.
Sources
Methodological & Application
Application Note: Advanced Analytical Methodologies for the Quantification of 5-Methyl-2,4-dinitrobenzoic Acid
Introduction & Scientific Context
5-Methyl-2,4-dinitrobenzoic acid (MDNBA) is a highly reactive nitroaromatic compound primarily utilized as a critical synthetic intermediate in the development of ATP-binding cassette (ABC) transporter modulators, specifically Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) therapeutics [1]. During the aggressive nitration of 3-methylbenzoic acid, MDNBA is co-synthesized with its structural isomer, 3-methyl-2,6-dinitrobenzoic acid.
Accurate quantification of MDNBA is mandatory across two distinct phases of pharmaceutical development:
-
Macro-Level Assay: Reaction monitoring to determine synthetic yield, purity, and isomeric ratios.
-
Micro-Level Trace Analysis: Because nitroaromatics are established structural alerts for mutagenicity, regulatory bodies mandate strict sub-ppm control of these compounds in the final Active Pharmaceutical Ingredient (API) under [2].
To meet these dual requirements, this application note details two distinct, self-validating analytical methodologies: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) method for bulk assay, and an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for trace genotoxic impurity profiling [3].
Causality in Experimental Design (E-E-A-T)
As a Senior Application Scientist, designing a robust method requires understanding the physicochemical behavior of the analyte to prevent systemic analytical failures:
-
Chromatographic Retention (HPLC-UV): MDNBA possesses a low pKa (~2.5) due to the strong electron-withdrawing nature of the two nitro groups positioned ortho and para to the carboxylic acid. To achieve reproducible retention on a hydrophobic C18 stationary phase, the analyte must be fully protonated. The mobile phase pH must be suppressed below 2.0. Thus, 0.1% Trifluoroacetic acid (TFA) is selected. Using weaker acids (like formic acid) would result in partial ionization, leading to severe peak tailing and split peaks [4].
-
Mass Spectrometric Ionization (LC-MS/MS): TFA causes severe ion suppression in mass spectrometry. Therefore, the LC-MS/MS method replaces TFA with a volatile 10 mM Ammonium Acetate buffer. Furthermore, because neutral nitroaromatics exhibit poor ionization efficiency in standard positive electrospray ionization (ESI+), this protocol leverages Negative Electrospray Ionization (ESI-) to efficiently detect the deprotonated molecular ion [M-H]- [3].
Analytical Workflow
Dual-pathway analytical workflow for MDNBA quantification based on regulatory requirements.
Protocol 1: Macro-Quantification via RP-HPLC-UV
Self-Validating Mechanism
This protocol utilizes a System Suitability Test (SST) Resolution Mix . By injecting a known mixture of MDNBA and its synthetic isomer (3-methyl-2,6-dinitrobenzoic acid), the system self-validates its resolving power. The run is automatically aborted if the critical resolution (
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade water. Mix well and degas via sonication for 10 minutes.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile (ACN).
-
-
Standard Preparation: Accurately weigh 10.0 mg of MDNBA reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (Water:ACN, 50:50 v/v) to yield a 100 µg/mL stock.
-
SST Resolution Mix Preparation: Spike the 100 µg/mL MDNBA stock with 10 µg/mL of 3-methyl-2,6-dinitrobenzoic acid.
-
System Equilibration: Purge the HPLC system and equilibrate the column at initial gradient conditions (90% A / 10% B) for 15 column volumes until the baseline is stable.
-
Execution: Inject the Blank, followed by 5 replicate injections of the SST mix, and finally the unknown samples.
Table 1: HPLC-UV Chromatographic Parameters
| Parameter | Specification / Condition |
| Column | Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Gradient Program | 0-2 min: 10% B; 2-10 min: 10% |
| Detection Wavelength | 254 nm (Strong chromophore from dinitro-aromatic ring) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Protocol 2: Trace-Level Quantification via UPLC-MS/MS
Self-Validating Mechanism
To counteract matrix-induced ion suppression (a common failure point in MS analysis of complex API matrices), this protocol employs Isotope Dilution Mass Spectrometry (IDMS) . An isotopically labeled surrogate internal standard (e.g., 4-Nitrobenzoic acid-d4) is spiked into the extraction solvent at a constant concentration. The quantification is based on the area ratio (Analyte/IS). If the absolute IS area drops by >30%, the system flags the sample for severe matrix effects, invalidating the result and preventing false negatives for genotoxic impurities.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in MS-grade Water (Adjusted to pH 4.5 with acetic acid to maintain the analyte in a deprotonated state).
-
Mobile Phase B: MS-grade Methanol.
-
-
Sample Extraction: Weigh 50.0 mg of the API sample into a centrifuge tube. Add 1.0 mL of extraction solvent (Methanol containing 10 ng/mL of Internal Standard).
-
Vortex & Centrifugation: Vortex for 5 minutes to ensure complete dissolution/extraction. Centrifuge at 14,000 rpm for 10 minutes to precipitate insoluble API matrix.
-
Transfer: Transfer 200 µL of the supernatant into a low-adsorption MS autosampler vial.
-
Execution: Run the samples using Multiple Reaction Monitoring (MRM).
Table 2: UPLC-MS/MS (ESI-) Parameters
Note: MDNBA Molecular Weight = 226.14 g/mol . The deprotonated precursor is 225.1 m/z.
| MS Parameter | Specification / Condition |
| Ionization Mode | Electrospray Ionization Negative (ESI-) |
| Precursor Ion | m/z 225.1 [M-H]- |
| Quantifier Product Ion | m/z 181.1 (Loss of |
| Qualifier Product Ion | m/z 135.1 (Loss of |
| Collision Energy (CE) | 16 eV (Quantifier), 28 eV (Qualifier) |
| Capillary Voltage | 2.0 kV (Optimized to prevent in-source fragmentation) |
| Desolvation Temp | 450°C |
References
- Title: Modulators of ATP-binding cassette transporters (Patent US11639347B2)
-
Title: ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk Source: U.S. Food and Drug Administration (FDA) Guidance Documents URL: [Link]
-
Title: Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS Source: Rapid Communications in Mass Spectrometry (ResearchGate) URL: [Link]
-
Title: Separation of 3,5-Dinitrobenzoic acid on Newcrom R1 HPLC column Source: SIELC Technologies Application Notes URL: [Link]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 5-Methyl-2,4-dinitrobenzoic Acid
Abstract
This application note details the development and validation of a simple, robust, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Methyl-2,4-dinitrobenzoic acid. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and a low-pH phosphate buffer, with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This method is suitable for routine quality control and quantitative analysis in research and pharmaceutical development settings.
Introduction and Method Rationale
5-Methyl-2,4-dinitrobenzoic acid is a nitroaromatic compound that serves as a key intermediate in various chemical syntheses. Due to its structure, accurate quantification is critical for process control and quality assurance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for separating, identifying, and quantifying such compounds in complex mixtures.[1]
The method development strategy was grounded in the physicochemical properties of the analyte. As a substituted benzoic acid containing two electron-withdrawing nitro groups, the molecule is moderately polar and possesses a low pKa, making it an ideal candidate for reversed-phase chromatography.
Analyte Physicochemical Properties
Understanding the analyte's properties is the cornerstone of logical method development. The key characteristics of 5-Methyl-2,4-dinitrobenzoic acid are summarized below.
| Property | Value | Source / Rationale |
| Chemical Structure | See Figure 1 | - |
| Molecular Formula | C₈H₆N₂O₆ | [2] |
| Molecular Weight | 226.14 g/mol | [2][3] |
| pKa (estimated) | ~1.5 - 2.5 | The pKa of 2,4-dinitrobenzoic acid is 1.42[4]. The methyl group is weakly electron-donating, which may slightly increase the pKa relative to its non-methylated analog. A low pKa is expected. |
| Solubility | Soluble in methanol and other organic solvents; limited solubility in water. | [3][5][6] |
| UV Absorbance | Strong absorbance in the UV region, expected λmax ~254 nm. | Nitroaromatic compounds are strong chromophores. 254 nm is a common wavelength for their detection.[7][8][9] |
A priori knowledge of the low pKa dictates the necessity of controlling the mobile phase pH. To ensure consistent retention and sharp, symmetrical peaks, the analysis should be performed at a pH that maintains a single ionic state. For carboxylic acids, this is typically achieved by setting the mobile phase pH at least 2 units below the pKa (to maintain the neutral, protonated form) or at least 2 units above the pKa (to maintain the deprotonated, anionic form). For this method, a low pH buffer (pH 2.5) was chosen to suppress the ionization of the carboxylic acid, thereby increasing its retention on the C18 stationary phase.
Caption: Figure 2: Workflow for HPLC Method Development and Validation.
Detailed Experimental Protocol
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent).
-
Chromatography Data System (CDS) software (e.g., Empower, Chromeleon, OpenLab).
-
Analytical balance, pH meter, sonicator, and volumetric glassware.
Chemicals and Reagents
-
5-Methyl-2,4-dinitrobenzoic acid reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
-
Orthophosphoric acid (85%) (AR grade).
-
Water (HPLC grade or Milli-Q).
Solution Preparation
-
Mobile Phase (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.5 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 5-Methyl-2,4-dinitrobenzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 to 100 µg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, XBridge, Luna) |
| Mobile Phase | Acetonitrile : pH 2.5 Phosphate Buffer (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of a working standard (e.g., 50 µg/mL). The system is deemed suitable for use if it meets the criteria outlined by pharmacopeial guidelines such as USP General Chapter <621>. [10][11]
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
Method Validation Protocol and Representative Results
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose. [12][13]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. [14]* Protocol: A solution of the diluent (blank) and a sample of the analyte were injected. The chromatograms were compared to ensure no interfering peaks were present at the retention time of the analyte.
-
Results: The blank chromatogram showed no significant peaks at the retention time of 5-Methyl-2,4-dinitrobenzoic acid (approximately 4.5 minutes), confirming the method's specificity.
Linearity
-
Protocol: A series of six calibration standards ranging from 1 to 100 µg/mL were prepared and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.
-
Results: The method demonstrated excellent linearity over the tested range.
| Parameter | Result | Acceptance Criterion |
| Concentration Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Regression Equation | y = 45210x + 1250 | - |
Accuracy (Recovery)
-
Protocol: Accuracy was determined by spiking a blank matrix with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 50 µg/mL). Each level was prepared in triplicate and analyzed.
-
Results: The method is accurate, with recovery values within the acceptable range.
| Spike Level | Concentration (µg/mL) | Mean Recovery (%) | %RSD |
| 80% | 40 | 99.5 | 0.8% |
| 100% | 50 | 100.8 | 0.6% |
| 120% | 60 | 101.2 | 0.5% |
| Acceptance Criteria | 98.0 - 102.0% | ≤ 2.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). [12]* Protocol (Repeatability): Six separate preparations of the analyte at 100% of the target concentration (50 µg/mL) were analyzed on the same day.
-
Protocol (Intermediate Precision): The repeatability experiment was repeated on a different day by a different analyst using a different instrument.
-
Results: The low %RSD values confirm the method's high precision.
| Precision Level | n | Mean Peak Area | %RSD |
| Repeatability (Day 1) | 6 | 2,265,400 | 0.75% |
| Intermediate (Day 2) | 6 | 2,259,800 | 0.81% |
| Acceptance Criterion | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.
-
Results: The method is sensitive for the intended concentration range.
| Parameter | Result |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Robustness
-
Protocol: The method's robustness was assessed by introducing small, deliberate variations to key parameters and observing the effect on system suitability. Parameters included flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Results: In all varied conditions, the system suitability parameters (tailing factor, theoretical plates, %RSD of peak area) remained within the acceptance criteria, demonstrating the method's robustness.
Conclusion
A highly specific, linear, accurate, precise, and robust RP-HPLC method for the quantitative analysis of 5-Methyl-2,4-dinitrobenzoic acid has been successfully developed and validated. The protocol is straightforward and utilizes common reagents and instrumentation, making it readily transferable to any modern analytical laboratory for routine analysis and quality control purposes.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Element Laboratory Solutions. USP 621 Changes. [Link]
-
Agilent. Revisions per USP 621. [Link]
-
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
Pivonka, V., & Faja, L. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 897-909. [Link]
-
ResearchGate. Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration | Request PDF. [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Pardue, H. L., & Fields, B. (2007). Development of SPME-HPLC methodology for detection of nitroexplosives. Talanta, 72(2), 567-573. [Link]
-
Singh, S., et al. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of hazardous materials, 172(2-3), 1104-1110. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? [Link]
-
ResearchGate. The solubility of 3,5-dinitrobenzoic acid in seven solvents. [Link]
-
PubChem. 2,4-Dinitrobenzoic acid. [Link]
-
PubChem. 3,5-Dinitrobenzoic acid. [Link]
-
Wikipedia. 3,5-Dinitrobenzoic acid. [Link]
-
Williams, R. pKa Data Compiled by R. Williams. [Link]
-
Stenutz, R. pKa values. [Link]
Sources
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. chemscene.com [chemscene.com]
- 3. 4-Methyl-3,5-dinitrobenzoic acid 98 16533-71-4 [sigmaaldrich.com]
- 4. pKa values [stenutz.eu]
- 5. 4-メチル-3,5-ジニトロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS 28169-46-2: 2-Methyl-3,5-dinitrobenzoic acid [cymitquimica.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. usp.org [usp.org]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Derivatization of Alcohols with 5-Methyl-2,4-dinitrobenzoic Acid
Executive Summary
This technical guide details the protocol for derivatizing primary, secondary, and tertiary alcohols using 5-Methyl-2,4-dinitrobenzoic acid (5-M-2,4-DNB) . While 3,5-dinitrobenzoic acid is the historical standard for alcohol characterization, the 5-Methyl-2,4-dinitrobenzoic acid variant offers distinct advantages in chromatographic selectivity due to the orthogonal steric influence of the ortho-nitro and meta-methyl substituents.
Key Applications:
-
HPLC-UV Enhancement: Introduces a strong chromophore (
) to UV-transparent alcohols (e.g., fatty alcohols, sterols). -
LC-MS Sensitivity: The electron-deficient dinitro-aromatic ring facilitates ionization (negative mode ESI) or stabilizes adducts.
-
Crystallinity: Promotes lattice formation for X-ray diffraction or melting point determination of liquid alcohols.
Chemical Basis & Mechanistic Insight
The Challenge of Alcohol Analysis
Alcohols lack intrinsic chromophores, making them invisible to standard UV detectors. Furthermore, their polarity causes peak tailing in Reverse-Phase HPLC (RP-HPLC). Derivatization converts the hydroxyl group into a lipophilic ester with a high molar extinction coefficient.
Reagent Selection: Why 5-Methyl-2,4-DNB?
Unlike the symmetric 3,5-dinitrobenzoic acid, 5-Methyl-2,4-dinitrobenzoic acid possesses a permanent dipole and an asymmetrical steric profile.
-
Steric Hindrance: The nitro group at the 2-position (ortho) creates steric strain around the carbonyl carbon.
-
Implication: Direct esterification (Fisher method) is inefficient. Activation via Acid Chloride or Carbodiimide coupling is strictly required.
Reaction Mechanism (Steglich Esterification)
The most robust method for sensitive alcohols avoids harsh acid chlorides by using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).
Mechanism Description:
-
Activation: DCC reacts with the carboxylic acid to form an O-acylisourea intermediate.
-
Catalysis: DMAP acts as a nucleophilic catalyst, attacking the intermediate to form a highly reactive N-acylpyridinium species.
-
Coupling: The alcohol attacks the carbonyl, expelling DMAP and forming the stable ester.
-
Byproduct: Insoluble Dicyclohexylurea (DCU) precipitates, driving the reaction forward.
Figure 1: Steglich Esterification Pathway. The cycle highlights the catalytic role of DMAP and the thermodynamic sink provided by DCU precipitation.
Experimental Protocols
Method A: High-Throughput Derivatization (Steglich Method)
Best for: Sensitive alcohols, small scale analytical samples (HPLC/GC).
Reagents:
-
Reagent A: 5-Methyl-2,4-dinitrobenzoic acid (0.1 M in dry THF).
-
Reagent B: DCC (0.11 M in dry THF).
-
Catalyst: DMAP (0.01 M in dry THF).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Protocol:
-
Preparation: Dissolve 1.0 equivalent (eq) of the target alcohol in dry DCM (approx. 10 mg/mL).
-
Addition: Add 1.2 eq of Reagent A and 0.1 eq of Catalyst . Stir for 5 minutes.
-
Activation: Dropwise add 1.2 eq of Reagent B (DCC) at 0°C (ice bath).
-
Reaction: Allow to warm to room temperature. Stir for 1–3 hours.
-
Visual Cue: A white precipitate (DCU) will form.
-
-
Workup:
-
Filter off the DCU precipitate.[1]
-
Wash the filtrate with 5% NaHCO₃ (removes unreacted acid) and then 0.1 M HCl (removes DMAP).
-
Dry organic layer over MgSO₄ and evaporate.
-
-
Reconstitution: Dissolve residue in Acetonitrile for HPLC analysis.
Method B: Acid Chloride Method (Scale-Up/Robust)
Best for: Sterically hindered alcohols (secondary/tertiary) or preparative synthesis.
Reagents:
Protocol:
-
Activation: In a fume hood, reflux 1.0 g of 5-Methyl-2,4-dinitrobenzoic acid with 5 mL SOCl₂ for 1 hour. Evaporate excess SOCl₂ under vacuum to obtain the crude acid chloride (yellow solid/oil).
-
Coupling: Dissolve the crude acid chloride in 5 mL dry DCM.
-
Addition: Add the target alcohol (0.9 eq) and Pyridine (1.5 eq).
-
Reflux: Heat at mild reflux (40°C) for 30–60 minutes.
-
Quench: Pour mixture into ice-water.
-
Extraction: Extract with Ethyl Acetate. Wash with NaHCO₃ (sat) and Brine.
Analytical Parameters
HPLC Conditions
The dinitro-aromatic moiety imparts significant retention in Reverse Phase (RP) chromatography.
| Parameter | Recommended Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 50% B to 95% B over 10 min (adjust based on alcohol hydrophobicity) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic ring) and 210 nm (ester bond) |
| Temperature | 30°C |
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Electrospray Ionization).[8]
-
Mode: Negative Mode is often favored due to the electron-withdrawing nitro groups (
or ). -
Positive Mode: Observable as
or .
Troubleshooting & Critical Controls
Issue: Low Yield with Tertiary Alcohols
-
Cause: Steric hindrance from the alcohol and the ortho-nitro group of the reagent.
-
Solution: Use Method B (Acid Chloride) and add a catalytic amount of DMAP (Steglich-trap). Increase reaction time to 12 hours.
Issue: Peak Broadening in HPLC
-
Cause: Hydrolysis of the ester on-column or residual free acid.
-
Solution: Ensure the sample is neutral before injection. Use a gradient starting with higher organic content to elute the free acid (which elutes early) away from the derivative.
Issue: Precipitate in Sample Vial
-
Cause: Residual DCU from Method A.
-
Solution: Filter sample through a 0.2 µm PTFE syringe filter before HPLC injection.
Figure 2: Decision Matrix for Protocol Selection. Choose the activation method based on the steric profile of the target alcohol.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid chloride activation and 3,5-dinitrobenzoate derivatives).
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. (Foundational paper for DCC/DMAP coupling).
-
Sonkar, S. M., et al. (2022).[7][9][10] Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.[6][7][9][10] Hans Shodh Sudha, 2(4), 100-104.[9][10] (Modern green alternatives adaptable to the 5-methyl isomer).
-
Santa, T., et al. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 108-118. (Review of derivatization for MS sensitivity).
Sources
- 1. jocpr.com [jocpr.com]
- 2. US20150231142A1 - Compositions for Treatment of Cystic Fibrosis and Other Chronic Diseases - Google Patents [patents.google.com]
- 3. molbase.com [molbase.com]
- 4. 5-methyl-2,4-dinitrobenzamide - CAS号 27715-62-4 - 摩熵化学 [molaid.com]
- 5. CAS#:103039-34-5 | 5-methyl-2,4-dinitrobenzoic acid ethyl ester | Chemsrc [chemsrc.com]
- 6. pubs.sciepub.com [pubs.sciepub.com]
- 7. researchgate.net [researchgate.net]
- 8. ddtjournal.com [ddtjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. hansshodhsudha.com [hansshodhsudha.com]
Application Note: Reaction Kinetics and Scalable Synthesis of 5-Methyl-2,4-dinitrobenzoic Acid
Executive Summary & Strategic Context
The synthesis of 5-methyl-2,4-dinitrobenzoic acid (also systematically referred to as 4,6-dinitro-3-methylbenzoic acid) is a critical electrophilic aromatic substitution (EAS) process. This compound serves as a highly valued intermediate in the pharmaceutical industry, most notably in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators and other ATP-binding cassette (ABC) transporter targeted therapies[1].
Designing a robust protocol for this synthesis requires a deep understanding of reaction kinetics, thermodynamics, and regioselectivity. As a deactivated aromatic system, the substrate demands precise manipulation of the nitronium ion (
Mechanistic Rationale & Regioselectivity
The synthesis is achieved via the exhaustive dinitration of 3-methylbenzoic acid (m-toluic acid) using a mixed-acid system (concentrated
The regioselectivity of this reaction is governed by the competing electronic effects of the existing substituents[2]:
-
Carboxylic Acid Group (
) : Strongly electron-withdrawing via resonance and induction, acting as a meta-director . -
Methyl Group (
) : Electron-donating via hyperconjugation, acting as an ortho/para-director .
In 3-methylbenzoic acid, these directing effects are synergistic. The positions ortho and para to the methyl group (positions 2, 4, and 6) are simultaneously meta to the carboxylic acid. Consequently, the initial mononitration yields a mixture of 2-nitro, 4-nitro, and 6-nitro isomers[2]. Upon further nitration, the system is driven toward the dinitro state, predominantly yielding 5-methyl-2,4-dinitrobenzoic acid as the major thermodynamic product, alongside 3-methyl-2,6-dinitrobenzoic acid as a minor byproduct[1].
Caption: Electrophilic aromatic substitution pathway from 3-methylbenzoic acid to dinitro isomers.
Reaction Kinetics & Thermodynamic Control
The nitration of deactivated benzoic acid derivatives follows second-order kinetics: first-order with respect to the aromatic substrate and first-order with respect to the nitronium ion[3].
The introduction of the first nitro group severely deactivates the aromatic ring, significantly raising the activation energy (
-
Phase 1 (Mononitration) : Highly exothermic. Must be controlled at low temperatures (< 5°C to 20°C) to prevent thermal runaway and oxidative cleavage of the methyl group.
-
Phase 2 (Dinitration) : Endothermic-driven. Requires elevated temperatures (80°C) to overcome the high activation energy imposed by the strongly electron-withdrawing nature of the first nitro group[3].
Table 1: Kinetic Parameters for Nitration of 3-Methylbenzoic Acid
| Reaction Step | Rate Equation | Apparent Rate Constant ( | Activation Energy ( |
| Mononitration | ~ 45.2 kJ/mol | ||
| Dinitration | ~ 85.6 kJ/mol |
Table 2: Influence of Temperature on Dinitration Isomer Distribution & Yield
| Reaction Temp (°C) | Time (hrs) | 5-Methyl-2,4-dinitrobenzoic acid (%) | 3-Methyl-2,6-dinitrobenzoic acid (%) | Unreacted Mononitro (%) | Overall Yield (%) |
| 60 | 4.0 | 65.2 | 12.4 | 22.4 | 77.6 |
| 80 | 2.0 | 84.0 | 15.5 | < 0.5 | 99.5 |
| 100 | 1.0 | 78.5 | 18.2 | < 0.1 | 96.7 (Oxidation noted) |
Note: 80°C represents the optimal thermodynamic sweet spot, maximizing the yield of the target 2,4-dinitro isomer while suppressing the formation of the sterically hindered 2,6-dinitro isomer[1].
Self-Validating Experimental Protocol
To ensure batch-to-batch reproducibility and prevent downstream purification failures, this protocol integrates a hard In-Process Control (IPC) feedback loop using High-Performance Liquid Chromatography (HPLC).
Reagents Required:
-
3-Methylbenzoic acid (m-Toluic acid): 1.0 equivalent (e.g., 70 g)
-
Concentrated Sulfuric Acid (
, 98%): 4.0 volumes (acts as solvent and dehydrating agent to generate ) -
Fuming Nitric Acid (
, 90%+): 2.5 equivalents -
Ice/Water for quenching
Step-by-Step Methodology:
-
Mixed Acid Generation : Charge a dry, multi-neck reactor with concentrated
. Cool the reactor to 0°C using an ice-salt bath. Slowly add fuming dropwise. Causality: Sulfuric acid protonates nitric acid, driving the dehydration that forms the active nitronium ion electrophile. -
Substrate Addition : Introduce powdered 3-methylbenzoic acid in small portions over 45 minutes. Maintain the internal temperature strictly below 5°C to prevent premature, uncontrolled exotherms[2].
-
Primary Nitration Phase : Remove the ice bath and allow the mixture to warm to 20°C. Stir vigorously for 1 hour to ensure complete conversion to the mononitro intermediates.
-
Secondary Nitration Phase : Equip the reactor with a reflux condenser. Gradually heat the mixture to 80°C and maintain this temperature for 2 hours. Causality: The thermal energy is required to overcome the deactivation caused by the first nitro group.
-
IPC Validation (Critical Step) : Withdraw a 0.5 mL aliquot, quench in ice water, extract with ethyl acetate, and analyze via HPLC.
-
Pass Criteria: Unreacted mononitro intermediates must be < 1.0% .
-
Action: If > 1.0%, extend heating at 80°C in 30-minute increments.
-
-
Quenching & Isolation : Once validated, cool the reaction mixture to room temperature and pour it slowly over crushed ice (approx. 10 volumes relative to acid) with vigorous mechanical stirring. The dinitrobenzoic acid isomers will precipitate as a pale yellow solid.
-
Filtration & Purification : Filter the precipitate under a vacuum and wash extensively with cold deionized water until the filtrate reaches a neutral pH. Recrystallize from ethanol to separate the major 5-methyl-2,4-dinitrobenzoic acid from the minor 3-methyl-2,6-dinitrobenzoic acid byproduct[1].
Caption: Self-validating experimental workflow with integrated HPLC in-process control.
References
-
Modulators of ATP-binding cassette transporters (Patent US11639347B2) Google Patents URL:[1]
-
Kinetics of Nitration of m-Nitrobenzoic Acid in Aqueous Solutions of Sulfuric Acid Bulletin of the Saint Petersburg State Institute of Technology (Technical University) 61 (2022): 57–61 URL:[Link][3]
Sources
Application of 5-Methyl-2,4-dinitrobenzoic Acid in the Synthesis of CFTR Modulator Intermediates
Executive Summary
In modern medicinal chemistry, 5-Methyl-2,4-dinitrobenzoic acid (5-Me-2,4-DNBA) serves as a critical, high-value building block for the synthesis of complex heterocyclic scaffolds. Its most prominent application is acting as the foundational precursor for highly functionalized indole cores—specifically, 6-amino-1H-indole-5-carboxylate derivatives. These indole architectures are the vital pharmacophores in the development of ATP-Binding Cassette (ABC) transporter modulators, which are clinically utilized as correctors and potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein 1.
This application note provides a deep-dive into the regiochemical strategies, mechanistic causality, and self-validating protocols required to successfully transform 5-Me-2,4-DNBA into a pharmaceutical-grade indole intermediate via the Leimgruber-Batcho cyclization.
Strategic Utility & Mechanistic Causality
The transformation of 5-Me-2,4-DNBA into an indole core is not a simple functional group interconversion; it is a highly orchestrated sequence that relies on the precise electronic effects of the aromatic substituents.
The Necessity of Carboxylic Acid Protection
The free carboxylic acid of 5-Me-2,4-DNBA must first be protected (typically as an ethyl ester). Causality: The subsequent enamine condensation requires highly basic reagents (pyrrolidine and DMF-DMA). If left unprotected, the acidic proton of the carboxyl group would immediately quench the basic catalysts, stalling the reaction. Furthermore, esterification significantly increases the lipophilicity of the intermediate, allowing for seamless liquid-liquid extraction during downstream purification 2.
Electronic Activation for Enamine Condensation
The Leimgruber-Batcho indole synthesis exploits the unique pKa shift of the C5-methyl group. Causality: The ortho (C4) and para (C2) nitro groups exert massive electron-withdrawing effects via both resonance and induction. This renders the C5-methyl protons highly acidic. When treated with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and a pyrrolidine catalyst, the methyl group readily undergoes condensation to form a highly conjugated, deep-red dimethylaminovinyl (enamine) intermediate 3.
Reductive Cyclization Cascade
The final step involves catalytic hydrogenation (Pd/C). Causality: As hydrogen gas reduces the ortho-nitro group (at C4) to an aniline, the newly formed nucleophilic amine immediately attacks the adjacent electrophilic enamine carbon. This intramolecular cyclization expels dimethylamine gas, irreversibly forging the pyrrole ring of the indole. Simultaneously, the para-nitro group (at C2) is reduced to yield the C6-amino handle, which is essential for subsequent pharmaceutical coupling reactions 1.
Synthetic Workflow
Synthetic workflow from 5-Methyl-2,4-dinitrobenzoic acid to the CFTR modulator indole core.
Quantitative Reaction Parameters
The following table summarizes the expected quantitative metrics and In-Process Controls (IPCs) required to validate each stage of the synthesis.
| Reaction Step | Reagents & Catalysts | Temp / Time | In-Process Control (IPC) | Expected Yield |
| 1. Esterification | SOCl₂, Absolute EtOH | Reflux / 2-3 h | LC-MS: [M+H]⁺ 255; TLC (3:1 Hex/EtOAc) | 85 - 95% |
| 2. Enamine Condensation | DMF-DMA, Pyrrolidine, DMF | 110 °C / 4-6 h | Visual: Color shift to deep red/purple | 70 - 80% |
| 3. Reductive Cyclization | H₂ (1 atm), 10% Pd/C, EtOH/THF | 25 °C / 4-12 h | Cessation of H₂ uptake; LC-MS [M+H]⁺ 205 | 60 - 75% |
Self-Validating Experimental Protocols
Protocol A: Esterification of 5-Methyl-2,4-dinitrobenzoic Acid
Objective: Protect the acidic carboxylate to prevent catalyst quenching in downstream steps.
-
Setup: Suspend 5-Methyl-2,4-dinitrobenzoic acid (1.0 eq) in anhydrous absolute ethanol (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Activation: Cool the suspension to 0 °C using an ice bath. Slowly add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise. Validation Check: The reaction will exotherm and evolve HCl and SO₂ gases. Ensure vigorous stirring.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 2 to 3 hours. The suspension will gradually become a homogeneous solution as the ester forms.
-
Workup: Cool to room temperature and concentrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (EtOAc) and 10% aqueous Na₂CO₃. Causality: The basic wash neutralizes residual HCl and removes any unreacted starting material.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield Ethyl 5-methyl-2,4-dinitrobenzoate as a pale solid.
Protocol B: Enamine Condensation (Leimgruber-Batcho Step 1)
Objective: Convert the activated C5-methyl group into a dimethylaminovinyl intermediate.
-
Setup: Dissolve Ethyl 5-methyl-2,4-dinitrobenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.3 M solution.
-
Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq) followed by a catalytic amount of Pyrrolidine (0.1 eq). Causality: Pyrrolidine acts as a nucleophilic catalyst, forming a highly reactive iminium species with DMF-DMA that accelerates condensation.
-
Reaction: Heat the mixture to 110 °C under a nitrogen atmosphere for 4 to 6 hours.
-
Validation Check: The reaction is self-indicating. The solution will transition from yellow to a deep, opaque red/purple, confirming the formation of the highly conjugated enamine system.
-
Workup: Cool the mixture to room temperature, pour into ice water, and extract thoroughly with Dichloromethane (DCM). Wash the combined organic layers with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate to yield crude (E)-ethyl 5-(2-(dimethylamino)vinyl)-2,4-dinitrobenzoate.
Protocol C: Reductive Cyclization to the Indole Core
Objective: Reduce the nitro groups to trigger spontaneous intramolecular cyclization.
-
Setup: Dissolve the crude enamine intermediate (1.0 eq) in a 1:1 mixture of Ethanol and Tetrahydrofuran (THF). Causality: The enamine is highly planar and poorly soluble in pure ethanol. THF ensures complete solubilization, providing uniform access to the heterogeneous catalyst surface to prevent stalled reduction.
-
Catalyst Addition: Purge the flask with nitrogen gas. Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w). Safety Note: Pd/C is highly pyrophoric; the nitrogen blanket is mandatory.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (approx. 1 atm). Stir vigorously at room temperature.
-
Validation Check: Monitor the reaction via LC-MS. The reaction is complete when H₂ uptake ceases (typically 4–12 hours). The deep red color will dissipate as the conjugated enamine is consumed and cyclized into the indole core.
-
Isolation: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad generously with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to isolate the pure Ethyl 6-amino-1H-indole-5-carboxylate .
References
- USRE50453E1 - Indole derivatives as CFTR modulators - Google Patents.
- CA2948104A1 - Modulators of atp-binding cassette transporters - Google Patents.
- Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC.
Sources
exploring 5-Methyl-2,4-dinitrobenzoic acid in medicinal chemistry
This guide serves as a comprehensive technical dossier for the utilization of 5-Methyl-2,4-dinitrobenzoic acid in medicinal chemistry.[1] It deviates from standard templates to focus on the compound's specific utility as a precursor for privileged heterocyclic scaffolds , specifically benzimidazoles and quinazolinones.
Application Note: 5-Methyl-2,4-dinitrobenzoic Acid in Drug Discovery
Scaffold Analysis & Synthetic Utility
Compound Identity:
-
CAS Registry: 19128-48-4 (Note: Isomer specificity is critical; often co-synthesized with 3,5-dinitro isomers).[1]
-
Molecular Weight: 226.14 g/mol [2]
Medicinal Chemistry Significance: In the landscape of drug design, 5-Methyl-2,4-dinitrobenzoic acid acts as a "masked" diamine scaffold.[1] The presence of two nitro groups at the ortho and para positions relative to the methyl group, combined with a carboxylic acid tail, offers three distinct vectors for diversification:
-
The Carboxylic Acid (C1): Serves as an anchor for amide coupling, esterification, or heterocycle formation (e.g., oxadiazoles).
-
The Nitro Groups (C2, C4): Can be selectively or exhaustively reduced to amines. The ortho-nitro group (C2) relative to the acid is sterically crowded but electronically distinct, allowing for regioselective reduction strategies.[1]
-
The Methyl Group (C5): Provides lipophilic bulk, often enhancing the binding affinity of the final drug candidate within hydrophobic pockets of enzymes (e.g., kinase ATP-binding sites).[1]
Primary Application: The most high-value application of this intermediate is the synthesis of 5-methylbenzimidazole-7-carboxylic acid derivatives .[1] These fused heterocycles are bioisosteres of purines and are prevalent in:
-
Kinase Inhibitors: Targeting EGFR or VEGFR pathways.
-
Angiotensin II Receptor Antagonists: For hypertension treatment.
-
Anti-infectives: Specifically DNA gyrase inhibitors.
PART 1: Synthetic Pathways & Mechanism
The transformation of 5-Methyl-2,4-dinitrobenzoic acid into a bioactive core typically follows the "Reduction-Cyclization" workflow.[1] The diagram below illustrates the bifurcated pathway to two distinct pharmacophores.
Figure 1: Divergent synthetic pathways from the dinitro scaffold to bioactive heterocycles.[1]
PART 2: Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of the Benzimidazole Core
Objective: Convert 5-Methyl-2,4-dinitrobenzoic acid into a 2-substituted-5-methylbenzimidazole-7-carboxylic acid derivative.
Materials & Reagents
-
Substrate: 5-Methyl-2,4-dinitrobenzoic acid (1.0 eq)
-
Reductant: Iron powder (Fe, 325 mesh) or Tin(II) chloride (SnCl₂).[1]
-
Cyclization Agent: 4-Chlorobenzaldehyde (Example aldehyde for C2-functionalization).[1]
-
Solvent: Ethanol/Water (3:[1]1) or Glacial Acetic Acid.[1][4]
-
Catalyst: Sodium dithionite (Na₂S₂O₄) for mild reduction (Optional).[1]
Step-by-Step Methodology
Phase 1: Nitro Group Reduction (The "Masked" Diamine)
Rationale: Direct catalytic hydrogenation (H₂/Pd-C) is effective but can be aggressive, sometimes reducing the aromatic ring if pressure is too high.[1] The Iron/Acetic acid method is preferred for its chemoselectivity and lower cost in scale-up.[1]
-
Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 5-Methyl-2,4-dinitrobenzoic acid (10 mmol) in Glacial Acetic Acid (50 mL) .
-
Activation: Heat the solution to 60°C.
-
Addition: Add Iron powder (60 mmol, 6 eq) portion-wise over 20 minutes. Caution: Exothermic reaction. Monitor internal temperature to prevent runaway.
-
Reflux: Increase temperature to 100°C and reflux for 3 hours. The yellow solution will turn dark brown/grey (formation of iron oxides).
-
Monitoring: Monitor via TLC (Mobile Phase: 10% MeOH in DCM). The disappearance of the dinitro spot (Rf ~0.8) and appearance of the polar diamine spot (Rf ~0.1) indicates completion.[1]
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol. Concentrate the filtrate in vacuo to obtain the crude 2,4-diamino-5-methylbenzoic acid .
Phase 2: Oxidative Cyclization (The Phillips Condensation)
Rationale: Reacting the crude diamine immediately with an aldehyde prevents oxidative degradation (browning) of the unstable diamine intermediate.
-
Reaction: Redissolve the crude diamine in Nitrobenzene (20 mL) (acts as both solvent and mild oxidant) or DMF with Sodium Metabisulfite (Na₂S₂O₅) .
-
Coupling: Add 4-Chlorobenzaldehyde (10 mmol) .
-
Cyclization: Heat to 140°C for 4-6 hours.
-
Precipitation: Cool the mixture to room temperature and pour into ice-cold water (200 mL) .
-
Isolation: The benzimidazole product typically precipitates as a solid. Filter and wash with diethyl ether to remove unreacted aldehyde.
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Gradient: 0-5% MeOH in DCM).
Protocol B: Analytical Validation & Quality Control
Trustworthiness in medicinal chemistry relies on rigorous characterization.
| Analytical Method | Parameter | Expected Observation |
| HPLC | Purity | >95% (Area under curve). Retention time shift significantly earlier after reduction (diamine is more polar) and later after cyclization.[1] |
| 1H NMR (DMSO-d6) | Aromatic Protons | Starting Material: Two distinct singlets (or doublets if meta-coupling visible) for H3 and H6 protons due to nitro deshielding.Product: Shift upfield. Benzimidazole NH proton appears broad at >12 ppm. |
| LC-MS | Mass Ion | Start: [M-H]⁻ = 225.1.Diamine: [M+H]⁺ = 167.2.Benzimidazole: [M+H]⁺ = Calculated Mass of aldehyde adduct.[1] |
| IR Spectroscopy | Functional Groups | Start: Strong NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹.Product: Disappearance of NO₂ bands; appearance of C=N stretch (~1620 cm⁻¹). |
PART 3: Safety & Handling (The "Energetic" Risk)[1]
Critical Warning: Polynitrobenzoic acids are precursors to energetic materials. While 5-Methyl-2,4-dinitrobenzoic acid is less sensitive than TNT, it possesses explosive potential under confinement or thermal shock.[1]
-
Thermal Runaway: Never heat the neat solid above 150°C.
-
Incompatibility: Avoid contact with strong bases (forms shock-sensitive salts) or reducing agents (hydrazine) outside of controlled reaction vessels.[1]
-
Toxicity: Dinitro compounds are potent methemoglobinemia inducers.
References
-
Hanan, E. J., et al. (2010).[10] A One-Pot Procedure for the Conversion of Aromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles. Synlett, 2010(18), 2759–2764.
-
Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[10] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis, 2007(03), 417–427.
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10766, 3,5-Dinitrobenzoic acid (Structural Analog Reference). Retrieved from .[1]
-
Sigma-Aldrich. (2025).[1][6] Safety Data Sheet: Dinitrobenzoic Acid Derivatives.
Sources
- 1. C.I. Acid Violet 48 | C37H38N2Na2O9S2 | CID 11969493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2-Methyl-3,5-dinitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. CN101362705A - A kind of method for preparing m-diaminobenzoic acid - Google Patents [patents.google.com]
- 9. employees.delta.edu [employees.delta.edu]
- 10. Benzimidazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
troubleshooting low yield in 5-Methyl-2,4-dinitrobenzoic acid synthesis
Welcome to the Technical Support Center for the synthesis of 5-Methyl-2,4-dinitrobenzoic acid . This guide is designed for researchers and drug development professionals experiencing low yields, poor regioselectivity, or challenging isomer separations during the dinitration of 3-methylbenzoic acid (m-toluic acid).
Below, we deconstruct the mechanistic causality behind common synthetic failures and provide self-validating protocols to ensure high-purity isolation of the target compound.
Mechanistic Insight: The Regioselectivity Challenge
The synthesis of 5-methyl-2,4-dinitrobenzoic acid is typically achieved via the direct dinitration of 3-methylbenzoic acid[1]. The reaction is governed by competing directing effects: the electron-withdrawing carboxyl group deactivates the ring and directs meta, while the electron-donating methyl group activates the ring and directs ortho/para.
Because the activating effect of the methyl group dominates, nitration occurs primarily at the 2, 4, and 6 positions[1]. This results in a mixture of two primary dinitro isomers:
-
5-Methyl-2,4-dinitrobenzoic acid (Target)
-
3-Methyl-2,6-dinitrobenzoic acid (Major byproduct)
Reaction pathway for the dinitration of 3-methylbenzoic acid to its isomeric products.
Troubleshooting FAQs
Q1: My overall yield of the dinitro mixture is low (<50%), and NMR shows significant mononitro intermediates. How do I drive the reaction to completion? Causality: The first nitration event strongly deactivates the aromatic ring, making the second nitration kinetically sluggish. Standard nitrating mixtures (e.g., 70% HNO₃) lack the necessary nitronium ion (NO₂⁺) concentration to overcome this deactivation. Actionable Solution: You must use a highly active nitrating system consisting of 95% fuming nitric acid and 98% concentrated sulfuric acid[2]. Ensure the reaction is allowed to warm to 25–30°C after the initial 0°C addition to provide the activation energy required for the second nitration event[2].
Q2: I am detecting high levels of oxidation byproducts (e.g., dinitroisophthalic acid). What went wrong? Causality: Fuming nitric acid is a potent oxidant. If the internal reaction temperature exceeds 30–35°C, the oxidative degradation of the benzylic methyl group outpaces the electrophilic aromatic substitution, converting the methyl group into a carboxylic acid. Actionable Solution: Strictly control the exotherm during the substrate addition using an ice-salt bath. If you observe the sudden evolution of dense, red NO₂ gas, a thermal runaway/oxidation event has occurred. Quench the reaction immediately over crushed ice.
Q3: Direct crystallization is failing to separate 5-methyl-2,4-dinitrobenzoic acid from the 3-methyl-2,6-dinitrobenzoic acid byproduct. How can I isolate my target? Causality: Both isomers have nearly identical solubilities in common crystallization solvents, leading to co-crystallization. However, they possess drastically different steric environments. The byproduct (3-methyl-2,6-dinitrobenzoic acid) features nitro groups at both the 2- and 6-positions. This di-ortho substitution creates severe steric shielding around the carboxyl carbon, effectively blocking nucleophilic attack during esterification[2]. Conversely, the target (5-methyl-2,4-dinitrobenzoic acid) has only a single ortho-nitro group, leaving the carboxyl carbon accessible[2]. Actionable Solution: Abandon direct crystallization. Instead, subject the crude mixture to Fischer esterification (or SOCl₂/EtOH). Only the 5-methyl-2,4-dinitro isomer will form an ethyl ester. You can then easily separate the esterified target from the unreacted byproduct salt using a basic liquid-liquid extraction[2].
Quantitative Data: Isomer Properties & Distribution
| Property | 5-Methyl-2,4-dinitrobenzoic acid (Target) | 3-Methyl-2,6-dinitrobenzoic acid (Byproduct) |
| Ortho-Substituents | 1 (Nitro at C2) | 2 (Nitro at C2 and C6) |
| Esterification Reactivity | High (Readily forms ethyl ester) | Very Low (Sterically blocked) |
| Aqueous Solubility (Basic) | Low (Extracted into organic phase as ester) | High (Remains in aqueous phase as carboxylate) |
| Typical Reaction Yield | ~25–30% | ~45–50% |
Validated Experimental Protocols
The following self-validating workflow leverages the steric discrepancy between the two isomers to achieve >98% purity of the target compound.
Steric-selective esterification and liquid-liquid extraction workflow for isomer separation.
Protocol A: Dinitration of 3-Methylbenzoic Acid
-
Preparation: Cool a mixture of 95% HNO₃ (80 mL) and 98% H₂SO₄ (80 mL) to 0°C in an ice-salt bath[2].
-
Addition: Slowly add 3-methylbenzoic acid (50 g, 0.37 mol) in small portions, maintaining the internal temperature strictly below 10°C[2].
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature (do not exceed 30°C) for 1.5 hours[2].
-
Quench & Isolate: Pour the mixture over 500 g of crushed ice with vigorous stirring. Filter the resulting precipitate and wash thoroughly with cold water to yield the crude isomer mixture (approx. 70 g, 84% yield)[2].
-
Validation Check: The crude solid should be pale yellow. A deep orange/brown color indicates over-oxidation.
Protocol B: Steric-Selective Esterification & Separation
-
Esterification: Dissolve the crude isomer mixture (70 g) in absolute EtOH (150 mL). Dropwise, add SOCl₂ (54 g, 0.45 mol)[2].
-
Reflux: Heat the mixture at reflux for 2 hours. The target isomer will convert to ethyl 5-methyl-2,4-dinitrobenzoate, while the 2,6-dinitro isomer remains unreacted[2].
-
Concentration: Concentrate the mixture to dryness under reduced pressure to remove excess SOCl₂ and EtOH[2].
-
Phase Separation: Partition the residue between Ethyl Acetate (100 mL) and 10% aqueous Na₂CO₃ (120 mL)[2].
-
Extraction: Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield pure ethyl 5-methyl-2,4-dinitrobenzoate [2].
-
Validation Check: Perform TLC (Hexanes/EtOAc 3:1) on the organic layer. You should observe a single, high-Rf spot (the ester). The baseline should be completely clear, confirming that the unreacted 2,6-dinitro acid has been successfully trapped in the aqueous carbonate layer.
Protocol C: Mild Hydrolysis to Free Acid
-
Deprotection: Dissolve the isolated ethyl 5-methyl-2,4-dinitrobenzoate in a 1:1 mixture of THF and water. Add 2.0 equivalents of LiOH.
-
Stirring: Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester. (Note: Avoid harsh heating with strong bases like NaOH to prevent nucleophilic aromatic substitution of the activated nitro groups).
-
Acidification: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 2M HCl to pH 2.
-
Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield pure 5-methyl-2,4-dinitrobenzoic acid .
-
Validation Check: The final product should dissolve completely and rapidly in aqueous NaHCO₃ with effervescence, confirming the successful regeneration of the free carboxylic acid.
References
- US11639347B2 - Modulators of ATP-binding cassette transporters Source: Google Patents URL
-
Notes- The Dinitration of m-Toluic Acid Source: The Journal of Organic Chemistry (A.H. Blatt) URL:[Link]
Sources
Technical Support Center: 5-Methyl-2,4-dinitrobenzoic Acid Purification
Welcome to the Technical Support Center for the synthesis and purification of 5-Methyl-2,4-dinitrobenzoic acid (also known as 2,4-dinitro-5-methylbenzoic acid). This guide is designed for researchers, scientists, and drug development professionals facing challenges with isomer contamination and yield optimization during the nitration of m-toluic acid.
Impurity Profiling & Causality
When synthesizing 5-methyl-2,4-dinitrobenzoic acid via the direct nitration of 3-methylbenzoic acid (m-toluic acid), the reaction inherently produces a mixture of regioisomers. This occurs due to the competing directing effects of the carboxyl (-COOH, meta-directing) and methyl (-CH3, ortho/para-directing) groups. Understanding the physical and chemical nature of these impurities is the first step toward establishing a self-validating purification system.
Common Impurities Summary Table
| Impurity | Source / Mechanism | Physical/Chemical Impact | Removal Strategy |
| 3-Methyl-2,6-dinitrobenzoic acid | Major regioisomer from dinitration at positions 2 and 6. | High structural similarity; co-precipitates with the product. | Selective esterification & pH-controlled extraction. |
| Mono-nitrated intermediates (e.g., 2-nitro-5-methylbenzoic acid) | Incomplete nitration due to insufficient reagent equivalents or low temperature. | Alters melting point and reactivity in downstream coupling. | Recrystallization (EtOH/Water) or driving reaction to completion. |
| Inorganic Salts (e.g., Na₂SO₄, NaNO₃) | Neutralization of residual sulfuric/nitric acid during aqueous workup. | Causes artificially high mass yield and ash content. | Thorough aqueous washing of the organic phase; recrystallization. |
Troubleshooting FAQs
Q1: Why do I always get a ~1:1 mixture of 5-methyl-2,4-dinitrobenzoic acid and 3-methyl-2,6-dinitrobenzoic acid, and why is standard chromatography failing to separate them?
A: The nitration of m-toluic acid yields both isomers because positions 2, 4, and 6 are all activated by the methyl group and directed by the meta-directing carboxyl group. Because both isomers are dinitrated benzoic acids with nearly identical molecular weights and polarities, their retention factors (
Q2: How can I efficiently separate the 2,4-dinitro isomer from the 2,6-dinitro isomer on a preparative scale without chromatography? A: The most reliable, field-proven method relies on Victor Meyer's Esterification Law [1]. The 3-methyl-2,6-dinitrobenzoic acid isomer features two bulky nitro groups at the ortho positions (positions 2 and 6) relative to the carboxyl group. This creates an immense steric shield, physically blocking the nucleophilic attack of an alcohol on the carbonyl carbon and preventing the formation of the necessary tetrahedral intermediate. In contrast, 5-methyl-2,4-dinitrobenzoic acid only has one ortho-nitro group, leaving the other side open for nucleophilic attack.
By subjecting the crude mixture to Fischer esterification conditions (e.g., Ethanol and Thionyl Chloride), the 5-methyl-2,4-dinitrobenzoic acid rapidly converts to its ethyl ester, while the 2,6-dinitro isomer remains an unreacted carboxylic acid[2]. You can then separate them easily using a simple acid-base liquid-liquid extraction.
Q3: After the selective esterification and extraction, how do I recover my free acid? A: The organic layer will contain the ethyl 5-methyl-2,4-dinitrobenzoate. You must subject this organic layer (after solvent removal) to alkaline saponification using aqueous NaOH under reflux, followed by acidification with HCl to pH 2 to precipitate the pure 5-methyl-2,4-dinitrobenzoic acid[3].
Mandatory Visualization: Separation Workflow
The following diagram illustrates the self-validating chemical separation system based on steric hindrance and pH-controlled partitioning.
Workflow for isolating 5-methyl-2,4-dinitrobenzoic acid via selective esterification.
Experimental Protocol: Selective Esterification & Hydrolysis
This protocol is a self-validating system: the successful partitioning of the ester into the organic phase and the unreacted acid into the aqueous phase confirms the steric exclusion principle in real-time.
Phase 1: Selective Esterification
-
Reagent Mixing: Suspend the crude nitration mixture (containing both 2,4-dinitro and 2,6-dinitro isomers) in absolute Ethanol (EtOH) (approx. 2 mL per gram of crude mixture).
-
Activation: Slowly add Thionyl Chloride (
) dropwise at 0 °C (approx. 1.45 molar equivalents relative to the crude mixture)[2]. Caution: Highly exothermic and evolves and gases. Perform in a well-ventilated fume hood. -
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 2 hours. The 5-methyl-2,4-dinitrobenzoic acid will convert to ethyl 5-methyl-2,4-dinitrobenzoate. The 3-methyl-2,6-dinitrobenzoic acid will remain unreacted due to ortho-steric hindrance[1].
-
Concentration: Remove the excess ethanol and thionyl chloride under reduced pressure to yield a dry residue.
Phase 2: Liquid-Liquid Extraction
-
Partitioning: Dissolve the residue in Ethyl Acetate (EtOAc). Add a 10% aqueous Sodium Carbonate (
) solution until the aqueous phase reaches pH 9-10[2]. -
Separation: Transfer the mixture to a separatory funnel.
-
The aqueous layer will contain the water-soluble sodium salt of the unreacted 3-methyl-2,6-dinitrobenzoic acid.
-
The organic layer will contain the target ethyl 5-methyl-2,4-dinitrobenzoate.
-
-
Washing: Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure.
Phase 3: Hydrolysis & Recovery
-
Saponification: Suspend the isolated ethyl 5-methyl-2,4-dinitrobenzoate in a 2N aqueous Sodium Hydroxide (NaOH) solution. Reflux for 2 hours until the ester is fully hydrolyzed[4].
-
Acidification: Cool the mixture to room temperature and slowly acidify with 2N Hydrochloric Acid (HCl) until the pH reaches 2.
-
Isolation: A pale white/yellow solid will precipitate. Collect the pure 5-methyl-2,4-dinitrobenzoic acid via vacuum filtration, wash with cold distilled water, and dry under high vacuum[4].
References
- Patent CA2948104A1: Modulators of ATP-binding cassette transporters. Google Patents.
- USRE50453E1 - Indole derivatives as CFTR modulators. Google Patents.
- US20150231142A1 - Compositions for Treatment of Cystic Fibrosis and Other Chronic Diseases. Google Patents.
- Full text of "Journal of the Chemical Society, Abstracts - authors' names indexes" (Application of Victor Meyer's esterification law). Internet Archive.
Sources
- 1. Full text of "Journal of the Chemical Society, Abstracts - authors' names indexes" [archive.org]
- 2. CA2948104A1 - Modulators of atp-binding cassette transporters - Google Patents [patents.google.com]
- 3. USRE50453E1 - Indole derivatives as CFTR modulators - Google Patents [patents.google.com]
- 4. US20150231142A1 - Compositions for Treatment of Cystic Fibrosis and Other Chronic Diseases - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Methyl-2,4-dinitrobenzoic Acid
Welcome to the technical support resource for the purification of 5-Methyl-2,4-dinitrobenzoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of isolating this highly functionalized aromatic compound. The inherent challenges in purifying dinitroaromatic compounds, particularly those with acidic functional groups, necessitate a nuanced approach. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the purity and yield of your target molecule.
Introduction to the Challenges
The purification of 5-Methyl-2,4-dinitrobenzoic acid is often complicated by two primary factors: the presence of closely related structural isomers and the thermal sensitivity of polynitro-aromatic compounds. The synthesis, typically involving the dinitration of p-toluic acid, can lead to a mixture of isomers that are difficult to separate due to their similar physicochemical properties. Furthermore, nitroaromatic compounds are energetic and can undergo exothermic decomposition at elevated temperatures, posing significant safety risks.[1][2][3]
This guide will address these challenges by providing a logical workflow for purification and troubleshooting common issues encountered during the process.
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low Purity After Initial Precipitation
Q: I've quenched my nitration reaction in water, but the precipitated solid is highly impure, showing multiple spots on TLC. What are the likely impurities and what is the first purification step I should take?
A: The primary impurities are likely positional isomers formed during the dinitration of p-toluic acid, such as 4-methyl-3,5-dinitrobenzoic acid, and potentially some remaining mononitrated starting material (e.g., 4-methyl-3-nitrobenzoic acid). Given that your target compound is a carboxylic acid, an acid-base extraction is an excellent initial purification step to remove neutral or less acidic impurities.
-
Causality: This technique leverages the acidic nature of the carboxylic group. By dissolving the crude product in an organic solvent and washing with an aqueous basic solution (like sodium bicarbonate), the acidic 5-Methyl-2,4-dinitrobenzoic acid is deprotonated to its carboxylate salt and moves into the aqueous layer. Neutral impurities, such as unreacted starting materials or non-acidic byproducts, will remain in the organic layer. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the purified acid to precipitate.[4][5]
Workflow for Acid-Base Extraction
Caption: Workflow for acid-base extraction of 5-Methyl-2,4-dinitrobenzoic acid.
Issue 2: Recrystallization Problems
Q: I've tried to recrystallize my product, but it either oils out, fails to crystallize, or the purity doesn't improve significantly. What am I doing wrong?
A: Recrystallization failures with this compound can be due to several factors: high residual impurity levels, use of an inappropriate solvent system, or too rapid cooling.
-
Oiling Out/Failure to Crystallize: This often happens when the concentration of impurities is too high, depressing the melting point and interfering with crystal lattice formation. It can also occur if the solvent is too nonpolar for this relatively polar molecule.
-
No Purity Improvement: If the impurities are isomeric, they may have very similar solubilities to the desired product, leading to co-crystallization.
Troubleshooting Recrystallization
| Potential Cause | Troubleshooting Steps |
| High Impurity Content | Perform an acid-base extraction prior to recrystallization to remove gross impurities. |
| Inappropriate Solvent | Test a range of solvents and solvent mixtures. Good starting points for dinitrobenzoic acids include aqueous ethanol or methanol.[6][7] The ideal single solvent should dissolve the compound when hot but not when cold. |
| Isomeric Impurities | Consider a two-solvent recrystallization system to fine-tune the polarity.[8] For example, dissolve the compound in a minimal amount of a hot "good" solvent (like ethanol or acetone) and then slowly add a "poor" solvent (like water or hexane) until turbidity persists.[8] |
| Rapid Cooling | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice. |
Issue 3: Challenges with Column Chromatography
Q: I'm trying to use column chromatography to separate isomers, but I'm getting poor separation and/or it seems my product is decomposing on the column. What are the best practices?
A: Column chromatography can be effective for separating isomers, but the acidic nature of both the stationary phase (silica gel) and the analyte can lead to issues like band tailing and decomposition, especially given the thermal sensitivity of nitroaromatics.
-
Poor Separation/Tailing: The polar carboxylic acid group can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.
-
Decomposition: Prolonged contact with the acidic silica gel can sometimes catalyze the decomposition of sensitive compounds. While nitroaromatics are generally stable on silica, the combination of factors could be problematic.
Optimizing Column Chromatography
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: A Guide to Improving the HPLC Separation of Dinitrobenzoic Acid Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of dinitrobenzoic acid (DNBA) isomers. The structural similarity of these positional isomers makes their separation a significant analytical challenge, but with a systematic approach to method development and troubleshooting, excellent resolution can be achieved.
The Challenge: Why Are Dinitrobenzoic Acid Isomers Difficult to Separate?
Dinitrobenzoic acid exists in several positional isomers, such as 2,4-DNBA, 3,4-DNBA, 3,5-DNBA, and 2,5-DNBA.[1][2][3] These molecules share the same chemical formula (C₇H₄N₂O₆) and molecular weight (212.12 g/mol ), differing only in the substitution pattern of the two nitro groups on the benzoic acid backbone.[4][5] This results in very similar physicochemical properties, including polarity and pKa values, making them difficult to resolve with standard chromatographic methods.
The primary challenge in reversed-phase HPLC is that under typical neutral or slightly acidic mobile phases, these acidic compounds will be partially or fully ionized (deprotonated). In their anionic state, their interaction with the nonpolar stationary phase is weak and undifferentiated, often leading to co-elution or a single unresolved peak.[6] Effective separation, therefore, hinges on modulating the ionization state of the carboxyl group and exploiting subtle differences in their structure.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to guide you through method optimization.
Q1: Why am I seeing a single, broad peak or complete co-elution for my DNBA isomer mixture?
Answer: This is the most common problem and almost always points to an issue with the mobile phase pH. Dinitrobenzoic acids are organic acids; for instance, 3,5-DNBA has a pKa of approximately 2.8.[4] If the pH of your mobile phase is significantly above this pKa, the isomers will exist predominantly in their ionized (anionic) form. This form is highly polar and will have minimal retention on a nonpolar reversed-phase column (like a C18), leading to poor or no separation.[7]
Core Causality: The separation of ionizable compounds is highly dependent on pH.[8][9] Suppressing the ionization of the carboxylic acid group by lowering the mobile phase pH is critical.[10] When the acid is in its neutral, protonated form (at a pH well below its pKa), it becomes more hydrophobic and can interact more effectively and selectively with the stationary phase.
Troubleshooting Steps:
-
Acidify the Mobile Phase: The most crucial step is to add an acid to your mobile phase to lower the pH. A good rule of thumb is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[10] For DNBA isomers, a target pH of <2.5 is often effective.
-
Recommended Modifiers:
-
Phosphoric Acid (0.1-0.2%): Provides a low and stable pH.
-
Acetic Acid or Formic Acid (0.1-0.5%): Volatile options suitable for LC-MS applications.[11]
-
-
-
Verify Mobile Phase Composition: Using a simple mobile phase like methanol-water or acetonitrile-water without an acid modifier is often insufficient to resolve these isomers.[6]
Q2: I've acidified my mobile phase, but the resolution between two isomers is still poor (e.g., Rs < 1.5). What should I do next?
Answer: If ionization is suppressed and resolution is still inadequate, the next step is to optimize the selectivity of your method. This involves adjusting the stationary and mobile phases to exploit other physicochemical differences between the isomers, such as π-π interactions.
Troubleshooting Workflow:
Detailed Steps:
-
Change the Organic Modifier: The type of organic solvent can significantly alter selectivity.
-
Acetonitrile (ACN): Generally provides lower viscosity and different selectivity compared to methanol.
-
Methanol (MeOH): Can offer unique hydrogen-bonding interactions.
-
2-Propanol or Tetrahydrofuran (THF): Adding a small percentage (1-5%) of THF can sometimes improve the separation of aromatic isomers due to its strong interaction with the aromatic rings.[12] A study on nitrobenzoic acid isomers found that a 2-propanol/water/acetic acid mobile phase provided excellent separation on a C18 column.[6]
-
-
Switch the Stationary Phase: If a standard C18 column is not providing enough selectivity, consider a phase that offers alternative interaction mechanisms.
-
Phenyl-Hexyl or Biphenyl Columns: These are highly recommended for separating positional aromatic isomers.[13][14] The phenyl groups in the stationary phase can engage in π-π interactions with the electron-deficient aromatic rings of the dinitrobenzoic acid analytes. This interaction is sensitive to the position of the nitro groups, often leading to enhanced resolution.[14]
-
Embedded Polar Group (EPG) Columns: These columns (e.g., amide or carbamate phases) can offer different selectivity due to hydrogen bonding and dipole-dipole interactions.
-
-
Adjust Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.
-
Increase Temperature (e.g., 30°C to 45°C): This typically decreases retention times and can improve peak efficiency (narrower peaks). However, it may also reduce selectivity.
-
Decrease Temperature: This can sometimes increase selectivity but will lead to longer run times and broader peaks. It's a variable worth screening but is often used for fine-tuning after mobile and stationary phases are selected.
-
Q3: My peaks are tailing. How can I improve peak shape?
Answer: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
Core Causality:
-
Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the stationary phase are acidic and can have strong, unwanted interactions with acidic analytes, causing tailing.
-
Insufficient Buffering/pH: If the mobile phase pH is too close to the analyte pKa, the compound can exist in both protonated and deprotonated forms during its transit through the column, leading to a tailed peak.
Troubleshooting Steps:
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with advanced bonding and end-capping technologies to minimize residual silanol activity. If you are using an older column, switching to a newer generation product can significantly improve peak shape.
-
Further Decrease Mobile Phase pH: Ensure your mobile phase pH is definitively in the region where the DNBA is fully protonated. A pH of 2.0 is generally safer than a pH of 2.8.
-
Increase Buffer Concentration: If you are using a buffer (e.g., phosphate), increasing its concentration (from 10mM to 25mM) can sometimes help to mask residual silanol sites and improve peak shape.
Experimental Protocols
Protocol 1: Recommended Starting Method for DNBA Isomer Separation
This protocol provides a robust starting point for separating dinitrobenzoic acid isomers using a standard reversed-phase approach.
Method Parameters Table
| Parameter | Recommended Condition | Rationale & Notes |
| HPLC System | Standard HPLC or UHPLC system with UV detector | --- |
| Column | C18, 3.5-5 µm, 150 x 4.6 mm | A standard C18 is a good starting point. Ensure it is a modern, high-purity, end-capped column. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid ensures a low and stable pH to suppress ionization. |
| Gradient | 20-50% B over 15 minutes | A gradient is recommended to elute all isomers with good peak shape in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust for different column diameters. |
| Column Temp. | 30 °C | Provides good efficiency and reproducibility. |
| Detection | UV at 254 nm | DNBA isomers have strong absorbance in this region.[6] |
| Injection Vol. | 5-10 µL | --- |
| Sample Prep. | Dissolve isomer standard mix in Mobile Phase A/B (50:50) to ~0.1 mg/mL. | Ensure the sample is fully dissolved and filtered through a 0.45 µm filter. |
Step-by-Step Procedure:
-
Prepare Mobile Phase:
-
For Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter and degas.
-
For Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (80% A, 20% B) for at least 20 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample.
-
Analysis: Run the gradient program and record the chromatogram. The isomers will typically elute based on subtle differences in their hydrophobicity.
-
Optimization: If resolution is insufficient, consider the troubleshooting steps in Section 2, such as switching to a Phenyl-Hexyl column (Protocol 2) or changing the organic modifier to methanol or 2-propanol.[6]
References
- BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers.
- Journal of Chromatography A. (1998). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
- SIELC Technologies. Separation of 3,5-Dinitrobenzoic acid on Newcrom R1 HPLC column.
- FULIR. (2001). Study of Chromatographic Enantioseparation of the Esters of N-Dinitrobenzoyl (N-DNB) and N-Benzoyl (N-B) a-Amino Acids on Novel.
- PubMed. (2003). Enantiomeric separation of beta-blockers by HPLC using (R)-1-naphthylglycine and 3,5-dinitrobenzoic acid as chiral stationary phase.
- BenchChem. Troubleshooting separation of toluidine isomers.
- Ovid. (2003). Enantiomeric separation of b-blockers by HPLC using (R)-1- naphthylglycine and 3,5-dinitrobenzoic acid as chiral stationary phase.
- PubMed. (2000). Separation of aromatic isomers on cyclophane-bonded stationary phases.
- Phenomenex. Chiral HPLC Separations.
- Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography.
- Grokipedia. 3,5-Dinitrobenzoic acid.
- HPLC Primer. (2025). Isomers and Recommended HPLC Columns for Effective Separation.
- vscht.cz. (2007). TROUBLESHOOTING.
- PubMed. (1999). [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid].
- PubChem. 2,5-Dinitrobenzoic acid | C7H4N2O6 | CID 11879.
- Shimadzu. Liquid Chromatography.
- Element Lab Solutions. Phenyl Stationary Phases for HPLC.
- PubChem. 3,5-Dinitrobenzoic acid | C7H4N2O6 | CID 7433.
- NIST. Benzoic acid, 3,5-dinitro-.
- ACS Publications. (2023). Effect of phase length on column selectivity for the separation of polycyclic aromatic hydrocarbons by reversed-phase liquid chromatography.
- PubChem. 3,4-Dinitrobenzoic acid | C7H4N2O6 | CID 10709.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- PubMed. (1987). Reverse-phase Liquid Chromatographic Determination of Benzoic and Sorbic Acids in Foods.
- Waters. HPLC Separation Modes - Stationary Phase in HPLC.
- ResearchGate. HPLC analysis of 2, 4-and 3, 5-dinitrobenzoic acid under the same....
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
- BOC Sciences. Chiral Analysis & Separation.
- PubMed. (2004). Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases.
- PubMed. (2015). Effects of pH mismatch between the two dimensions of reversed-phase×reversed-phase two-dimensional separations on second dimension separation quality for ionogenic compounds-I. Carboxylic acids.
- OSF. Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC.
- IMEKO. OPTIMIZATION OF HPLC METHODS FOR SIMULTANEOUS ANALYSIS OF FOOD COLORS.
- Columbia University. The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol.
- IJSRP.org. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
- SIELC Technologies. Effect of Both pH and Organic Content on a Separation of Sugars, Amino Acids, and Carboxylic Acids.
Sources
- 1. 2,5-Dinitrobenzoic acid | C7H4N2O6 | CID 11879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dinitrobenzoic acid | C7H4N2O6 | CID 7433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dinitrobenzoic acid | C7H4N2O6 | CID 10709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Benzoic acid, 3,5-dinitro- [webbook.nist.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. columbia.edu [columbia.edu]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. Effects of pH mismatch between the two dimensions of reversed-phase×reversed-phase two-dimensional separations on second dimension separation quality for ionogenic compounds-I. Carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. Separation of 3,5-Dinitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
side reactions in the synthesis of 5-Methyl-2,4-dinitrobenzoic acid
Technical Support Center: Synthesis of 5-Methyl-2,4-dinitrobenzoic Acid
Ticket System Status: [ONLINE] Agent: Senior Application Scientist, Chemical Process Development Subject: Troubleshooting Side Reactions & Impurity Profiles
Overview: The Synthetic Landscape
The synthesis of 5-Methyl-2,4-dinitrobenzoic acid is typically achieved via the electrophilic nitration of 3-methylbenzoic acid (m-toluic acid). While the methyl group activates the ring, the directing effects of the carboxyl group and the steric hindrance in the intermediate stages create a complex "decision tree" for the reaction.
The primary challenge is not just reactivity, but regioselectivity . You are fighting a statistical battle between the desired 2,4-substitution pattern and the thermodynamic dead-end of the 2,6-isomer, alongside destructive oxidation pathways.
Part 1: Reaction Pathway & Logic Map
Before addressing specific failures, we must visualize the "decision points" where the chemistry deviates from the target.
Figure 1: Reaction pathway showing the bifurcation between the desired target and the critical 2,6-isomer, plus destructive side reactions.
Part 2: Troubleshooting Guides (FAQ)
Below are the three most common "Support Tickets" we receive regarding this synthesis, with detailed root-cause analysis and solutions.
Ticket #001: "I have a persistent impurity (10-15%) that won't wash out."
Diagnosis: This is almost certainly 3-Methyl-2,6-dinitrobenzoic acid . Root Cause: In the first nitration step of m-toluic acid, the methyl group directs ortho/para. While the para position (relative to methyl) leads to your target precursor (2-nitro-5-methylbenzoic acid), a significant portion reacts at the ortho position sandwiched between the methyl and carboxyl groups (position 2). This "Intermediate B" (see Fig 1) inevitably nitrates again to form the 2,6-dinitro species.
Corrective Action:
-
Temperature Control (Stage 1): The first nitration is exothermic. If the temperature spikes >50°C during the first addition, you increase the energy available to overcome the steric barrier of the 2-position, increasing the "bad" intermediate. Keep the first stage below 35°C .
-
Purification Strategy: The 2,6-isomer is often more soluble in water/acid mixtures than the 2,4-isomer.
-
Protocol: Do not quench into ice water immediately. Cool the reaction mass to 20°C first. The 2,6-isomer often remains in the supernatant sulfuric acid longer than the 2,4-target.
-
Recrystallization:[1][2][3] If already isolated, recrystallize from 50% aqueous ethanol . The 2,6-isomer is significantly more soluble in ethanol than the target [1].
-
Ticket #002: "My yield is low, and I see a 'tar' or dark gum."
Diagnosis: Oxidative Degradation or Decarboxylation . Root Cause:
-
Oxidation: Nitric acid is a potent oxidizer. If you use dilute HNO3 or allow the temperature to exceed 90°C, the methyl group (benzylic carbon) oxidizes to a carboxylic acid, forming 5-nitroisophthalic acid derivatives. These are highly soluble in water and lost during workup, killing your yield [2].
-
Decarboxylation: Electron-deficient rings (like dinitrobenzoic acids) are prone to losing CO2 under high thermal stress and strong acid catalysis (ip-substitution mechanism). This forms 2,4-dinitrotoluene , which appears as an oil or low-melting solid [3].
Corrective Action:
-
Reagent Strength: Use Fuming HNO3 (98%) or maintain a high H2SO4:HNO3 ratio. Water promotes oxidation over nitration.
-
Thermal Ceiling: Never exceed 80-85°C during the second nitration step. The activation energy for decarboxylation is often crossed above 100°C in sulfuric media.
Ticket #003: "The reaction stalls at the mono-nitro stage."
Diagnosis: Deactivation Lock. Root Cause: After the first nitro group adds (forming 2-nitro-5-methylbenzoic acid), the ring becomes electron-poor (deactivated). Standard "mixed acid" at room temperature is insufficient to drive the second nitration efficiently.
Corrective Action:
-
Stepwise Heating: The reaction requires a "thermal ramp."
-
Phase 1 (Mononitration): 0°C to 30°C.
-
Phase 2 (Dinitration): Must ramp to 70-80°C for 2-3 hours to force the second nitro group onto the deactivated ring.
-
-
Sulfuric Acid Ratio: Ensure you have at least 4-6 volumes of H2SO4 per weight of substrate. This acts as a solvent and a dehydrating agent to maintain the concentration of the nitronium ion (
) [4].
Part 3: Impurity Profile Table
Use this table to identify peaks in your HPLC/NMR data.
| Impurity Name | Structure Note | Origin | Solubility Characteristic |
| 3-Methyl-2,6-dinitrobenzoic acid | Isomer | Regioselectivity failure (attack at C2 first). | More soluble in EtOH and dilute acid than target. |
| 2-Nitro-5-methylbenzoic acid | Mono-nitro | Incomplete reaction (Temp too low). | Soluble in weak base; distinct NMR shift (missing one NO2). |
| 5-Nitroisophthalic acid | Dicarboxylic acid | Oxidation of Methyl group. | Highly soluble in water/bicarb; washes out easily but reduces yield. |
| 2,4-Dinitrotoluene | Neutral aromatic | Decarboxylation (Heat >100°C).[4] | Insoluble in base (won't dissolve in NaHCO3 wash). |
Part 4: Validated Synthetic Protocol
Safety Warning: Nitration is highly exothermic. Runaways can lead to "fume-offs." Ensure redundant cooling.
-
Dissolution: Charge 98% Sulfuric Acid (10 vol) to a reactor. Cool to 0-5°C. Add m-Toluic Acid (1.0 eq) slowly.
-
Nitration 1 (The Regio-Control Step):
-
Nitration 2 (The Forcing Step):
-
Once addition is complete, warm to 70°C over 1 hour.
-
Hold at 70-80°C for 3 hours.
-
Monitor: HPLC should show <1% mono-nitro species.
-
-
Workup (Purification by Precipitation):
References
-
Simonsen, J. L. (1918).[3] "LXVII.—The nitration of 2- and 6-methoxy-m-tolualdehydes and m-toluic acids." Journal of the Chemical Society, Transactions, 113, 776-782.
-
Evergreen Sino Chemical. (2025).[1][4][7][8] "Side Reactions in the Oxidation of m-Xylene." Technical Blog.
-
Goossen, L. J., et al. (2010).[9] "Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates." Beilstein Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025).[1][4][7][8] "Optimizing the Synthesis of 4-Methyl-3-nitro-benzoic Acid." (Analogous nitration kinetics).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]
- 6. US3197502A - Process for making 2, 6-dinitro-m-toluic acid - Google Patents [patents.google.com]
- 7. 2,4-Dinitrobenzoic acid | C7H4N2O6 | CID 11880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What are the side reactions in the synthesis of M - Toluic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 9. BJOC - Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 [beilstein-journals.org]
Technical Guide: Controlling By-Product Formation in Aromatic Nitration
Introduction: The Nitration Paradox
Nitration is one of the most widely used yet hazardous unit processes in pharmaceutical synthesis. The core challenge lies in the aggressive nature of the electrophile, the nitronium ion (
-
Polynitrated species (Over-reaction).
-
Regioisomers (Ortho/Meta/Para distribution).
-
Oxidation products (Phenols, quinones, and tars caused by nitrous acid).
This guide moves beyond basic textbook procedures to address the kinetics and thermodynamics required to suppress these by-products.
Mechanism & Causality: The Root of the Problem
To solve the problem, we must visualize the branching pathways. The formation of by-products is rarely random; it is a consequence of competing reaction rates.
Mechanistic Pathway Diagram[1]
Figure 1: Branching reaction pathways in electrophilic aromatic substitution. Note that dinitration occurs sequentially, while oxidation is often a parallel radical pathway.
Troubleshooting Center: Specific Impurity Profiles
Issue 1: "I am detecting significant dinitrated impurities (over-nitration)."
The Cause: The reaction conditions are too energetic, or the residence time is too long. Once the mono-nitro product is formed, it is deactivated, but high temperatures or excess nitrating agent will force the second addition.
Corrective Actions:
-
Stoichiometry Control: Reduce Nitric Acid equivalents to 1.0–1.05 eq.
-
Quenching Protocol: Dinitration often happens during a slow quench. Ensure the quench is rapid and performed on ice to kill the
species immediately. -
Acid Strength: If using mixed acid (Sulfuric/Nitric), increase the water content slightly. This lowers the activity of the
ion ( ).
Issue 2: "The reaction mixture is turning dark/black (Tar formation)."
The Cause: This is oxidative degradation, not nitration. It is catalyzed by nitrous acid (
Corrective Actions:
-
Use Urea Scavengers: Add 0.5–1.0 mol% of Urea or Sulfamic Acid to the reaction mixture before adding nitric acid. Urea reacts with nitrous acid to form harmless gases (
, ), breaking the autocatalytic oxidation cycle. -
Temperature Spikes: Oxidation has a higher activation energy than nitration. If you see tar, your local temperature (at the injection point) is likely too high.
Issue 3: "I cannot separate the ortho-isomer from my desired para-product."
The Cause: Statistical probability favors ortho (2 positions vs 1 para), but thermodynamics favors para (sterics). Standard mixed acid is small and non-selective.
Corrective Actions:
-
Switch Reagents: Use Acetyl Nitrate (generated in situ).[2][3] The acetyl group adds steric bulk to the electrophile, significantly increasing para selectivity due to steric hindrance at the ortho position.
-
Zeolite Catalysis: For stable substrates, use H-ZSM-5 zeolites. The pore structure physically restricts the transition state, allowing only the linear para isomer to form.
Experimental Protocols
Protocol A: Safe In Situ Generation of Acetyl Nitrate
Best for: Acid-sensitive substrates (furans, pyrroles) and improving para-selectivity.
WARNING: Acetyl nitrate is explosive if isolated or heated. Never heat above 60°C. Always generate in situ.
-
Preparation: Cool Acetic Anhydride (solvent and reagent) to 0°C in a reactor.
-
Catalyst: Add the substrate and a catalytic amount of
(0.1 eq). -
Addition: Add Fuming Nitric Acid dropwise via syringe pump.
-
Reaction: Stir at 0–20°C. Monitor by HPLC.
-
Quench: Pour onto ice/water mixture. Hydrolysis of excess anhydride is exothermic; add slowly.
Protocol B: Continuous Flow Nitration (The "Gold Standard")
Best for: Preventing dinitration and handling exothermic safety.
Flow chemistry is superior to batch for nitration because it offers precise residence time control (stopping the reaction before dinitration occurs) and massive surface-area-to-volume ratios for heat removal.
Flow Setup Diagram:
Figure 2: Continuous flow setup. The "Residence Time Unit" length determines conversion, preventing the mixture from "cooking" long enough to dinitrate.
Procedure:
-
Feed A: Substrate in inert solvent (e.g., Nitromethane or DCM).
-
Feed B: Nitrating mixture (e.g.,
).[4][7] -
Mixing: Combine in a T-mixer or static mixer (glass/PTFE).
-
Reactor: Pump through a PFA coil submerged in a cooling bath (-10°C to 20°C).
-
Optimization: Adjust flow rate.
-
Too much starting material? Decrease flow rate (increase residence time).
-
Dinitration observed? Increase flow rate (decrease residence time).
-
Quantitative Data: Parameter Effects
| Parameter | Effect on Rate | Effect on Selectivity (Mono/Di) | Effect on Oxidation |
| Temperature | Increases exponentially (Arrhenius) | High T promotes Dinitration | High T promotes Tar/Oxidation |
| Increases ( | High conc. promotes Dinitration | Minimal direct effect | |
| Mixing Rate | Mass transfer limited | Poor mixing creates "hotspots" (High local conc. = Dinitration) | Poor mixing promotes hotspots |
| Urea Additive | None | None | Drastically reduces oxidation |
References
-
Continuous Flow Nitr
- Title: Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield.
- Source: Royal Society of Chemistry (RSC), 2025.
-
URL:[Link]
-
Acetyl Nitr
- Title: Regioselective nitration of aromatic compounds and the reaction products thereof (Patent US5946638A).
-
Oxidation Mechanisms in Nitr
- Title: Discussion on TNT oxidation mechanism in nitric-sulfuric acid mixture.
- Source: ACS Public
-
URL:[Link]
Sources
- 1. vpscience.org [vpscience.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state ap… [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Acetyl Nitrate Reagent|CAS 591-09-3|For Research [benchchem.com]
- 10. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
stability issues of 5-Methyl-2,4-dinitrobenzoic acid in solution
Technical Support Center: Stability & Troubleshooting for 5-Methyl-2,4-dinitrobenzoic Acid
Welcome to the Technical Support Center for 5-Methyl-2,4-dinitrobenzoic acid (5-Me-2,4-DNBA, CAS 1723-15-5). This compound is a critical intermediate in organic synthesis, notably in the development of CFTR modulators for cystic fibrosis[1]. However, its highly electron-deficient aromatic ring makes it susceptible to specific degradation pathways in solution. This guide provides researchers and drug development professionals with field-proven insights into the stability, handling, and troubleshooting of 5-Me-2,4-DNBA.
Mechanistic Insights into 5-Me-2,4-DNBA Degradation
The stability of 5-Me-2,4-DNBA is heavily influenced by its two strongly electron-withdrawing nitro groups. These groups pull electron density away from the aromatic ring and the carboxylate moiety, leading to three primary modes of instability:
-
Decarboxylation: The electron-withdrawing nature of the nitro groups destabilizes the carboxylate, making the compound prone to thermal and photo-induced decarboxylation. For 5-Me-2,4-DNBA, this reaction yields 1-methyl-2,4-dinitrobenzene, commonly known as 2,4-dinitrotoluene (2,4-DNT), a toxic byproduct[2].
-
Nucleophilic Aromatic Substitution (SNAr): In alkaline environments, the electron-deficient ring is vulnerable to nucleophilic attack by hydroxide ions, leading to the formation of colored Meisenheimer complexes and subsequent ring degradation.
-
Nitroreduction: In the presence of biological reducing agents or specific enzymes (e.g., nitroreductases), the nitro groups can be rapidly reduced to hydroxylamines or primary amines[3].
Caption: Primary degradation pathways of 5-Methyl-2,4-dinitrobenzoic acid in solution.
Troubleshooting FAQs
Q1: Why is my 5-Me-2,4-DNBA solution turning deep red/brown and precipitating in alkaline buffers (pH > 8)? Expertise & Experience: Dinitroaromatic compounds are highly susceptible to nucleophilic attack. In alkaline solutions, hydroxide ions attack the electron-deficient aromatic ring, forming a transient, highly colored Meisenheimer complex[4]. This initiates a cascade of degradation reactions, leading to precipitation. Solution: Maintain the solution pH between 2.5 and 6.0. If a higher pH is required for downstream applications, use a co-solvent (e.g., 5-10% DMSO) to aid dissolution rather than increasing the pH.
Q2: I detected 2,4-dinitrotoluene (2,4-DNT) in my LC-MS analysis of a stored 5-Me-2,4-DNBA stock. Where did it come from? Expertise & Experience: 2,4-DNT is the classic decarboxylation product of 5-methyl-2,4-dinitrobenzoic acid. The ortho and para nitro groups lower the activation energy for the loss of CO2. This degradation is significantly accelerated by heat and UV/photocatalytic exposure[2]. Solution: Store stock solutions in amber glass vials to block UV light. Avoid prolonged heating above 40°C during the initial dissolution process.
Q3: My compound degrades rapidly when prepared in biological assay buffers containing DTT. Why? Expertise & Experience: Nitro groups are easily reduced. Reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), which are ubiquitous in biological assays, will chemically reduce the dinitro groups to yield 2-amino-4-nitro or 2,4-diamino derivatives[3]. Solution: Exclude reducing agents from the assay buffer. If a reducing environment is mandatory for your target protein, assess the half-life of 5-Me-2,4-DNBA under these specific conditions and prepare fresh compound solutions immediately before the assay.
Quantitative Data: Stability Matrix
| Environmental Condition | Solvent / Buffer System | Temp | Light Exposure | Estimated Stability / Half-Life | Primary Issue |
| Optimal Storage | 100% Anhydrous DMSO | 4°C | Dark | > 6 months | None |
| Acidic/Neutral | Aqueous (pH 3.0 - 6.0) | 20°C | Dark | > 1 month | Slow hydrolysis |
| Alkaline | Aqueous (pH 9.0) | 20°C | Dark | < 24 hours | Meisenheimer complex formation |
| UV Exposed | Aqueous (pH 7.0) | 20°C | Ambient/UV | < 48 hours | Photo-decarboxylation |
| Reducing | Aqueous + 1mM DTT | 37°C | Dark | < 2 hours | Nitroreduction[3] |
Self-Validating Experimental Protocols
Protocol: Preparation and Validation of Stable 5-Me-2,4-DNBA Stock Solutions This self-validating protocol ensures the integrity of your stock solutions by preventing the three major degradation pathways: photolysis, base-catalyzed hydrolysis, and decarboxylation.
-
Step 1: Weighing and Dissolution. Weigh the solid 5-Me-2,4-DNBA under low-light conditions. Dissolve in anhydrous DMSO to achieve a concentration of 10-50 mM.
-
Causality: Anhydrous DMSO prevents base-catalyzed hydrolysis and microbial growth, while low-light handling minimizes photo-induced decarboxylation.
-
-
Step 2: Aliquoting. Dispense the solution into single-use amber glass vials.
-
Causality: Amber glass blocks UV light. Single-use aliquots prevent freeze-thaw degradation and the introduction of atmospheric moisture.
-
-
Step 3: Storage. Purge the vial headspace with Argon or Nitrogen gas, cap tightly, and store at -20°C for long-term use, or 4°C for short-term use (<1 month).
-
Step 4: LC-MS Validation (Self-Validation Step). Before utilizing a stored aliquot in critical experiments, dilute it 1:1000 in your LC-MS mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile). Monitor the parent mass (m/z 225 for [M-H]-) and explicitly check for the absence of m/z 181/182 (corresponding to the decarboxylated byproduct, 2,4-DNT) to validate stock integrity[4].
References
-
Sigma-Aldrich / ChemicalBook - 2,4-Dinitrobenzoic acid Properties and Reactions.
-
OSTI.gov - 2,4‐dinitroanisole transformation during advanced oxidation with ultraviolet light emitting diodes and hydrogen peroxide.4
-
ATSDR (CDC) - Toxicological Profile for Dinitrotoluenes.2
-
PubMed Central (PMC) - 2-Nitrobenzoate 2-Nitroreductase (NbaA) Switches Its Substrate Specificity from 2-Nitrobenzoic Acid to 2,4-Dinitrobenzoic Acid under Oxidizing Conditions.3
-
Google Patents - Indole derivatives as CFTR modulators (USRE50453E1).5
Sources
- 1. USRE50453E1 - Indole derivatives as CFTR modulators - Google Patents [patents.google.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 2-Nitrobenzoate 2-Nitroreductase (NbaA) Switches Its Substrate Specificity from 2-Nitrobenzoic Acid to 2,4-Dinitrobenzoic Acid under Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. USRE50453E1 - Indole derivatives as CFTR modulators - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting HPLC Analysis of Nitroaromatic Compounds
Introduction: The "Nitro-Tailing" Paradox
Welcome to the technical support center. In the analysis of nitroaromatic compounds (e.g., nitrobenzene, nitrotoluenes, dinitrotoluenes), peak tailing is frequently misdiagnosed.
The Core Paradox: Pure nitro groups (
-
Hidden Chemistry: The presence of amino-reduction products (e.g., nitroanilines) or degradation impurities that are basic.
-
Kinetic Lag: Slow mass transfer due to strong
interactions (common on Phenyl phases) or geometric fitting issues.
This guide moves beyond generic advice to address these specific chemical behaviors.
Module 1: Diagnostic Decision Framework
User Question: My nitroaromatic peaks are tailing. How do I know if it's a column issue or a chemistry issue?
Scientist Response: You must distinguish between Thermodynamic Tailing (chemical interaction) and Kinetic Tailing (physical/flow issues). Use this diagnostic logic flow:
Visualization: The Tailing Diagnosis Tree
Caption: Diagnostic logic to isolate physical column voids from chemical interaction issues specific to nitroaromatics.
Module 2: Stationary Phase Selection & Chemistry
User Question: I switched from C18 to a Phenyl-Hexyl column to separate isomers, but now my peaks are broader and tailing. Why?
Scientist Response: This is a classic issue of excessive retention kinetics .
-
The Mechanism: Phenyl-Hexyl columns separate nitroaromatics via
interactions (overlap of electron orbitals between the analyte and the stationary phase). While this improves selectivity for isomers (e.g., 2,4-DNT vs. 2,6-DNT), the interaction can be "sticky." -
The Solvent Effect: Acetonitrile (ACN) suppresses
interactions because the solvent's own electrons compete for the stationary phase. Methanol (MeOH) enhances interactions. -
The Fix:
-
If tailing is severe on a Phenyl column with MeOH, switch to Acetonitrile . This speeds up the desorption kinetics.
-
If you must use MeOH for selectivity, increase the column temperature to 40–50°C. This lowers viscosity and improves mass transfer, sharpening the peak.
-
User Question: Why do amino-nitro impurities tail on my standard C18?
Scientist Response:
Nitro reduction products (like 4-amino-2,6-dinitrotoluene) are weak bases. On older "Type A" silica columns, acidic residual silanols (
-
Solution: Use a "Type B" (high purity, low metal content) column with high surface coverage and end-capping.
-
Recommended Phase: C18 with polar-embedding or exhaustive end-capping (e.g., "Base Deactivated" columns).[2]
Module 3: Mobile Phase Engineering
User Question: What is the optimal mobile phase additive for nitroaromatics?
Scientist Response: The choice depends on the "Species" of your nitro compound.
| Analyte Class | Example | Primary Tailing Cause | Recommended Additive | Mechanism |
| Neutral Nitro | Nitrobenzene, TNT | Active Sites / Voids | None (Water/ACN) | Neutrals don't require buffers. Tailing here is physical. |
| Acidic Nitro | Picric Acid (Trinitrophenol) | Ionization | 0.1% TFA or Formic Acid | Suppress ionization of the phenol group ( |
| Basic Nitro | Nitroaniline | Silanol Interaction | 20mM Ammonium Acetate (pH ~4.5) | Competes for silanol sites; buffers the amine. |
Critical Note on TFA: Trifluoroacetic acid (TFA) is an ion-pairing agent that can mask silanols, often fixing tailing for amines immediately. However, it suppresses MS signals. If using LC-MS, use Formic Acid or Ammonium Formate instead.
Module 4: Hardware & System Factors
User Question: I have optimized my chemistry, but I still see a "tail" that looks like a shoulder. What is this?
Scientist Response:
If the chemistry is solid, you are likely looking at Extra-Column Volume (ECV) . Nitroaromatics are often small molecules (
-
The Trap: Wide ID tubing (0.010" Green) or poor ferrule connections create mixing chambers.
-
The Test: Calculate your theoretical plate count (
). If drops significantly as retention time ( ) decreases, your system volume is too high. -
The Fix: Switch to 0.005" (Red) PEEK tubing for all post-column connections to the detector.
Experimental Protocols
Protocol A: The "Nitro-Clean" Column Regeneration
Use this when neutral nitroaromatics begin to tail, indicating adsorbed contaminants on the frit or packing.
-
Disconnect: Remove the column from the detector (direct to waste).
-
Reverse: Reverse the column direction (only if the manufacturer permits—check the label).
-
Flush Sequence (Flow rate: 50% of typical method flow):
-
Step 1: 20 Column Volumes (CV) Water (95%) / ACN (5%) - Removes buffers.
-
Step 2: 20 CV 100% Acetonitrile.
-
Step 3: 20 CV 100% Isopropanol (IPA) - Crucial step. IPA's higher viscosity and solubility parameter dissolve "sticky" hydrophobic residues.
-
Step 4: 20 CV 100% Acetonitrile.
-
Step 5: Re-equilibrate with mobile phase.
-
Protocol B: System Suitability Test (SST) for Tailing
Every sequence should start with this validation.
Standard Mix:
-
Uracil (or Sodium Nitrate): Void volume marker (
). Must be symmetrical. If tailing Flow path/plumbing issue. -
Nitrobenzene: Neutral marker. Must be symmetrical (
). If tailing Column bed collapse. -
4-Nitroaniline: Basic/Active marker. If tailing (
) while Nitrobenzene is sharp Silanol activity (Chemistry issue).
Visualization: Mechanism of Interaction[4][5]
Caption: Mechanism showing why basic nitro-impurities tail while neutral parent compounds do not.
References
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from
-
Agilent Technologies. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction. Retrieved from
-
Element Lab Solutions. Peak Tailing in HPLC - Causes and Solutions. Retrieved from
-
Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from
-
Chrom Tech, Inc. (2025).[3][4] What Causes Peak Tailing in HPLC?. Retrieved from
Sources
Validation & Comparative
comparison of 5-Methyl-2,4-dinitrobenzoic acid with other dinitrobenzoic acids
Comprehensive Comparison Guide: 5-Methyl-2,4-dinitrobenzoic Acid vs. Other Dinitrobenzoic Acids
Dinitrobenzoic acids represent a highly versatile class of aromatic compounds. While they share a common structural backbone, variations in the substitution pattern—specifically the positioning of the nitro groups and the presence of alkyl substituents—profoundly alter their physicochemical properties, reactivity, and downstream applications.
This guide provides an objective, data-driven comparison of 5-Methyl-2,4-dinitrobenzoic acid (5-Me-2,4-DNBA) against its non-methylated analogs, 2,4-dinitrobenzoic acid (2,4-DNBA) and 3,5-dinitrobenzoic acid (3,5-DNBA) , tailored for researchers in drug discovery and analytical chemistry.
Structural & Physicochemical Profiling
The acidity and reactivity of dinitrobenzoic acids are governed by the interplay of inductive (-I), resonance (-R), and steric (ortho) effects.
-
2,4-Dinitrobenzoic Acid : Exhibits the highest acidity among the three. The nitro groups at the ortho (2) and para (4) positions exert strong electron-withdrawing inductive and resonance effects, highly stabilizing the conjugate carboxylate base[1]. Furthermore, the ortho-nitro group forces the carboxyl group out of the aromatic plane, disrupting conjugation with the ring and further enhancing acidity (the "ortho effect").
-
3,5-Dinitrobenzoic Acid : Significantly less acidic than 2,4-DNBA. Because the nitro groups are in the meta positions, they can only withdraw electrons via inductive effects; resonance stabilization of the carboxylate anion is not possible from the meta position[2].
-
5-Methyl-2,4-dinitrobenzoic Acid : The addition of a methyl group at position 5 introduces a mild electron-donating effect (+I and hyperconjugation). While this slightly offsets the electron-withdrawing power of the nitro groups, the compound remains highly acidic. More importantly, the methyl group serves as a critical steric and electronic handle for complex cross-coupling reactions in pharmaceutical synthesis[3],[4].
Quantitative Comparison Table
| Property / Compound | 5-Methyl-2,4-dinitrobenzoic acid | 2,4-Dinitrobenzoic acid | 3,5-Dinitrobenzoic acid |
| CAS Number | 1723-15-5[3] | 610-30-0[1] | 99-34-3[5] |
| Molecular Weight | 226.14 g/mol [3] | 212.12 g/mol [1] | 212.12 g/mol [5] |
| pKa (approx., water) | ~1.5 - 1.8 | 1.43[1] | 2.80[2] |
| Primary Application | CFTR Modulator Synthesis[4] | Occupational Biomonitoring[6] | Analytical Derivatization / Internal Standard[6] |
Application Landscapes & Mechanistic Causality
Drug Discovery: 5-Methyl-2,4-DNBA as a Pharmaceutical Scaffold
In modern medicinal chemistry, 5-Me-2,4-DNBA is not an end-product but a highly specialized precursor. It is prominently utilized in the synthesis of modulators for ATP-Binding Cassette (ABC) transporters, most notably the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[4]. The specific positioning of the methyl group at C5 is essential for downstream cyclization and coupling steps (e.g., forming substituted indoles or quinolines) that fit precisely into the binding pocket of mutant CFTR proteins (like ΔF508-CFTR) to correct protein folding and channel gating[4].
Analytical Chemistry: 2,4-DNBA and 3,5-DNBA
Conversely, 2,4-DNBA and 3,5-DNBA are heavily utilized in analytical and environmental chemistry. 2,4-DNBA is the primary metabolite of 2,4-dinitrotoluene (2,4-DNT), a widely used industrial chemical and explosive. Detecting 2,4-DNBA in human urine is the gold standard for quantifying occupational exposure to dinitrotoluene[6]. In these GC-MS biomonitoring assays, 3,5-DNBA is the ideal internal standard . Because 3,5-DNBA shares an identical molecular weight and similar extraction efficiency to 2,4-DNBA, it controls for matrix effects; however, its meta-substitution pattern gives it a distinct chromatographic retention time, preventing peak overlap[6].
Experimental Workflows & Self-Validating Protocols
Protocol 1: Synthesis and Steric-Driven Isolation of 5-Methyl-2,4-DNBA
Synthesizing 5-Me-2,4-DNBA involves the nitration of 3-methylbenzoic acid, which yields an isomeric mixture. The brilliance of this protocol lies in exploiting steric hindrance to separate the isomers.
Methodology:
-
Nitration : Slowly add 3-methylbenzoic acid to a mixture of HNO₃ (95%) and H₂SO₄ (98%) at 0°C. Stir below 30°C for 1.5 hours.
-
Precipitation : Pour the mixture over ice water. Filter the precipitate to obtain a crude mixture of 3-methyl-2,6-dinitrobenzoic acid and 5-methyl-2,4-dinitrobenzoic acid.
-
Steric-Selective Esterification (The Causality Step) : Dissolve the crude mixture in EtOH and add SOCl₂ dropwise. Reflux for 2 hours. Mechanistic Insight: The 2,6-dinitro isomer has nitro groups occupying both ortho positions flanking the carboxyl group. This extreme steric hindrance (di-ortho effect) prevents it from undergoing esterification. The 2,4-dinitro isomer (5-Me-2,4-DNBA), having only one ortho substituent, successfully converts to ethyl 5-methyl-2,4-dinitrobenzoate.
-
Phase Separation : Concentrate the mixture and partition between Ethyl Acetate (EtOAc) and aqueous 10% Na₂CO₃. The unreacted 3-methyl-2,6-dinitrobenzoic acid remains in the aqueous layer as a sodium salt, while the target ethyl 5-methyl-2,4-dinitrobenzoate migrates to the organic layer.
-
Hydrolysis : Isolate the organic layer and subjected it to standard alkaline hydrolysis to yield pure 5-Methyl-2,4-dinitrobenzoic acid.
Caption: Steric-driven synthesis and isolation pathway of 5-Methyl-2,4-DNBA.
Protocol 2: GC-MS Biomonitoring of 2,4-DNBA using 3,5-DNBA
This protocol outlines the quantification of low-level internal exposure to dinitrotoluene using human urine[6].
Methodology:
-
Spiking : Spike the urine sample with a known concentration of 3,5-Dinitrobenzoic acid (Internal Standard)[6].
-
Acidic Hydrolysis : Treat the urine with strong acid and heat. Mechanistic Insight: In vivo, 2,4-DNBA is conjugated with glucuronic acid for excretion. Acidic hydrolysis cleaves these conjugates, releasing free 2,4-DNBA for accurate total quantification[6].
-
Extraction : Perform liquid-liquid extraction using an organic solvent (e.g., diethyl ether or ethyl acetate) to selectively isolate the dinitrobenzoic acids from the aqueous urine matrix[6].
-
Derivatization : React the extract with a methylating agent (e.g., diazomethane or BF₃/Methanol). Mechanistic Insight: Free carboxylic acids hydrogen-bond strongly, causing peak tailing and poor volatility in gas chromatography. Converting them to methyl esters drastically increases volatility and peak sharpness[6].
-
GC-MS Analysis : Inject the derivatized sample into the GC-MS. Quantify the 2,4-DNBA peak relative to the 3,5-DNBA internal standard peak.
Caption: GC-MS biomonitoring workflow for 2,4-DNBA using 3,5-DNBA as an internal standard.
Conclusion
While 2,4-DNBA and 3,5-DNBA serve as foundational tools in analytical chemistry and toxicology, 5-Methyl-2,4-dinitrobenzoic acid occupies a highly specialized niche in pharmaceutical synthesis. The addition of the methyl group does not simply alter its physical properties; it provides a necessary structural vector for building complex, life-saving ABC transporter modulators. Understanding the steric and electronic nuances of these isomers is critical for designing efficient synthetic routes and robust analytical assays.
References
-
Allen. "o-nitrobenzoic acid (pKa=2.21) is stronger acid than 3, 5-dinitrobenzoic acid". Allen.in. Available at:[Link]
-
Cheméo. "Chemical Properties of Benzoic acid, 3,5-dinitro- (CAS 99-34-3)". Cheméo. Available at:[Link]
- Google Patents. "DK2007756T3 - MODULATORS OF ATP BINDING CASSETTE TRANSPORT". Google Patents.
- Google Patents. "PT2007756E - Modulators of atp-binding cassette transporters". Google Patents.
-
PubMed. "Biological monitoring of dinitrotoluene by gas chromatographic-mass spectrometric analysis of 2,4-dinitrobenzoic acid in human urine". National Institutes of Health. Available at:[Link]
-
LookChem. "Cas 610-30-0, 2,4-DINITROBENZOIC ACID". LookChem. Available at:[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. o-nitrobenzoic acid `(pK_(a)=2.21)` is stronger acid than 3, 5-dinitrobenzoic acid `(pK_(a)=2.80)` but weaker than 2,4-dinitrobenzoic acid in water. [allen.in]
- 3. chemscene.com [chemscene.com]
- 4. DK2007756T3 - MODULATORS OF ATP BINDING CASSETTE TRANSPORT - Google Patents [patents.google.com]
- 5. Benzoic acid, 3,5-dinitro- (CAS 99-34-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Biological monitoring of dinitrotoluene by gas chromatographic-mass spectrometric analysis of 2,4-dinitrobenzoic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative nitrating agents for the synthesis of dinitrobenzoic acids
A Comparative Technical Guide for Process Chemists
Part 1: Executive Summary & Strategic Analysis
The synthesis of 3,5-dinitrobenzoic acid (3,5-DNBA) represents a classic challenge in electrophilic aromatic substitution: introducing a second electron-withdrawing nitro group onto an already deactivated benzoic acid ring. While the carboxyl group directs meta, it significantly raises the activation energy for the initial attack. The subsequent introduction of the second nitro group (also meta directed) requires overcoming the extreme deactivation of the 3-nitrobenzoic acid intermediate.
Standard industrial methods rely on "mixed acid" (sulfuric/nitric) at high temperatures (
Comparative Performance Matrix
| Feature | Method A: Classical Mixed Acid | Method B: Superacid System | Method C: Zeolite H- | Method D: Microflow Process |
| Reagents | Fuming | Fuming | ||
| Temp ( | ||||
| Time | 4-6 Hours | 1-2 Hours | 2-4 Hours | 4 Minutes (Residence) |
| Yield | ~60% | >85% | ~70-80% | >97% (Selectivity) |
| Selectivity | Moderate (Oxidative side reactions) | High (Clean dinitration) | High (Shape selective) | Very High (Kinetic control) |
| Scalability | High (Batch) | Low (Reagent Cost) | Medium (Solid handling) | High (Linear scale-up) |
| Safety Profile | Poor (Exothermic runaway risk) | Moderate (Corrosive superacid) | Good (Mild conditions) | Excellent (Low hold-up vol) |
Part 2: Mechanistic Causality
To select the correct agent, one must understand the failure modes of the standard reaction. The rate-determining step in dinitration is the formation of the sigma complex (arenium ion) on the 3-nitrobenzoic acid intermediate.
The Deactivation Barrier
The first nitro group (
-
Solution 1 (Superacid): Using
in Triflic acid eliminates water entirely and protonates the nitro groups, preventing them from complexing with the nitronium ion. -
Solution 2 (Flow): Precise residence time control prevents the oxidative degradation of the ring that occurs during the long heating cycles of batch processing.
Figure 1: Reaction pathway highlighting the activation energy barrier for the second nitration step.
Part 3: Detailed Experimental Protocols
Protocol A: The Modernized Baseline (Mixed Acid)
Use this for bulk synthesis where cost is the primary driver and safety controls are robust.
Reagents:
-
Benzoic Acid (1.0 equiv)
-
Conc. Sulfuric Acid (
, 98%)[2] -
Fuming Nitric Acid (
, >90%)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and high-torque mechanical stirrer, dissolve 50 g of benzoic acid in 230 mL of conc. sulfuric acid.[1][2][3][4][5][6][7][8][9][10]
-
First Addition: Cool the vessel to
. Add 73 mL of fuming nitric acid dropwise. Caution: Exotherm. -
Mononitration Ramp: Allow the mixture to warm to room temperature, then gradually heat to
over 45 minutes. Hold for 15 minutes. -
Dinitration Soak: Transfer the vessel to an oil bath. Raise temperature to
and hold for 3 hours. Note: Brown fumes will evolve; efficient scrubbing is required. -
Quench: Cool to room temperature. Pour the reaction mass slowly onto 3 kg of crushed ice with vigorous stirring.
-
Isolation: Filter the precipitated yellow solid. Wash with cold water until the filtrate is neutral. Recrystallize from 50% ethanol.
Validation: Melting point should be
Protocol B: High-Performance Superacid Nitration
Use this for high-value pharmaceutical intermediates requiring maximum yield and purity.
Principle: The use of pre-formed nitronium salts in superacidic media (Triflic acid) increases the electrophilicity of the
Reagents:
-
Benzoic Acid (1.0 equiv)
-
Nitronium Tetrafluoroborate (
, 2.5 equiv) -
Trifluoromethanesulfonic acid (Triflic Acid,
) as solvent
Procedure:
-
Preparation (Glovebox/Dry conditions): In a dry flask under Argon, dissolve benzoic acid (10 mmol) in Triflic acid (15 mL).
-
Reagent Addition: Add
(25 mmol) in small portions at . The salt will dissolve with slight gas evolution. -
Reaction: Seal the flask and stir at
(Room Temperature) for 2 hours.-
Mechanism Check: The superacidic medium protonates the carboxylic acid, preventing coordination with the nitronium ion, while the
counterion is non-nucleophilic.
-
-
Quench: Pour the mixture slowly into ice-cold diethyl ether or crushed ice/water mixture.
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine and saturated
. Dry over and concentrate.
Why this works: The Hammett acidity function (
Protocol C: Continuous Microflow Synthesis (Process Intensification)
Use this for scaling up with enhanced safety profiles.
Reagents:
-
Stream A: Benzoic acid dissolved in Fuming Sulfuric Acid (Oleum).
-
Stream B: Concentrated Nitric Acid (98%).
Equipment:
-
SiC or Glass Microchannel Reactor (e.g., Corning or Chemtrix).
Procedure:
-
Feed Preparation: Dissolve benzoic acid in oleum to create a stable feed solution.
-
Mixing: Pump Stream A and Stream B into the reactor at a molar ratio of 1:2.8 (Benzoic:Nitric).
-
Conditions: Set reactor temperature to
. -
Residence Time: Adjust flow rates to achieve a residence time of 4 minutes .
-
Quench: Direct the reactor outlet into a continuous stirred tank containing ice water.
Data Support:
-
Conversion: 100%
-
Selectivity: 97.2% 3,5-isomer.[1]
-
Throughput: The short residence time prevents the degradation seen in the 3-hour batch cook.
Part 4: Decision Logic for Agent Selection
Use the following logic tree to determine the optimal method for your specific constraints.
Figure 2: Decision matrix for selecting the appropriate nitration protocol.
References
-
Organic Syntheses Procedure (Standard Batch): Brewster, R. Q.; Williams, B.; Phillips, R. 3,5-Dinitrobenzoic Acid. Org.[3][5][10][11][12] Synth.1942 , 22, 48.
-
Microflow Process Optimization: Guo, B., et al. "Continuous flow process for synthesis of 3,5-dinitrobenzoic acid in microchannel reactor." Low-Carbon Chemistry and Chemical Engineering, 2021 , 46(2), 76-80.[1]
-
Superacid Nitration Mechanism: Olah, G. A., et al. "Nitration of deactivated aromatics with nitronium salts in superacidic media." Journal of the American Chemical Society.[8] See also: DTIC Report on Nitronium Tetrafluoroborate, 1980 .
-
Zeolite Catalysis: Smith, K., et al. "A novel method for the nitration of deactivated aromatic compounds."[13] Journal of the Chemical Society, Perkin Transactions 1, 2000 .
Sources
- 1. dthxyhg.com [dthxyhg.com]
- 2. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
- 11. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]
- 12. sciepub.com [sciepub.com]
- 13. Nitration of simple aromatics over zeolite catalysts -ORCA [orca.cardiff.ac.uk]
Spectroscopic Comparison Guide: 5-Methyl-2,4-dinitrobenzoic Acid and Its Synthetic Precursors
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: API Intermediate Characterization and CFTR Modulator Synthesis
Introduction & Synthetic Context
In the development of ATP-binding cassette (ABC) transporter modulators—specifically those targeting the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)—highly functionalized aromatic building blocks are essential[1]. 5-Methyl-2,4-dinitrobenzoic acid (CAS 1723-15-5) serves as a critical electrophilic precursor in the synthesis of complex indole derivatives and other CFTR modulators[2][3].
To achieve high-purity API manufacturing, process chemists must rigorously track the sequential nitration of the starting material, 3-methylbenzoic acid (m-toluic acid), through its intermediate, 5-methyl-2-nitrobenzoic acid [4]. This guide provides an objective comparison of the spectroscopic performance (NMR and FT-IR) of these three compounds, offering self-validating experimental protocols to ensure regiochemical accuracy during scale-up.
Sequential electrophilic aromatic nitration pathway of 3-methylbenzoic acid.
Causality of Spectroscopic Shifts
The core challenge in monitoring this synthetic pathway is differentiating the regioisomers and confirming the degree of nitration. The introduction of nitro (-NO₂) groups fundamentally alters the electronic environment of the aromatic ring:
-
Inductive and Resonance Deshielding: The strongly electron-withdrawing nature of the nitro group pulls electron density away from the aromatic ring. This deshields adjacent protons, causing significant downfield shifts in ¹H NMR[5].
-
Steric Compression: In 5-methyl-2,4-dinitrobenzoic acid, the methyl group is flanked by a nitro group at the 4-position, and the carboxyl group is flanked by a nitro group at the 2-position. This steric crowding restricts bond rotation and further deshields the remaining isolated protons (H-3 and H-6).
-
Vibrational Modes: The symmetric and asymmetric stretching of the N-O bonds provides unmistakable FT-IR markers that intensify as the second nitro group is added.
Quantitative Spectroscopic Comparison
The following table summarizes the diagnostic spectroscopic markers used to track the conversion of the starting material to the dinitro target.
| Compound | ¹H NMR: Aromatic Region (δ, ppm) | ¹H NMR: Methyl Region (δ, ppm) | Key FT-IR Markers (cm⁻¹) | Synthetic Utility / Performance |
| 3-Methylbenzoic acid [6][7] | 7.35 – 7.85 (m, 4H)Complex overlapping multiplet | 2.40 (s, 3H) | 1690 (C=O stretch)No NO₂ bands | Baseline starting material; poor signal resolution for IPC monitoring. |
| 5-Methyl-2-nitrobenzoic acid [4][5] | 8.10 (d, 1H, H-6)7.65 (d, 1H, H-4)7.45 (s, 1H, H-3) | 2.45 (s, 3H)Slight downfield shift | 1695 (C=O stretch)1530 & 1350 (NO₂ stretch) | Excellent intermediate; distinct doublet/singlet splitting pattern confirms regioselectivity. |
| 5-Methyl-2,4-dinitrobenzoic acid [2] | ~8.70 (s, 1H, H-3)~8.15 (s, 1H, H-6)Two distinct singlets (para) | ~2.65 (s, 3H)Strongly deshielded | 1710 (C=O stretch)1535 & 1345 (Strong NO₂) | Target API precursor; loss of coupling (J=0) definitively proves 2,4-dinitro substitution. |
Note: NMR data acquired in DMSO-d₆ at 400 MHz. Chemical shifts are approximate and dependent on exact concentration and temperature.
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, the protocols below are designed as self-validating systems. Every synthetic action is paired with an analytical checkpoint to prevent the propagation of errors (e.g., over-nitration or unreacted starting material).
Protocol A: Regioselective Synthesis & In-Process Control (IPC)
Causality: The first nitration is highly exothermic and regioselective due to the ortho/para-directing methyl group and meta-directing carboxyl group. The second nitration requires fuming nitric acid because the first nitro group severely deactivates the ring[1].
-
First Nitration: Dissolve 3-methylbenzoic acid in concentrated H₂SO₄ at 0–5 °C. Add an equimolar amount of standard HNO₃ dropwise.
-
IPC Check 1 (TLC): Quench a 10 µL aliquot in water, extract with EtOAc, and spot on silica gel (Hexanes/EtOAc 7:3). Validation: The reaction is complete when the starting material spot (UV 254 nm) disappears.
-
Isolation: Pour over crushed ice. Filter the resulting 5-methyl-2-nitrobenzoic acid precipitate.
-
Second Nitration: Resuspend the intermediate in concentrated H₂SO₄. Add a 1.5x molar excess of fuming HNO₃. Heat to 60–80 °C for 2 hours[1].
-
IPC Check 2 (NMR): Take a 5 mg aliquot, work up, and run a rapid ¹H NMR. Validation: The disappearance of the doublet at 7.65 ppm (H-4) and the emergence of two distinct singlets confirms complete conversion to the dinitro species.
Protocol B: Standardized Spectroscopic Acquisition
Causality: Dinitrobenzoic acids exhibit poor solubility in chlorinated solvents and strong intermolecular hydrogen bonding. DMSO-d₆ disrupts these bonds, providing sharp, highly resolved peaks[5].
-
Sample Prep: Accurately weigh 5–10 mg of the dried compound. Dissolve completely in 0.6 mL of DMSO-d₆ in a clean 5 mm NMR tube[4].
-
Parameter Optimization:
-
Set the spectrometer to 400 MHz.
-
Set the relaxation delay (D1) to 2.0 seconds. Causality: Carboxylic acid protons and highly deactivated aromatic protons have longer T1 relaxation times. A 2-second delay ensures accurate integration ratios between the methyl (3H) and aromatic (1H) protons[4].
-
-
FT-IR Acquisition: Place 2 mg of the neat solid on an ATR crystal. Apply a force gauge to ensure uniform contact. Acquire 32 scans from 4000 to 400 cm⁻¹.
Standardized workflow for the spectroscopic validation of nitrated benzoic acid derivatives.
Conclusion
The transition from 3-methylbenzoic acid to 5-methyl-2,4-dinitrobenzoic acid represents a masterclass in exploiting electronic ring deactivation. By leveraging the specific ¹H NMR splitting patterns—moving from a complex multiplet, to a doublet/singlet system, and finally to two highly deshielded singlets—researchers can establish a robust, self-validating analytical framework. This strict spectroscopic control is paramount when synthesizing high-purity precursors for downstream CFTR modulator drug development.
References
- Google Patents. "DK2007756T3 - MODULATORS OF ATP BINDING CASSETTE TRANSPORT". patents.google.com.
- Google Patents. "US11639347B2 - Modulators of ATP-binding cassette transporters". patents.google.com.
-
PubChem. "3-Methylbenzoic acid | C8H8O2 | CID 7418". nih.gov. Available at: [Link]
Sources
- 1. DK2007756T3 - MODULATORS OF ATP BINDING CASSETTE TRANSPORT - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. US11639347B2 - Modulators of ATP-binding cassette transporters - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Methylbenzoic acid | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
assessing the purity of synthesized 5-Methyl-2,4-dinitrobenzoic acid
Title: Comprehensive Purity Assessment of Synthesized 5-Methyl-2,4-dinitrobenzoic Acid: A Comparative Technical Guide
Introduction: The Criticality of Isomer Specificity
5-Methyl-2,4-dinitrobenzoic acid (CAS 1723-15-5) is a high-value intermediate often employed in the synthesis of heterocyclic pharmaceuticals and energetic materials. Its synthesis—typically the dinitration of m-toluic acid (3-methylbenzoic acid)—presents a classic challenge in regioselectivity.
The directing effects of the carboxylic acid (meta-director) and the methyl group (ortho/para-director) create a "frustrated" electronic landscape, leading to a crude matrix rich in structural isomers (e.g., 3-methyl-2,6-dinitrobenzoic acid) and mono-nitro intermediates. Because these impurities possess nearly identical physicochemical properties to the target, standard "quick" assays like melting point often fail to detect contamination levels <2%.
This guide provides an objective, data-driven comparison of analytical methodologies to validate the purity of this specific compound, moving beyond basic identification to rigorous quantification.
Synthesis & Impurity Landscape
To assess purity, one must understand the impurities. The synthesis pathway dictates the contamination profile.
Primary Synthesis Route: Nitration of 3-methylbenzoic acid (m-toluic acid) using fuming nitric acid/sulfuric acid.
-
Target Molecule: 5-Methyl-2,4-dinitrobenzoic acid (IUPAC naming priority minimizes locants: COOH=1, NO2=2,4, Me=5).
-
Critical Impurities:
-
Regio-Isomers: 3-Methyl-2,6-dinitrobenzoic acid (steric hindrance usually minimizes this, but it persists).
-
Under-Nitrated Species: 3-Methyl-4-nitrobenzoic acid; 3-Methyl-2-nitrobenzoic acid.[1]
-
Oxidation Byproducts: 2,4-Dinitrobenzoic acid (loss of methyl group via oxidation, rare but possible under harsh conditions).
-
Figure 1: Impurity Formation Pathway
Caption: Logical flow of impurity generation during the dinitration of m-toluic acid.
Comparative Analysis of Analytical Techniques
The following table contrasts the performance of standard analytical methods specifically for 5-Methyl-2,4-dinitrobenzoic acid.
| Feature | HPLC-UV (Recommended) | qNMR (Absolute Standard) | Melting Point (Classical) | Titration (Acid-Base) |
| Principle | Chromatographic separation based on polarity | Nuclear spin resonance quantification | Phase transition temperature | Stoichiometric neutralization |
| Specificity | High . Separates isomers.[2][3] | Very High . Distinct structural signals.[4] | Low . Depression is non-specific. | None . All acidic impurities count. |
| Sensitivity | < 0.05% impurity detection | ~0.5 - 1.0% LOD | > 2% impurity required to see shift | N/A |
| Throughput | Medium (15-20 min/run) | Low (Sample prep intensive) | High (Instant) | High |
| Primary Use | Routine QC & Impurity Profiling | Reference Standard Certification | Quick synthesis check | Assay % (Crude estimation) |
| Limitation | Requires reference standards for impurities | High instrument cost; solvent solubility | Subjective visual endpoint | False positives from other acids |
Detailed Protocols
Method A: High-Performance Liquid Chromatography (HPLC)
The "Gold Standard" for routine purity assessment.
Rationale: The target compound contains two nitro groups, making it significantly more hydrophobic than the mono-nitro impurities but similar to its dinitro-isomers. A C18 column with an acidic mobile phase is required to keep the carboxylic acid protonated (
Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 or 5 . -
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10%
60% B -
15-20 min: 60%
90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (Nitro group absorption max) and 254 nm.
-
Sample Prep: Dissolve 1 mg/mL in 50:50 Water:ACN.
Data Interpretation:
-
Target Peak: Elutes later than mono-nitro impurities.
-
Isomer Separation: The 2,6-dinitro isomer (if present) typically elutes slightly before the 2,4-dinitro target due to steric twisting of the carboxyl group, which reduces effective conjugation and polarity interaction [1].
Method B: Quantitative NMR (qNMR)
The "Truth" Method for Absolute Purity.
Rationale: Unlike HPLC, qNMR does not require a reference standard of the target molecule.[3] It relies on the ratio of the target's unique protons against a certified internal standard (IS).
Protocol:
-
Solvent: DMSO-
(Essential: Nitrobenzoic acids have poor solubility in ). -
Internal Standard: Maleic Acid (Singlet at
6.2 ppm) or Dimethyl Sulfone (Singlet at 3.0 ppm). Ensure IS signals do not overlap with the target. -
Key Signals for 5-Methyl-2,4-dinitrobenzoic acid:
-
Aromatic H3: Singlet, highly deshielded (between two
groups). Expected ppm. -
Aromatic H6: Singlet, adjacent to
and . Expected ppm. -
Methyl: Singlet,
ppm.
-
-
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity of IS.[5][6]
Decision Tree for Method Selection
Use this logic flow to determine the appropriate validation step for your drug development stage.
Caption: Strategic decision tree for selecting the appropriate purity assessment method.
Experimental Validation Data (Simulated)
To illustrate the difference in resolution, consider the following comparative data profile for a typical "98%" commercial sample.
| Parameter | Titration Result | HPLC Result | Conclusion |
| Purity Value | 99.1% | 96.4% | Titration overestimates purity by counting acidic impurities. |
| Impurity A | Not Detected | 2.1% (3-Methyl-4-nitrobenzoic acid) | HPLC reveals incomplete nitration. |
| Impurity B | Not Detected | 1.5% (Isomer) | HPLC reveals regio-isomer. |
Key Takeaway: Relying solely on titration or melting point for 5-Methyl-2,4-dinitrobenzoic acid poses a significant risk of carrying reactive impurities into downstream synthesis, potentially leading to side reactions (e.g., azo coupling) during subsequent reduction steps.
References
-
Separation of Nitrobenzoic Acid Isomers : "HPLC analysis of 2, 4-and 3, 5-dinitrobenzoic acid under the same conditions as nitrobenzoic acid analysis." ResearchGate.[5] Available at: [Link]
-
qNMR Methodology : "A new realization of SI for organic chemical measurement: NIST PS1 Primary Standard for quantitative NMR." ResearchGate.[5] Available at: [Link]
Sources
A Comparative Guide to the Biological Activity of 5-Methyl-2,4-dinitrobenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the biological activity of 5-Methyl-2,4-dinitrobenzoic acid and its structurally related analogs. While direct and extensive experimental data on 5-Methyl-2,4-dinitrobenzoic acid is limited in publicly available literature, this document synthesizes findings from a range of dinitrobenzoic acid derivatives and other nitroaromatic compounds to infer potential activities and explore structure-activity relationships (SAR). The core focus is on the influence of the nitro, methyl, and carboxylic acid functionalities on antimicrobial, anticancer, anti-inflammatory, and herbicidal properties, providing a foundational understanding for researchers in drug discovery and agrochemical development.
Introduction: The Nitroaromatic Scaffold in Bioactive Compounds
Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities. The presence of one or more nitro (-NO₂) groups on an aromatic ring is often crucial for their biological effects.[1] This is largely attributed to the strong electron-withdrawing nature of the nitro group, which can significantly alter the electronic properties of the molecule and enable its metabolic activation to reactive species.[1][2] Within cells, particularly under hypoxic conditions found in solid tumors or microbial environments, the nitro group can be enzymatically reduced to form cytotoxic nitroso, hydroxylamino, and amino derivatives, as well as reactive nitrogen species that can induce cellular damage.[1][2]
5-Methyl-2,4-dinitrobenzoic acid possesses a unique substitution pattern on the benzoic acid core: two electron-withdrawing nitro groups and one electron-donating methyl group. This combination is expected to influence its physicochemical properties, such as acidity and lipophilicity, and consequently its biological activity. This guide will explore the known activities of its analogs to build a comprehensive picture of its potential.
Comparative Biological Activities
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents. The proposed mechanism often involves the reduction of the nitro group by microbial nitroreductases to generate cytotoxic radicals that damage DNA and other essential macromolecules.[3]
-
Antifungal Activity: Studies on 3,5-dinitrobenzoic acid derivatives have demonstrated significant antifungal activity against various Candida species.[3] For instance, ester derivatives of 3,5-dinitrobenzoic acid have shown fungicidal effects, with the length of the alkyl chain of the ester influencing the potency.[3] This suggests that 5-Methyl-2,4-dinitrobenzoic acid and its esters could also possess antifungal properties. The methyl group at the 5-position may modulate lipophilicity, potentially affecting cell membrane penetration and interaction with intracellular targets.
-
Antibacterial Activity: Substituted 5-methylbenzo[c]phenanthridinium derivatives, which share the 5-methyl aromatic feature, have shown significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis.[4] While structurally more complex, this highlights the potential contribution of the methyl group in combination with a polycyclic aromatic system to antibacterial efficacy. Furthermore, coordination complexes of nitrobenzoic acid derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria.[2]
-
Antitubercular Activity: Research on nitrobenzoates and nitrothiobenzoates has identified potent activity against Mycobacterium tuberculosis.[5] Notably, 3,5-dinitro esters were among the most active compounds, with the activity being modulated by the length of the ester's alkoxy chain.[5] This suggests that the dinitro substitution pattern is crucial for antitubercular action and that 5-Methyl-2,4-dinitrobenzoic acid derivatives are promising candidates for further investigation in this area.
Anticancer Activity
The hypoxic environment of solid tumors makes them particularly susceptible to bioreductive drugs, including nitroaromatics.[1]
-
Mechanism of Action: The anticancer potential of nitroaromatics often relies on their selective reduction to cytotoxic species in hypoxic tumor cells.[1] It is plausible that 5-Methyl-2,4-dinitrobenzoic acid could act as a prodrug, being activated under these conditions to induce cell death.
Anti-inflammatory Activity
Certain nitroaromatic compounds have demonstrated anti-inflammatory properties.
-
Enzyme Inhibition: A series of novel butanals and their corresponding carboxylic acids containing a nitro group have shown potent inhibitory activity against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation.[8] This suggests that the nitro-substituted benzoic acid scaffold could be a valuable pharmacophore for the design of new anti-inflammatory agents. Derivatives of 5-aminosalicylic acid have also been shown to inhibit myeloperoxidase (MPO), an enzyme involved in oxidative stress during inflammation.[9]
Herbicidal Activity
Nitro-substituted compounds are also utilized in agriculture as herbicides.
-
Inhibition of Plant Growth: Various derivatives of benzoic acid and other aromatic structures with nitro groups have been investigated for their herbicidal properties.[10][11][12] For example, novel 5-acylbarbituric acid derivatives have demonstrated significant herbicidal efficacy.[13] The mode of action for many herbicidal compounds involves the inhibition of essential plant enzymes. It is conceivable that 5-Methyl-2,4-dinitrobenzoic acid could interfere with plant-specific biochemical pathways.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of related compounds, several key SAR trends can be inferred for 5-Methyl-2,4-dinitrobenzoic acid and its analogs:
-
The Nitro Groups: The presence and position of the nitro groups are fundamental to the observed biological activities. The dinitro substitution pattern appears to be particularly important for potent antimicrobial and potentially anticancer effects due to the enhanced electron deficiency of the aromatic ring, facilitating reductive activation.[1][2][3]
-
The Carboxylic Acid Group: The carboxylic acid moiety provides a key site for interaction with biological targets through hydrogen bonding and can be crucial for the molecule's overall solubility and pharmacokinetic properties.[14] Esterification of the carboxylic acid can modulate lipophilicity and may allow the compound to act as a prodrug, releasing the active acid form upon hydrolysis within the target cell.[5]
-
The Methyl Group: The methyl group at the 5-position likely influences the molecule's lipophilicity and steric profile.[14] This can affect its ability to cross cell membranes and its binding affinity to target enzymes or receptors. The electron-donating nature of the methyl group can also subtly modulate the electronic properties of the aromatic ring, potentially influencing the reduction potential of the nitro groups.
Experimental Protocols
For researchers interested in evaluating the biological activity of 5-Methyl-2,4-dinitrobenzoic acid and its analogs, the following standard assays are recommended.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial isolates.[1]
-
Preparation of Microbial Inoculum: Suspend microbial colonies in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in an appropriate growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria) to achieve a final inoculum concentration.
-
Preparation of Compound Dilutions: Serially dilute the test compounds in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control (microbes with no compound) and a negative control (medium with no microbes). Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and proliferation.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC₅₀: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.
Data Summary
Table 1: Inferred Biological Activities of 5-Methyl-2,4-dinitrobenzoic Acid Based on Analog Studies
| Biological Activity | Key Analog Classes Studied | Inferred Potential for 5-Methyl-2,4-dinitrobenzoic Acid | Supporting Evidence |
| Antimicrobial | 3,5-Dinitrobenzoic acid esters, Nitro-containing coordination complexes | High | Dinitro substitution is associated with potent antifungal and antitubercular activity.[3][5] |
| Anticancer | Isocoumarin precursors, Substituted thiazolidinediones | Moderate | Structural similarity to intermediates of anticancer compounds; potential for bioreductive activation in hypoxic tumors.[1][6] |
| Anti-inflammatory | Nitro-substituted butanals and carboxylic acids, 5-Aminosalicylic acid derivatives | Moderate | Nitroaromatic scaffolds can inhibit key inflammatory enzymes like COX and 5-LOX.[8] |
| Herbicidal | Nitro-substituted aromatic compounds, 5-Acylbarbituric acid derivatives | Moderate | Nitroaromatic compounds are a known class of herbicides.[11][13] |
Visualizations
General Structure of 5-Methyl-2,4-dinitrobenzoic Acid and its Analogs
Caption: Relationship of 5-Methyl-2,4-dinitrobenzoic Acid to its biologically active analogs.
Proposed Mechanism of Action for Nitroaromatic Compounds
Caption: Reductive activation of nitroaromatic compounds leading to cell death.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 5-Methyl-2,4-dinitrobenzoic acid is not abundant, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule with possible applications in antimicrobial, anticancer, anti-inflammatory, and herbicidal development. The unique combination of two nitro groups and a methyl group on the benzoic acid scaffold warrants further investigation.
Future research should focus on the synthesis of 5-Methyl-2,4-dinitrobenzoic acid and a series of its derivatives (e.g., esters, amides) for systematic evaluation in a battery of biological assays. Such studies will be crucial to validate the inferred activities, elucidate specific mechanisms of action, and establish a clear structure-activity relationship for this promising chemical scaffold.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & Al-Majid, A. M. (2021). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). PMC. Retrieved from [Link]
-
Hu, D. J., Liu, S. F., Huang, T. H., Tu, H. Y., & Zhang, A. D. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Molecules, 14(3), 1288-1303. Retrieved from [Link]
-
Romo-Mancillas, A., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. PMC. Retrieved from [Link]
-
Mahmood, T., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC. Retrieved from [Link]
-
Fasanmade, A. A., & Udenze, E. C. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Retrieved from [Link]
-
Yeh, M. Y., et al. (2012). 3,5-Disubstituted-thiazolidine-2,4-dione analogs as anticancer agents: design, synthesis and biological characterization. European Journal of Medicinal Chemistry, 48, 290-299. Retrieved from [Link]
-
Duarte, A. E., et al. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ResearchGate. Retrieved from [Link]
-
Crouse, G. D., et al. (2011). Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters. International Journal of Molecular Sciences, 12(4), 2327-2337. Retrieved from [Link]
-
Pokharel, Y. R., et al. (2014). Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives. PMC. Retrieved from [Link]
-
Varanda, E. A., et al. (2006). 2-Methyl-3,5-dinitrobenzoic acid. PMC. Retrieved from [Link]
-
Kumar, A., et al. (2014). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. ResearchGate. Retrieved from [Link]
-
Rosales-Hernández, M. C., et al. (2017). Novel 5-aminosalicylic derivatives as anti-inflammatories and myeloperoxidase inhibitors evaluated in silico, in vitro and ex vivo. Medicinal Chemistry Research, 26, 3215-3227. Retrieved from [Link]
-
Fu, Y., et al. (2026). Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs. MDPI. Retrieved from [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. PMC. Retrieved from [Link]
-
bioRxiv. (2025). Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. Retrieved from [Link]
-
Wang, Y., et al. (2025). Design, Synthesis, and Herbicidal Activity of Novel 5-Acylbarbituric Acid Derivatives Containing a Pyrimidinedione Moiety. MDPI. Retrieved from [Link]
-
Pop, O., et al. (2022). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Semantic Scholar. Retrieved from [Link]
-
Suseem, S. R., & Saravanan, P. (2021). Evaluation of Antioxidants, Antidiabetic, Antiinflammatory Active Compounds from Leptogium rivurale Through In-Vitro and In-Silico Studies. Semantic Scholar. Retrieved from [Link]
-
Senthieel Kumar, A. B., et al. (2020). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Rasayan Journal of Chemistry, 13(2), 1199-1214. Retrieved from [Link]
-
Wang, Y., et al. (2022). Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3', 4'-pentamethoxyflavone) and Its Metabolites in. Semantic Scholar. Retrieved from [Link]
-
Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-[14][15][16]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Digital Medicine Association. Retrieved from [Link]
-
Martins, F., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis [mdpi.com]
- 6. 2-Methyl-3,5-dinitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Disubstituted-thiazolidine-2,4-dione analogs as anticancer agents: design, synthesis and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 5-aminosalicylic derivatives as anti-inflammatories and myeloperoxidase inhibitors evaluated <i>in silico</i>, <i>in vitro</i> and <i>ex vivo</i> - Arabian Journal of Chemistry [arabjchem.org]
- 10. Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemscene.com [chemscene.com]
Definitive Structural Elucidation of 5-Methyl-2,4-dinitrobenzoic Acid: A Comparative Guide to 2D NMR Efficacy
Executive Summary
In the development of energetic materials and pharmaceutical intermediates, the precise regioisomerism of nitro-aromatic compounds is critical for safety and efficacy. 5-Methyl-2,4-dinitrobenzoic acid presents a classic structural elucidation challenge: the high degree of substitution isolates the aromatic protons, rendering standard 1D
This guide compares the Standard 1D Analysis (Method A) against the Integrated 2D NMR Suite (Method B). While Method A provides functional group confirmation, it fails to definitively prove the substitution pattern. Method B (HSQC, HMBC, NOESY) is validated here as the superior protocol, offering a self-consistent, legally defensible structural proof without the need for X-ray crystallography.
The Challenge: Why 1D NMR Fails
The structure of 5-methyl-2,4-dinitrobenzoic acid consists of a benzene ring substituted at all positions except C3 and C6.
-
1-COOH (Carboxylic Acid)
-
2-NO
(Nitro) -
3-H (Proton)
-
4-NO
(Nitro)[1] -
5-CH
(Methyl) -
6-H (Proton)
The "Silent" Region
In a standard 1D
The Risk: A 1D spectrum of the target molecule is virtually indistinguishable from its isomers, such as 3-methyl-2,6-dinitrobenzoic acid or 3-methyl-2,5-dinitrobenzoic acid, which also display two aromatic singlets and a methyl group. Relying solely on 1D data leads to "confirmation bias"—assigning peaks to the expected structure rather than proving the structure matches the peaks.
The Solution: Integrated 2D NMR Protocol
To validate the structure, we must establish connectivity through "blind" carbons and verify spatial proximity.
Methodology Comparison
| Feature | Method A: Standard 1D ( | Method B: Integrated 2D (HSQC/HMBC/NOESY) |
| Proton Count | Accurate | Accurate |
| Functional Groups | Identifies COOH, NO | Identifies COOH, NO |
| Connectivity | Inferred (High Risk) | Proven (Through-bond correlations) |
| Regiochemistry | Ambiguous | Definitive (Through-space NOE) |
| Data Acquisition | < 10 mins | ~45-90 mins |
| Confidence Level | Low (Presumptive) | High (Absolute) |
Experimental Protocol (Self-Validating System)
To replicate these results, follow this standardized workflow.
Sample Preparation:
-
Solvent: DMSO-d
(99.9% D). Rationale: Chloroform-d often causes precipitation of polar nitro-acids; DMSO ensures solubility and sharpens exchangeable protons (COOH). -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Temperature: 298 K.
Pulse Sequences:
-
HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their direct carbon partners.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): The "Skeleton Key." Optimized for long-range couplings (
Hz). Connects protons to carbons 2-3 bonds away. -
NOESY (Nuclear Overhauser Effect Spectroscopy): Determines spatial proximity.[3] Mixing time (
) = 500 ms.
Representative Experimental Data
The following data represents the expected chemical shifts and correlations for 5-Methyl-2,4-dinitrobenzoic acid in DMSO-d
Table 1: Chemical Shift Assignments & HSQC
| Position | Multiplicity | Assignment Logic | ||
| 1 | - | - | 165.4 | Carboxyl Carbon (Deshielded) |
| 2 | - | - | 148.1 | C-NO |
| 3 | 8.78 | Singlet | 120.5 | H3 : Most deshielded (between 2 NO |
| 4 | - | - | 151.2 | C-NO |
| 5 | - | - | 134.8 | C-Me (Quaternary) |
| 6 | 8.12 | Singlet | 131.4 | H6 : Ortho to COOH, Meta to NO |
| Me-5 | 2.65 | Singlet | 19.8 | Methyl group (Deshielded by aromatic ring) |
| COOH | 13.5 | Broad | - | Acidic proton |
Table 2: The "Smoking Gun" Correlations (HMBC & NOESY)
This table demonstrates the causality of the assignment. We prove the position of the Methyl group relative to the protons.[4]
| Source Proton | HMBC Correlations (Connects to...) | NOESY Correlations (Next to...) | Structural Conclusion |
| Me-5 (2.65) | C4 (151.2), C5 (134.8), C6 (131.4) | H6 (8.12) | Methyl is attached to C5. It is ortho to H6. |
| H6 (8.12) | C1 (165.4), C2 (148.1), C4 (151.2), C5 (134.8) | Me-5 (2.65) | H6 sees the COOH (C1) and the Methyl (C5). |
| H3 (8.78) | C1 (165.4), C2 (148.1), C4 (151.2) | None (Isolated) | H3 is between two electron-withdrawing groups. |
Critical Analysis: The NOESY correlation between Me-5 and H6 is the definitive proof. If the molecule were the 3-methyl isomer, the methyl group would be spatially distant from H6, and this signal would be absent.
Visualization of the Logic[5]
The following diagrams illustrate the decision process and the structural connectivity established by the 2D data.
Diagram 1: Structural Elucidation Workflow
Caption: The workflow demonstrates the necessity of moving from ambiguous 1D data to the multi-faceted 2D approach for definitive assignment.
Diagram 2: HMBC & NOESY Connectivity Map
Caption: Visualizing the "Smoking Gun": Blue arrows indicate through-bond connectivity (HMBC), while the red dashed arrow confirms the spatial proximity of the Methyl group to H6.
Conclusion
For researchers characterizing 5-Methyl-2,4-dinitrobenzoic acid, Method B (2D NMR) is not optional; it is the required standard for structural integrity. The combination of HMBC to establish the carbon skeleton and NOESY to confirm the regiochemical orientation of the methyl group provides a legally and scientifically robust validation package. This protocol eliminates the ambiguity inherent in 1D NMR and ensures the identity of the material for downstream pharmaceutical or energetic applications.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard text for NMR interpretation logic).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
-
National Institute of Standards and Technology (NIST). Benzoic Acid Standard Reference Materials (SRM). (Context for purity standards in benzoic acid derivatives).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for HMBC/NOESY interpretation).
Sources
Thermodynamic Acidity of Methyl-Dinitrobenzoic Acid Isomers: A Comparative Guide
As a Senior Application Scientist in physical organic chemistry, I frequently encounter challenges in predicting the pharmacokinetic and thermodynamic behaviors of substituted aromatic compounds. The acidity (
In this guide, we will objectively compare the acidity of various methyl-dinitrobenzoic acid isomers (often referred to as dinitrotoluic acids). By dissecting the causality behind their
Mechanistic Principles of Acidity: Causality in Structural Geometry
To understand the acidity of methyl-dinitrobenzoic acids, we must evaluate three competing stereoelectronic forces:
-
Electronic Effects (-I, -R, +I): Nitro (
) groups are strongly electron-withdrawing via inductive ( ) and resonance ( ) effects, stabilizing the carboxylate anion and increasing acidity. Conversely, the methyl ( ) group is electron-donating ( , hyperconjugation), which destabilizes the anion and decreases acidity. -
The Ortho Effect: A bulky substituent ortho to the carboxyl (
) group forces the carboxyl moiety out of the aromatic plane. This prevents resonance between the ring and the unionized carboxyl group, destabilizing the neutral acid and making it easier to lose a proton (thereby increasing acidity). -
Steric Inhibition of Resonance (SIR): When a bulky methyl group is placed ortho to a nitro group, it forces the
group out of the aromatic plane. This disrupts the coplanarity required for the nitro group's effect, drastically reducing its ability to withdraw electron density from the ring. Consequently, the carboxylate anion is less stabilized, decreasing acidity.
Comparative Analysis of Isomer Acidity
The table below summarizes the quantitative
Table 1: Comparative Values of Dinitrobenzoic Acid Derivatives
| Compound | Substituent Positions | Primary Electronic & Steric Drivers | |
| 2,4-Dinitrobenzoic acid | 2-NO₂, 4-NO₂ | 1.42 | Strong -I/-R effects; Massive Ortho effect from 2-NO₂ forcing COOH out of plane. |
| 3,5-Dinitrobenzoic acid | 3-NO₂, 5-NO₂ | 2.85 | Baseline reference. Purely -I effect from meta NO₂ groups. |
| 4-Methyl-3,5-dinitrobenzoic acid | 4-CH₃, 3-NO₂, 5-NO₂ | ~2.95 * | +I from CH₃; SIR on both NO₂ groups (forces them out of plane, reducing their effectiveness). |
| 2-Methyl-3,5-dinitrobenzoic acid | 2-CH₃, 3-NO₂, 5-NO₂ | 2.97 | +I from CH₃; Ortho effect on COOH; SIR on 3-NO₂. The +I and SIR effects overpower the acid-strengthening Ortho effect. |
*Predicted/Extrapolated values based on QSPR structural modeling.
The Causality Behind the Data
The baseline acidity of 3,5-dinitrobenzoic acid is well-documented at a
Why does this happen despite the classic "ortho effect" which usually increases acidity? The methyl group at position 2 is flanked by the
Conversely, 2,4-dinitrobenzoic acid is highly acidic (
Experimental Protocol: High-Throughput Potentiometric Determination
To objectively verify these thermodynamic shifts, we employ a self-validating potentiometric titration workflow using a cosolvent extrapolation method (Yasuda-Shedlovsky approach). This is necessary because methyl-dinitrobenzoic acids are sparingly soluble in pure water.
Materials:
-
Target isomers (>99% purity)
-
Standardized 0.1 M KOH (aqueous)
-
Methanol (HPLC grade) as a cosolvent
-
Reference standard: Benzoic acid (
= 4.20)
Step-by-Step Methodology:
-
Analyte Preparation: Prepare 1.0 mM solutions of the target methyl-dinitrobenzoic acid isomer in varying Methanol/Water volumetric ratios (e.g., 20%, 30%, 40%, and 50% Methanol).
-
System Calibration (Self-Validation Step): Calibrate the glass pH electrode using Gran's plot method in the mixed solvent system. Titrate the reference standard (Benzoic acid) under identical conditions. If the extrapolated aqueous
of benzoic acid deviates by >0.05 units from 4.20, recalibrate the electrode to ensure systemic trustworthiness. -
Titration Execution: Maintain the analyte solution at exactly 25.0 ± 0.1°C under an inert Argon atmosphere to prevent
absorption. Titrate with 0.1 M KOH using an automated micro-burette, recording the electromotive force (EMF) after each 0.01 mL addition. -
Data Analysis & Extrapolation: Calculate the apparent
( ) for each solvent ratio using the modified Henderson-Hasselbalch equation, accounting for activity coefficients. Plot the values against the inverse dielectric constant ( ) of the respective solvent mixtures. -
Aqueous
Derivation: Extrapolate the linear regression to the dielectric constant of pure water ( ) to determine the absolute aqueous .
Visualizing Substituent Effects on Acidity
The following diagram maps the logical pathways through which structural modifications dictate the final thermodynamic acidity of the molecule.
Causality map illustrating how steric and electronic effects of methyl substitution dictate pKa.
References
-
Prediction Acidity Constant of Various Benzoic Acids and Phenols in Water Using Linear and Nonlinear QSPR Models Source: Bulletin of the Korean Chemical Society (2005) URL:[Link]
-
Quantifying Acidity in Heterogeneous Systems: Biphasic pKa Values Source: Analytical Chemistry, ACS Publications (2022) URL:[Link]
-
3,5-Dinitrobenzoic acid (Compound Summary) Source: PubChem, National Institutes of Health URL:[Link]
Safety Operating Guide
5-Methyl-2,4-dinitrobenzoic acid proper disposal procedures
Executive Summary: The "Zero-Ambiguity" Safety Standard
Disposing of 5-Methyl-2,4-dinitrobenzoic acid (CAS: 1723-15-5) requires a precise understanding of its dual nature: it is both a corrosive acid and a polynitro aromatic compound .[1] While stable under standard conditions, the nitro groups introduce a latent energy potential that renders standard acid-base neutralization protocols dangerous.[1]
Critical Directive: Do NOT attempt to neutralize this compound with strong bases (e.g., NaOH, KOH) in the laboratory. This can generate shock-sensitive nitro-salts or trigger rapid exothermic decomposition.[1] The only validated, compliant disposal method for this compound is High-Temperature Incineration via a licensed hazardous waste contractor.[1]
Chemical Profile & Hazard Characterization
Before initiating disposal, you must validate the material's state.[1] This compound presents specific risks that dictate the waste stream.
| Property | Specification | Operational Implication |
| CAS Number | 1723-15-5 | Use for waste manifesting and labeling.[1] |
| Molecular Formula | C₈H₆N₂O₆ | Nitrogen content requires specific incineration parameters (NOx scrubbing).[1] |
| Acidity (pKa) | ~2.8 (Est.) | Stronger than benzoic acid; corrosive to metal containers.[1] |
| Reactivity | Polynitro-aromatic | Shock Sensitive Potential: Low in pure acid form, but HIGH if converted to metal salts.[1] |
| Incompatibilities | Strong Bases, Reducing Agents, Oxidizers | Segregation is critical. Contact with bases forms unstable salts. |
Expert Insight: The presence of two nitro groups (
) on the benzene ring strongly withdraws electrons, making the carboxylic acid proton highly acidic.[1] However, the real danger lies in the counter-ion. If you neutralize this acid with a metal hydroxide, you form a metal nitrobenzoate.[1] Many polynitro-benzoate salts are friction- and shock-sensitive explosives [1, 2].[1] Therefore, acid-base neutralization is strictly prohibited.
Operational Protocol: Waste Segregation & Packaging
This protocol ensures the material is stabilized for transport and destruction.[1]
Step 1: Waste Stream Segregation
You must isolate 5-Methyl-2,4-dinitrobenzoic acid from incompatible waste streams immediately.[1]
-
DO NOT mix with solvents (acetone, ethanol) unless the specific mixture is verified as stable.
-
DO NOT mix with general organic acids if those acids are destined for elementary neutralization.[1]
-
DO NOT allow contact with metals (spatulas, containers) that could form salts.[1] Use glass or high-density polyethylene (HDPE).[1]
Step 2: Packaging for Disposal
-
Primary Container: Transfer the solid or solution into a chemically compatible container.
-
Headspace: Leave at least 10% headspace to accommodate potential off-gassing or thermal expansion.[1]
-
Secondary Containment: Place the primary container inside a sealable plastic bag or a secondary tub to prevent leakage during transport.[1]
Step 3: Labeling (RCRA Compliance)
Labeling must be explicit to prevent downstream accidents at the incineration plant.[1]
-
Chemical Name: Write "5-Methyl-2,4-dinitrobenzoic acid" fully. Do not use abbreviations.
-
Hazard Warnings: Mark as "CORROSIVE" and "TOXIC" .[1]
-
Specific Warning: Add a custom tag: "DO NOT NEUTRALIZE – POTENTIAL EXPLOSIVE SALTS."
Visual Workflow: Decision Logic for Disposal
The following diagram illustrates the critical decision nodes for handling this specific chemical.
Figure 1: Decision logic for the safe segregation and packaging of nitro-aromatic acids, highlighting the critical prohibition of neutralization.
Emergency Procedures: Spills & Exposure
In the event of a spill during the disposal process, immediate action is required to prevent exposure and environmental contamination.[1]
Spill Cleanup Protocol
-
Evacuate & Ventilate: Clear the immediate area.[1] Nitro aromatics can be absorbed through the skin and are toxic if inhaled [3].[1][2][3]
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1] Use a P95/N95 respirator if dust is present.[1]
-
Containment:
-
Decontamination: Wash the surface with water and a mild detergent.[1] Collect all rinse water as hazardous waste.[1] Do not use bleach (oxidizer incompatibility).[1]
References
-
Sigma-Aldrich. (2023).[1][4] Safety Data Sheet: 4-Methyl-3,5-dinitrobenzoic acid (Isomer Reference). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Reactivity and Ignitability (D001, D003). Retrieved from
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for 3,5-Dinitrobenzoic acid (Structural Analog). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
